Paeoniflorin sulfite
Description
Properties
Molecular Formula |
C23H28O13S |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(1R,2S,3R,5R,6S,8S)-8-methyl-6-sulfinooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H28O13S/c1-20-9-22(36-37(29)30)13-7-23(20,33-18-16(27)15(26)14(25)12(8-24)32-18)21(13,19(34-20)35-22)10-31-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27H,7-10H2,1H3,(H,29,30)/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22+,23+/m1/s1 |
InChI Key |
VOLJTHZHUMLHDS-HEQFYZJVSA-N |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OS(=O)O |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)O)OS(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Formation of Paeoniflorin Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeoniflorin, a prominent bioactive monoterpene glycoside in Paeoniae Radix Alba (White Peony Root), undergoes a significant chemical transformation during the common post-harvest practice of sulfur fumigation. This process, intended to preserve and bleach the herb, leads to the formation of paeoniflorin sulfite, also known as sodium paeoniflorin sulfonate. The presence of this derivative can alter the chemical profile and, consequently, the therapeutic properties and safety of the medicinal herb. This technical guide provides an in-depth exploration of the formation mechanism of this compound, supported by available quantitative data, detailed experimental protocols for its analysis, and visual representations of the underlying chemical processes.
Introduction
The use of sulfur fumigation in the processing of traditional Chinese medicines is a widespread yet controversial practice. While it effectively prevents microbial contamination and insect infestation, the process introduces sulfur dioxide (SO₂), which can react with the active chemical constituents of the herbs. In the case of Paeoniae Radix Alba, the primary active component, paeoniflorin, is susceptible to sulfonation, resulting in the formation of this compound. This alteration leads to a decrease in the content of the parent compound, paeoniflorin, and the introduction of a new chemical entity with potentially different pharmacokinetic and pharmacodynamic profiles.[1] Understanding the mechanism of this transformation is crucial for the quality control, safety assessment, and standardization of this important medicinal herb.
This compound Formation Mechanism
The formation of this compound is a chemical reaction between paeoniflorin and sulfur dioxide in the presence of water. While the exact kinetics under the variable conditions of herbal fumigation have not been extensively detailed in the literature, the fundamental mechanism can be inferred from the principles of organic chemistry and the known reactions of sulfites with organic molecules.
The key reactive species is sulfurous acid (H₂SO₃), which is formed when sulfur dioxide dissolves in the residual moisture of the plant material. Sulfurous acid exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. The most likely mechanism involves the nucleophilic addition of the bisulfite ion to a susceptible electrophilic center in the paeoniflorin molecule.
Paeoniflorin possesses a unique cage-like structure with several hydroxyl groups. However, the most probable site of attack is the hemiketal functional group within the molecule. The carbon atom of the hemiketal is electrophilic and susceptible to nucleophilic attack. The reaction is analogous to the well-documented formation of α-hydroxysulfonic acids from the reaction of aldehydes and ketones with bisulfite.
Proposed Reaction Steps:
-
Formation of the Nucleophile: Sulfur dioxide from the fumigation dissolves in water present in the peony root to form sulfurous acid, which then dissociates to produce the bisulfite ion.
SO₂ + H₂O ⇌ H₂SO₃
H₂SO₃ ⇌ H⁺ + HSO₃⁻
-
Nucleophilic Attack: The bisulfite ion acts as a nucleophile and attacks the electrophilic carbon of the hemiketal group in paeoniflorin.
-
Protonation: The resulting intermediate is protonated by water or other available protons to yield the stable this compound adduct.
This reaction leads to the formation of a new stereocenter at the site of addition, and it is likely that a mixture of diastereomers is produced.
Quantitative Data
Quantitative analysis of sulfur-fumigated Paeoniae Radix Alba consistently shows a decrease in paeoniflorin content and a corresponding increase in this compound. The extent of this conversion is dependent on the duration and conditions of the fumigation process.
| Parameter | Unfumigated Paeoniae Radix Alba | Sulfur-Fumigated Paeoniae Radix Alba | Reference |
| Paeoniflorin Content | High | Significantly Decreased | [1] |
| This compound Content | Not Detected | Detected and Quantified | [1][2] |
Table 1: General Impact of Sulfur Fumigation on Paeoniflorin and this compound Content.
One study investigating the effect of fumigation duration found a clear trend:
| Fumigation Duration | Paeoniflorin Content (mg/g) | Paeoniflorin Sulfonate Content (mg/g) |
| 0 hours (Control) | 35.2 | Not Detected |
| 24 hours | 28.7 | 5.8 |
| 48 hours | 22.1 | 10.3 |
| 72 hours | 15.6 | 14.7 |
Table 2: Effect of Sulfur-Fumigation Duration on the Content of Paeoniflorin and Paeoniflorin Sulfonate in Radix Paeoniae Alba. (Note: The data presented here are illustrative based on trends reported in the literature; actual values can vary).
Experimental Protocols
Formation of this compound (Simulated Sulfur Fumigation)
While a standardized protocol for the synthesis of this compound is not widely published, its formation can be achieved by simulating the conditions of sulfur fumigation. This process is primarily used to generate a reference standard for analytical purposes.[2]
Objective: To generate this compound from paeoniflorin for use as an analytical standard.
Materials:
-
Paeoniflorin standard
-
Sulfur powder
-
Sealed desiccator or fumigation chamber
-
Slices of fresh Paeoniae Radix Alba (as a carrier matrix) or an aqueous solution of paeoniflorin
-
HPLC-grade methanol
-
Ultrapure water
Procedure:
-
Place a known quantity of paeoniflorin, either as a pure compound or within the matrix of peony root slices, in a desiccator.
-
In a separate crucible inside the desiccator, place a small amount of sulfur powder.
-
Ignite the sulfur powder and immediately seal the desiccator. The combustion of sulfur will generate sulfur dioxide gas.
-
Allow the fumigation to proceed for a specified duration (e.g., 24, 48, or 72 hours). The duration will influence the yield of this compound.
-
After the desired time, carefully open the desiccator in a well-ventilated fume hood to release the remaining sulfur dioxide.
-
Extract the fumigated sample with methanol.
-
The resulting extract will contain a mixture of unreacted paeoniflorin, this compound, and other potential degradation products.
-
Purification of this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Analytical Method for Paeoniflorin and this compound
A robust and validated analytical method is essential for the quality control of Paeoniae Radix Alba. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (MS) is commonly employed for the simultaneous quantification of paeoniflorin and this compound.[1][2]
Objective: To simultaneously quantify paeoniflorin and this compound in a sample of Paeoniae Radix Alba.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Diode Array Detector (DAD) or a Triple-Quadrupole Mass Spectrometer (MS/MS)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid or phosphoric acid
-
Ultrapure water
-
Paeoniflorin reference standard
-
This compound reference standard
Chromatographic Conditions (Typical):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B to ensure the separation of the more polar this compound from the less polar paeoniflorin.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength (DAD): 230 nm
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Paeoniflorin transition: e.g., m/z 479.1 → 121.1
-
This compound transition: e.g., m/z 543.1 → 259.0
-
Sample Preparation:
-
Accurately weigh the powdered Paeoniae Radix Alba sample.
-
Extract the sample with a suitable solvent, such as 50% methanol, using ultrasonication.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Construct calibration curves for both paeoniflorin and this compound using their respective reference standards at various concentrations.
-
Calculate the concentration of each analyte in the sample by comparing its peak area to the corresponding calibration curve.
References
- 1. Quantitative evaluation of Radix Paeoniae Alba sulfur-fumigated with different durations and purchased from herbal markets: simultaneous determination of twelve components belonging to three chemical types by improved high performance liquid chromatography-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
An In-depth Technical Guide to Paeoniflorin Sulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeoniflorin sulfite is a significant derivative of paeoniflorin, the primary bioactive component of Paeoniae Radix Alba (the root of Paeonia lactiflora). This transformation product arises from the traditional practice of sulfur fumigation used in the post-harvest processing of this important medicinal herb. The presence of this compound can alter the chemical profile and, consequently, the bioactivities and pharmacokinetic properties of Paeoniae Radix Alba preparations. This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of this compound. It also details experimental protocols for its identification and discusses its known biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is formed through the reaction of paeoniflorin with sulfur dioxide during the fumigation process. This results in the addition of a sulfite group to the paeoniflorin molecule.
Chemical Structure of Paeoniflorin:
Paeoniflorin is a monoterpene glycoside with a unique cage-like pinane skeleton. Its chemical formula is C23H28O11.
Proposed Chemical Structure of this compound:
The sulfonation of paeoniflorin results in the formation of this compound. The molecular formula for this compound is C23H28O13S, and its molecular weight is 544.53 g/mol [1].
Physicochemical Properties:
The introduction of the sulfite moiety increases the polarity of the molecule compared to paeoniflorin.
| Property | Value | Source |
| Molecular Formula | C23H28O13S | [1] |
| Molecular Weight | 544.53 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO |
Formation of this compound
The traditional practice of sulfur fumigation is employed to preserve medicinal herbs by preventing microbial and insect contamination. However, this process can lead to the chemical transformation of bioactive constituents. In the case of Paeoniae Radix Alba, the sulfur dioxide gas reacts with paeoniflorin to yield this compound[2].
The following diagram illustrates the transformation of paeoniflorin to this compound during the sulfur fumigation of Paeoniae Radix Alba.
Caption: Transformation of Paeoniflorin during Sulfur Fumigation.
Experimental Protocols
Analytical Characterization using UPLC-QTOF-MS/MS
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS) is a powerful technique for the identification and characterization of this compound in complex herbal matrices.
Sample Preparation:
-
Accurately weigh 1.0 g of powdered sulfur-fumigated Paeoniae Radix Alba.
-
Add 50 mL of 50% methanol and extract by reflux for 30 minutes.
-
Evaporate the extract to dryness using a rotary evaporator.
-
Reconstitute the residue in 50 mL of 50% methanol.
-
Filter the resulting solution through a 0.22 µm PTFE syringe filter prior to UPLC-QTOF-MS/MS analysis.
Chromatographic Conditions (Representative):
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program to separate the compounds of interest.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Energy: 6 eV for low energy scan; ramped from 20 to 45 eV for high energy scan
-
Data Acquisition: MSE mode to acquire both precursor and fragment ion data.
The workflow for the identification of this compound is depicted in the following diagram:
Caption: Analytical workflow for identifying this compound.
Biological Activity
This compound is reported to possess biological activities similar to its parent compound, paeoniflorin. These activities include vasodilating, analgesic, sedative, anti-inflammatory, anti-ulcer, antipyretic, and diuretic effects[3]. The sulfonation may alter the potency and pharmacokinetic profile of the molecule.
| Biological Activity | Effect of this compound | Source |
| Vasodilatory | Reported to have vasodilating effects | [3] |
| Analgesic | Reported to have analgesic effects | [3] |
| Sedative | Reported to have sedative effects | [3] |
| Anti-inflammatory | Reported to have anti-inflammatory effects | [3] |
| Anti-ulcer | Reported to have anti-ulcer effects | [3] |
| Antipyretic | Reported to have antipyretic effects | [3] |
| Diuretic | Reported to have diuretic effects | [3] |
Putative Signaling Pathway
While the specific signaling pathways of this compound have not been extensively studied, it is hypothesized that its anti-inflammatory effects are mediated through pathways similar to those of paeoniflorin. Paeoniflorin is known to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
The following diagram illustrates the putative anti-inflammatory signaling pathway for this compound, based on the known mechanisms of paeoniflorin.
Disclaimer: The following signaling pathway is proposed based on the known activities of the parent compound, paeoniflorin, and has not been experimentally validated for this compound.
Caption: Putative mechanism of anti-inflammatory action of this compound.
Conclusion
This compound is an important marker for assessing the processing of Paeoniae Radix Alba by sulfur fumigation. Its formation alters the chemical makeup of the herb, which may have implications for its therapeutic efficacy and safety. Further research is warranted to fully elucidate the pharmacological properties and specific molecular mechanisms of this compound. The analytical methods and biological insights presented in this guide provide a foundation for future investigations into this significant natural product derivative.
References
In-Depth Technical Guide to Glucoraphanin (C12H23NO10S3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoraphanin is a glucosinolate, a class of natural plant compounds rich in sulfur. It is prominently found in cruciferous vegetables, with broccoli, particularly broccoli sprouts and seeds, being one of the most concentrated sources. While chemically stable and relatively inert itself, glucoraphanin serves as the precursor to the highly bioactive isothiocyanate, sulforaphane. This conversion is catalyzed by the enzyme myrosinase, which is physically separated from glucoraphanin in intact plant cells and is released upon tissue damage, such as chewing. In the absence of plant myrosinase, the conversion can also be facilitated by the gut microbiota. The significant interest in glucoraphanin within the scientific community stems from the potent antioxidant and anti-inflammatory properties of its metabolite, sulforaphane. This guide provides a comprehensive overview of the chemical properties, relevant biological pathways, and experimental protocols associated with glucoraphanin.
Chemical and Physical Properties
Glucoraphanin is an off-white crystalline powder. It is soluble in organic solvents such as methanol, ethanol, and DMSO, and slightly soluble in water. A summary of its key quantitative properties is presented in the tables below.
Physicochemical Properties of Glucoraphanin
| Property | Value | Source |
| Molecular Formula | C12H23NO10S3 | |
| Molecular Weight | 437.51 g/mol | |
| pKa (Strongest Acidic) | -3.7 | |
| pKa (Strongest Basic) | -0.44 | |
| logP | -4.7 | |
| Polar Surface Area | 183.18 Ų | |
| Hydrogen Bond Donors | 5 | |
| Hydrogen Bond Acceptors | 10 | |
| Rotatable Bond Count | 10 |
Spectroscopic Data for Glucoraphanin
| Technique | Key Data Points | Source |
| UV-Vis Spectroscopy (in water) | λmax: 225 nm | |
| Mass Spectrometry (Negative Ion ESI) | [M-H]⁻ at m/z 436 | |
| Mass Spectrometry (MS/MS of [M-H]⁻) | Fragment ions at m/z 372 and 178 |
Biological Activity and Signaling Pathways
The primary biological significance of glucoraphanin lies in its role as a precursor to sulforaphane. Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change in the Keap1 protein. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
The Biological Activity of Paeoniflorin Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin sulfite is a derivative of the monoterpene glycoside paeoniflorin, the principal bioactive component of the traditional Chinese herbal medicine Radix Paeoniae Alba (the dried root of Paeonia lactiflora). This sulfite derivative is formed during the common post-harvest sulfur fumigation of the peony root. While paeoniflorin itself has been extensively studied for its wide-ranging pharmacological effects, including anti-inflammatory, immunomodulatory, and neuroprotective activities, the biological profile of this compound is less well-characterized. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, with a focus on its mechanism of action, available quantitative data, and the experimental protocols used for its evaluation.
Quantitative Biological Activity Data
The available quantitative data on the biological activity of this compound is currently limited. The following table summarizes the reported values.
| Biological Activity | Assay System | Parameter | Value | Reference |
| Anti-tumor | Not Specified | IC50 | 186.7 mg/mL | [1] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on a key study investigating its effects on intestinal barrier function, the following methodologies are relevant.
In Vitro Model: TNF-α-Induced Tight Junction Disruption in IEC-6 Cells
This protocol is designed to assess the protective effects of this compound against inflammation-induced disruption of the intestinal epithelial barrier.
1. Cell Culture and Seeding:
-
Culture intestinal epithelial cells (IEC-6) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1 U/mL insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed IEC-6 cells onto permeable supports (e.g., Transwell® inserts) at a density of 1 x 10^5 cells/cm² and grow to confluence to form a monolayer with established tight junctions.
2. Treatment:
-
Pre-treat the confluent IEC-6 cell monolayers with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
Subsequently, expose the cells to a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), at a concentration known to induce tight junction disruption (e.g., 100 ng/mL) for a defined duration (e.g., 24 hours), in the continued presence of this compound.
3. Assessment of Tight Junction Integrity:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER across the cell monolayer using a voltohmmeter at regular intervals to assess the integrity of the epithelial barrier. A decrease in TEER indicates increased permeability.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for key tight junction proteins such as Zonula occludens-1 (ZO-1) and Occludin. Visualize the localization and integrity of these proteins at the cell-cell junctions using fluorescence microscopy. Discontinuous or fragmented staining indicates tight junction disruption.
In Vivo Model: Severe Acute Pancreatitis (SAP) in Rats
This protocol outlines the induction of SAP in a rat model to evaluate the in vivo efficacy of this compound in mitigating intestinal mucosal barrier injury.
1. Animal Model:
-
Use male Sprague-Dawley rats (220-250 g).
-
Induce severe acute pancreatitis by retrograde infusion of a solution of sodium taurocholate (e.g., 3.5-5%) into the pancreaticobiliary duct.
2. Treatment:
-
Administer this compound to the rats at a specified dose and route (e.g., oral gavage or intravenous injection) at a defined time point relative to the induction of SAP (e.g., 30 minutes post-induction).
-
Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).
3. Evaluation of Intestinal Mucosal Barrier Injury:
-
Histological Analysis: At the end of the experiment, sacrifice the animals and collect intestinal tissue samples. Perform hematoxylin and eosin (H&E) staining to assess for morphological changes, such as edema, inflammation, and epithelial damage.
-
Immunohistochemistry: Perform immunohistochemical staining for tight junction proteins (e.g., ZO-1, Occludin) in the intestinal tissue sections to evaluate their expression and localization.
-
Serum Markers: Collect blood samples and measure the serum levels of markers of intestinal injury, such as D-lactic acid and diamine oxidase (DAO).
Signaling Pathways
Current research indicates that the anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the HMGB1/TLR4/NF-κB signaling pathway.[2][3]
HMGB1/TLR4/NF-κB Signaling Pathway
Caption: HMGB1/TLR4/NF-κB signaling pathway and the inhibitory action of this compound.
Pathway Description: High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that can be released during tissue injury. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade through the recruitment of the adaptor protein MyD88 and the activation of TRAF6. This leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB releases the nuclear factor-kappa B (NF-κB) dimer (typically p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has been shown to suppress this pathway, thereby downregulating the expression of these inflammatory mediators.[2][3]
Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological activity of this compound.
Caption: A general experimental workflow for evaluating the biological activity of this compound.
Conclusion and Future Directions
This compound, a derivative of paeoniflorin formed during sulfur fumigation, exhibits promising anti-inflammatory properties. The available evidence points to its ability to protect the intestinal epithelial barrier and ameliorate inflammation in a preclinical model of severe acute pancreatitis, with the inhibition of the HMGB1/TLR4/NF-κB signaling pathway identified as a key mechanism of action.
However, the current body of research on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, further studies are warranted. Key areas for future investigation include:
-
Comprehensive Pharmacological Profiling: A broader evaluation of its biological activities, including its effects on other inflammatory pathways, neuroinflammation, and immunomodulation, is needed.
-
Quantitative Structure-Activity Relationship (SAR) Studies: Direct comparative studies of paeoniflorin and this compound are essential to understand how the addition of the sulfite group modifies its biological activity and potency.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology Studies: A thorough safety assessment is necessary to establish a therapeutic window and identify any potential adverse effects.
A deeper understanding of the biological activity of this compound will be crucial for determining its potential as a novel therapeutic agent and for the quality control of Radix Paeoniae Alba preparations that have undergone sulfur fumigation.
References
- 1. Paeoniflorin Can Improve Acute Lung Injury Caused by Severe Acute Pancreatitis through Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaihuang Qingyi Huoxue granule ameliorates severe acute pancreatitis by modulating gut microbiota and repairing the intestinal mucosal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Can Improve Acute Lung Injury Caused by Severe Acute Pancreatitis through Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Paeoniflorin and Paeoniflorin Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paeoniflorin, a monoterpene glycoside extracted from the roots of Paeonia lactiflora, is a pharmacologically active compound with a range of therapeutic applications, including anti-inflammatory and neuroprotective effects. Its stability is a critical factor in the development of effective and reliable pharmaceutical formulations. Paeoniflorin sulfite is a known derivative of paeoniflorin, often formed during the sulfur-fumigation processing of the raw herbal material. This technical guide provides an in-depth analysis of the known stability profile of paeoniflorin and offers a comparative perspective on the expected stability of this compound. Due to a lack of direct comparative studies in publicly available literature, this guide combines existing data on paeoniflorin's degradation with established principles of forced degradation studies to provide a comprehensive overview for researchers.
Introduction
The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring its safety, efficacy, and shelf-life. Paeoniflorin, with its complex cage-like structure, is susceptible to degradation under various environmental conditions. The formation of this compound during processing introduces a new chemical entity whose stability profile may differ significantly from the parent compound.[1][2] Understanding these differences is crucial for the quality control of herbal preparations and for the development of stable drug products containing either paeoniflorin or its derivatives.
This guide will delve into the known degradation pathways of paeoniflorin, present detailed hypothetical experimental protocols for a comparative forced degradation study of paeoniflorin and this compound, and provide a framework for interpreting the resulting stability data.
Known Stability Profile of Paeoniflorin
Paeoniflorin has been observed to be sensitive to several environmental factors:
-
Thermal Stress: Studies on the drying of Paeoniae Radix Alba have shown that the paeoniflorin content decreases with increasing temperature.[3] Significant degradation has been reported at temperatures above 60-80°C, with up to 40% loss observed at 121°C for 10 minutes.
-
Biological Degradation: Paeoniflorin can be metabolized by intestinal flora, which may impact its bioavailability when administered orally.
While direct studies on the hydrolytic, oxidative, and photolytic degradation of paeoniflorin are not extensively detailed in public literature, its chemical structure suggests potential liabilities that are typically explored in forced degradation studies.
Inferred Stability of this compound
This compound is formed by the reaction of paeoniflorin with sulfiting agents.[1][2] The addition of a sulfite group to the molecule is expected to alter its physicochemical properties and, consequently, its stability profile. It is hypothesized that the sulfite moiety may offer some protection against oxidation, a common degradation pathway for many organic molecules. However, the sulfite derivative itself may be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which could lead to the regeneration of paeoniflorin or the formation of other degradation products. A direct comparative stability study is necessary to confirm these hypotheses.
Proposed Experimental Protocols for Comparative Forced Degradation Studies
To comprehensively compare the stability of paeoniflorin and this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following are detailed protocols for such a study.
Materials and Reagents
-
Paeoniflorin reference standard (>98% purity)
-
This compound reference standard (>98% purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Temperature and humidity-controlled oven
-
pH meter
Experimental Workflow
Caption: Workflow for the comparative forced degradation study.
Detailed Methodologies
5.4.1 Preparation of Stock Solutions Prepare stock solutions of paeoniflorin and this compound in methanol at a concentration of 1 mg/mL.
5.4.2 Hydrolytic Degradation
-
Acidic Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 9 mL of 0.1 M NaOH. Incubate at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
5.4.3 Oxidative Degradation To 1 mL of stock solution, add 9 mL of 3% H₂O₂. Keep in the dark at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours for HPLC analysis.
5.4.4 Thermal Degradation Spread a thin layer of the solid compound in a petri dish and place it in a temperature-controlled oven at 80°C. Withdraw samples at 0, 24, 48, and 72 hours. Prepare solutions in methanol for HPLC analysis.
5.4.5 Photolytic Degradation Expose the stock solutions in quartz cuvettes to a light source in a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Withdraw samples at 0, 12, 24, and 48 hours for HPLC analysis. A control sample should be kept in the dark under the same conditions.
HPLC-UV Analytical Method
A stability-indicating HPLC-UV method should be developed and validated to separate and quantify paeoniflorin, this compound, and their degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in clear and concise tables to facilitate comparison.
Table 1: Hypothetical Comparative Stability Data for Paeoniflorin and this compound
| Stress Condition | Time (hours) | % Degradation of Paeoniflorin | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl, 60°C | 2 | 5.2 | 8.1 | Degradant A, Paeoniflorin |
| 8 | 15.8 | 25.3 | Degradant A, Paeoniflorin | |
| 24 | 35.1 | 55.7 | Degradant A, Paeoniflorin | |
| 0.1 M NaOH, RT | 1 | 10.5 | 5.2 | Degradant B |
| 4 | 28.9 | 15.6 | Degradant B | |
| 8 | 45.2 | 28.4 | Degradant B | |
| 3% H₂O₂, RT | 2 | 8.3 | 3.1 | Degradant C |
| 8 | 20.1 | 9.8 | Degradant C | |
| 24 | 40.5 | 18.2 | Degradant C | |
| 80°C (Solid) | 24 | 12.7 | 9.5 | Degradant D |
| 72 | 30.2 | 22.1 | Degradant D | |
| Photolytic | 24 | 6.8 | 4.3 | Degradant E |
| 48 | 14.2 | 9.1 | Degradant E |
Note: This table presents hypothetical data for illustrative purposes.
Potential Degradation Pathways
Based on the chemical structure of paeoniflorin, several degradation pathways can be postulated.
References
The Solubility and Biological Profile of Paeoniflorin Sulfite in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Paeoniflorin sulfite in dimethyl sulfoxide (DMSO), alongside a summary of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.
Quantitative Solubility Data
The solubility of Paeoniflorin and its sulfite derivative in DMSO is a critical parameter for the preparation of stock solutions for in vitro and in vivo studies. The available data is summarized in the table below for clear comparison.
| Compound | Solvent | Solubility | Molar Equivalent | Notes |
| This compound | DMSO | 100 mg/mL | 183.64 mM | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3] |
| Paeoniflorin | DMSO | ~30 mg/mL | ~62.4 mM | - |
Experimental Protocols
General Protocol for Solubility Determination (Saturated Shake-Flask Method)
This protocol outlines the fundamental steps to determine the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of DMSO in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved particles remain after reaching equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solute is at its maximum and stable.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or as a molar concentration.
Biological Activity and Signaling Pathways
This compound is a derivative of Paeoniflorin, a major active component of Paeoniae Radix Alba. It is formed during the sulfur-fumigation process of the root.[1]
Overview of Biological Activities
This compound is reported to possess a range of biological activities, including:
-
Vasodilating
-
Analgesic
-
Sedative
-
Anti-inflammatory
-
Anti-ulcer
-
Antipyretic
-
Diuretic effects
Notably, studies suggest that this compound partially converts to Paeoniflorin within the body, indicating that it likely shares similar pharmacological effects with its parent compound.[4]
Associated Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the extensive research on Paeoniflorin provides valuable insights into its potential mechanisms of action. Given the in vivo conversion, it is plausible that this compound exerts its effects, at least in part, through the modulation of pathways affected by Paeoniflorin.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
Paeoniflorin is a well-documented inhibitor of the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition by Paeoniflorin is thought to be a key mechanism behind its anti-inflammatory effects. Paeoniflorin has been shown to prevent the degradation of IκB-α, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
The MAPK family, including ERK, p38 MAPK, and JNK, are crucial in cellular responses to external stimuli and are involved in inflammation and pain signaling. Paeoniflorin has been shown to modulate the MAPK pathway, for instance, by inhibiting the phosphorylation of p38 MAPK, which can contribute to its analgesic and neuroprotective effects.[5]
Conclusion
This compound exhibits high solubility in DMSO, facilitating its use in a laboratory setting. Its biological activities are believed to be similar to its parent compound, Paeoniflorin, primarily due to in vivo conversion. The anti-inflammatory and other therapeutic effects are likely mediated through the inhibition of key signaling pathways such as NF-κB and the modulation of the MAPK cascade. Further research is warranted to elucidate the direct and unique biological effects and mechanisms of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [wap.guidechem.com]
- 5. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Paeoniflorin Sulfite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paeoniflorin sulfite is a derivative of the natural compound paeoniflorin, formed during the traditional sulfur-fumigation processing of Paeoniae Radix Alba (white peony root). While paeoniflorin is extensively studied for its potent anti-inflammatory, antioxidant, and immunomodulatory properties, research specifically focusing on this compound is limited. This technical guide synthesizes the current, albeit preliminary, in vitro understanding of this compound. It extrapolates potential biological activities based on comparative studies of sulfur-fumigated and non-fumigated peony root extracts and the well-documented mechanisms of its parent compound, paeoniflorin. This document outlines the known chemical transformations, inferred biological effects, and key signaling pathways likely modulated by this compound, providing a framework for future research and development.
Introduction: From Paeoniflorin to its Sulfite Derivative
Paeoniflorin is a monoterpene glycoside and the primary bioactive component of Paeonia lactiflora. It is recognized for a wide range of pharmacological effects.[1][2] The traditional practice of sulfur fumigation, used to preserve medicinal herbs, chemically alters paeoniflorin, leading to the formation of this compound.[3] This transformation has significant implications for the therapeutic profile of the herb, as studies indicate that sulfur fumigation can alter the concentration of bioactive constituents and potentially modify their efficacy.[4][5] While non-sulfur-fumigated Paeoniae Radix Alba appears to have more potent anti-inflammatory effects, the sulfur-fumigated version, containing this compound, retains some biological activity.[3] Understanding the in vitro properties of this compound is crucial for standardizing the use of sulfur-fumigated peony root and exploring the therapeutic potential of this unique derivative.
Inferred Biological Activities and Mechanism of Action
Direct in vitro studies on isolated this compound are scarce. However, based on the extensive research on paeoniflorin and comparative analyses of fumigated and non-fumigated peony root, the following activities and mechanisms are postulated for this compound.
Anti-Inflammatory Effects and Key Signaling Pathways
Paeoniflorin is a well-documented inhibitor of inflammatory pathways. It exerts its effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] It is hypothesized that this compound shares these mechanisms, although likely with different potency.
NF-κB Signaling Pathway: Paeoniflorin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α and IL-6.[7][8] It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This mechanism is central to its anti-inflammatory action in various cell types, including macrophages and chondrocytes.[6][7]
MAPK Signaling Pathway: Paeoniflorin also attenuates the phosphorylation of key MAPK proteins such as ERK1/2 and p38, which are involved in the production of inflammatory mediators.[6]
Antioxidant Properties
Paeoniflorin exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.[2][9] This protective effect against oxidative stress is crucial in mitigating cellular damage in various disease models. While direct antioxidant data for this compound is not available, its structural similarity to paeoniflorin suggests it may also possess radical scavenging capabilities.
Quantitative Data
Specific quantitative data from in vitro studies of this compound are not available in the current literature. The following table summarizes representative data for the parent compound, paeoniflorin , to provide a baseline for potential future comparative studies.
| Cell Line | Treatment | Target | Method | Result | Reference |
| Rat Chondrocytes | IL-1β | NF-κB p65 | Western Blot | Paeoniflorin (25 & 50 µM) significantly reversed IL-1β-induced increase in NF-κB p65. | [7] |
| THP-1 cells | Bacterial Lipoprotein (BLP) | NF-κB p65 | Western Blot | Paeoniflorin (1 x 10⁻⁴ M) partially inhibited BLP-induced NF-κB activation. | [10] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | ELISA | Paeoniflorin reduced TNF-α production by 20.57%. | [11] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | ELISA | Paeoniflorin reduced IL-6 production by 29.01%. | [11] |
| Melanocytes | H₂O₂ | Reactive Oxygen Species (ROS) | Flow Cytometry | 50 µM Paeoniflorin significantly suppressed H₂O₂-induced ROS accumulation. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro activities of paeoniflorin. These protocols can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell line (THP-1) or murine macrophage cell line (RAW264.7) are commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or bacterial lipoprotein (BLP).[8][10]
NF-κB Activation Assay (Western Blot)
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-IκBα, and IκBα.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytokine Measurement (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
Reactive Oxygen Species (ROS) Assay
-
Cell Preparation: Cells are seeded in a 96-well plate and treated with the test compound followed by an oxidizing agent like H₂O₂.
-
Staining: Cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent DCF in the presence of ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
Synthesis and Isolation of Paeoniflorin Derivatives
-
General Synthesis of Paeoniflorin Derivatives: A solution of paeoniflorin in an alcohol is treated with a catalyst like Sc(CF₃SO₃)₃ and refluxed. After the reaction is complete, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Further purification can be achieved through chromatographic techniques.[12]
-
Isolation from Paeonia lactiflora: The dried roots of P. lactiflora are extracted with ethanol. The concentrated extract is then subjected to successive extractions with different solvents (e.g., petroleum ether, ethyl acetate). The desired fraction is then purified using column chromatography (silica gel, ODS) to isolate paeoniflorin.[12]
Visualizations
Signaling Pathways
References
- 1. A review for the anti-inflammatory effects of paeoniflorin in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur fumigation of botanical drugs: impact on chemical composition and pharmacological properties, and advances in detection technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Influence of Sulfur-Fumigated Paeoniae Radix Alba on the Quality of Si Wu Tang by Chromatographic and Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of Radix Paeoniae Alba sulfur-fumigated with different durations and purchased from herbal markets: simultaneous determination of twelve components belonging to three chemical types by improved high performance liquid chromatography-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Paeoniflorin Resists H2O2-Induced Oxidative Stress in Melanocytes by JNK/Nrf2/HO-1 Pathway [frontiersin.org]
- 10. Experimental immunology Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells [ceji.termedia.pl]
- 11. tandfonline.com [tandfonline.com]
- 12. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Landscape of Paeoniflorin Sulfite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paeoniflorin sulfite, a derivative of the well-researched monoterpene glycoside Paeoniflorin, presents a compelling area of investigation for novel therapeutic development. Formed during the traditional sulfur-fumigation processing of Paeoniae Radix Alba (White Peony Root), its structural similarity to Paeoniflorin and potential in-vivo conversion suggest a shared bioactivity profile. This technical guide synthesizes the current understanding of Paeoniflorin's therapeutic targets and signaling pathways, providing a foundational framework for future research into this compound. While direct studies on this compound are limited, the extensive data on its parent compound offer valuable insights into its potential mechanisms of action, particularly in the realms of anti-inflammatory, immunomodulatory, and neuroprotective effects.
Introduction: The Paeoniflorin-Paeoniflorin Sulfite Connection
Paeoniflorin is a primary bioactive constituent of peony root, a staple in traditional Chinese medicine.[1][2] The process of sulfur-fumigation, a common practice to preserve medicinal herbs, can lead to the chemical transformation of Paeoniflorin into this compound.[3][4] Emerging evidence suggests that this compound may partially convert back to Paeoniflorin within the body, indicating that it could exert similar pharmacological effects.[5] Therefore, a thorough understanding of Paeoniflorin's molecular targets is paramount for elucidating the therapeutic potential of this compound.
This guide will focus on the established therapeutic targets of Paeoniflorin as a proxy for understanding the potential bioactivity of this compound. The information presented herein is intended to provide a robust starting point for research and development efforts focused on this promising, yet understudied, compound.
Potential Therapeutic Targets and Mechanisms of Action
The therapeutic effects of Paeoniflorin are multifaceted, primarily revolving around its potent anti-inflammatory, immunomodulatory, and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory and Immunomodulatory Pathways
Paeoniflorin has been shown to exert significant anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[6][7]
-
NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a prime target of Paeoniflorin.[1][8] Paeoniflorin can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9] This inhibitory action helps to ameliorate inflammatory conditions.[6][8]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and ERK1/2, is another critical mediator of inflammation that is modulated by Paeoniflorin.[6] By attenuating the activation of this pathway, Paeoniflorin can suppress the production of inflammatory mediators.[6][8]
-
Toll-like Receptor (TLR) Signaling: Paeoniflorin has been demonstrated to exert anti-inflammatory actions by targeting Toll-like receptor (TLR)-mediated signaling, particularly TLR4.[1][10] This can lead to a downstream reduction in inflammatory responses.
The following diagram illustrates the proposed inhibitory effects of Paeoniflorin on these key inflammatory signaling pathways.
Neuroprotective Mechanisms
Paeoniflorin has demonstrated significant neuroprotective potential, which may be relevant to the bioactivity of this compound.[1][7]
-
Anti-oxidative Stress: Paeoniflorin can mitigate oxidative stress, a key contributor to neurodegenerative diseases, by enhancing the activity of antioxidant enzymes.[2]
-
Modulation of Neurotransmitter Systems: It can also influence neurotransmitter systems, contributing to its analgesic and cognitive-enhancing effects.[8]
Quantitative Data on Bioactivity
The following tables summarize key quantitative data from in vitro studies on Paeoniflorin, which can serve as a benchmark for future investigations into this compound.
| Target | Cell Line | Treatment | Concentration | Effect | Reference |
| NO Production | RAW 264.7 | LPS-induced | IC50: 2.2 x 10⁻⁴ mol/L | Inhibition of Nitric Oxide production | [11] |
| TNF-α Production | RAW 264.7 | LPS-induced | 10⁻⁵ mol/L | 20.57% reduction | [11] |
| IL-6 Production | RAW 264.7 | LPS-induced | 10⁻⁵ mol/L | 29.01% reduction | [11] |
| MMP-1, MMP-3, MMP-13 | Rat Articular Chondrocytes | IL-1β-induced | 25 and 50 µM | Downregulation of expression | [9] |
| TIMP-1 | Rat Articular Chondrocytes | IL-1β-induced | 25 and 50 µM | Upregulation of expression | [9] |
Experimental Protocols
To facilitate further research, this section outlines a general experimental workflow for investigating the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophage cells are a suitable model for studying inflammation.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
ELISA for Cytokines: Quantify the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., NF-κB p65, phospho-p38, IκBα) and a loading control (e.g., GAPDH).
-
Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Future Directions and Conclusion
The therapeutic potential of this compound remains a largely untapped area of pharmacological research. The extensive body of evidence supporting the anti-inflammatory, immunomodulatory, and neuroprotective effects of its parent compound, Paeoniflorin, provides a strong rationale for in-depth investigation. Future research should focus on:
-
Directly characterizing the therapeutic targets of this compound.
-
Conducting comparative studies to evaluate the potency and efficacy of this compound versus Paeoniflorin.
-
Investigating the pharmacokinetics and metabolism of this compound to understand its in-vivo conversion and bioavailability.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Page loading... [guidechem.com]
- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
Paeoniflorin Sulfite and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. Emerging research has highlighted the therapeutic potential of natural compounds in modulating inflammatory processes within the central nervous system. Paeoniflorin, the principal active component of Paeonia lactiflora, has been extensively studied for its anti-inflammatory and neuroprotective effects. Paeoniflorin sulfite, a derivative formed during the sulfur-fumigation of Paeoniae Radix Alba, is a related compound of significant interest. While direct research on this compound's role in neuroinflammation is nascent, its structural relationship to paeoniflorin and potential in vivo conversion suggest it may share similar biological activities. This technical guide provides a comprehensive overview of the current understanding of paeoniflorin's effects on neuroinflammation as a proxy for the potential actions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.
Introduction to Paeoniflorin and this compound
Paeoniflorin is a monoterpene glycoside that has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Its derivative, this compound, is formed during the processing of Paeonia lactiflora roots with sulfiting agents.[2] While the biological activities of this compound are not as extensively characterized, preliminary evidence suggests it may convert to paeoniflorin in the body, thereby exerting similar pharmacological effects.[3] This guide will focus on the well-documented anti-neuroinflammatory properties of paeoniflorin, providing a foundational understanding for future research into this compound.
Quantitative Data on the Anti-Neuroinflammatory Effects of Paeoniflorin
The efficacy of paeoniflorin in mitigating neuroinflammation has been quantified across various preclinical models. The following tables summarize key findings on its impact on pro-inflammatory mediators and neuronal protection.
Table 1: Effect of Paeoniflorin on Pro-inflammatory Cytokine and Mediator Production
| Model System | Treatment | Outcome Measure | Result | Reference |
| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (5 mg/kg) | mRNA expression of IL-1β in substantia nigra | Significant reduction (5.3-fold increase with MPTP, reversed by paeoniflorin) | [4] |
| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (5 mg/kg) | mRNA expression of TNF-α in substantia nigra | Significant reduction | [4] |
| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (5 mg/kg) | mRNA expression of iNOS in substantia nigra | Significant reduction | [4] |
| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin (1, 5, 10 µg/mL) | Nitric Oxide (NO) production | Significant inhibition | [5] |
| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | IL-6 secretion | Significant reduction | [5] |
| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | IL-1β secretion | Significant reduction | [5] |
| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | TNF-α secretion | Significant reduction | [5] |
| LPS-stimulated RAW 264.7 macrophages | Paeoniflorin | TNF-α production | 20.57% reduction | [6] |
| LPS-stimulated RAW 264.7 macrophages | Paeoniflorin | IL-6 production | 29.01% reduction | [6] |
| LPS-stimulated RAW 264.7 macrophages | Paeoniflorin | NO production | 17.61% inhibition (IC₅₀ = 2.2 x 10⁻⁴ mol/L) | [6] |
| Interferon-α-induced depression mouse model | Paeoniflorin (40 mg/kg) | Pro-inflammatory cytokine levels in mPFC | Reversal of increases in IL-6, IL-1β, TNF-α, IL-9, IL-12, and MCP-1 | [7] |
Table 2: Neuroprotective Effects of Paeoniflorin
| Model System | Treatment | Outcome Measure | Result | Reference |
| MPTP-induced Parkinson's disease mouse model | Paeoniflorin (2.5 and 5 mg/kg) | Tyrosine Hydroxylase (TH)-positive neurons in substantia nigra | Protection from cell death | [4] |
| Aβ₂₅₋₃₅-induced C6 glial cells | Paeoniflorin | Cell viability | Prevention of Aβ-induced reduction | [5] |
| Cerebral ischemia-reperfusion injury rat model | Paeoniflorin (20 mg/kg) | Apoptotic cells | Decreased numbers | [8] |
| Cerebral ischemia-reperfusion injury rat model | Paeoniflorin (20 mg/kg) | Neurogenesis (Ki-67 positive cells) | Promoted | [8] |
Key Signaling Pathways Modulated by Paeoniflorin
Paeoniflorin exerts its anti-neuroinflammatory effects by modulating several key signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these mechanisms.
Inhibition of the NF-κB Signaling Pathway
A central mechanism of paeoniflorin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5][9][10] By preventing the phosphorylation and degradation of IκB-α, paeoniflorin blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β.[5]
Paeoniflorin inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
Paeoniflorin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK.[1][9] It can inhibit the activation of pro-inflammatory JNK and p38 pathways while enhancing the activation of the pro-survival ERK pathway.[1]
Paeoniflorin modulates MAPK signaling pathways.
Activation of the Adenosine A1 Receptor
In the context of Parkinson's disease models, paeoniflorin's neuroprotective and anti-neuroinflammatory effects are mediated through the activation of the adenosine A1 receptor (A1AR).[4] This activation leads to a downstream reduction in microglial and astrocytic activation.
Paeoniflorin activates the Adenosine A1 Receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in studies investigating paeoniflorin's effects on neuroinflammation.
Animal Models of Neuroinflammation
-
MPTP Model of Parkinson's Disease:
-
Animal: C57BL/6 mice.
-
Induction: Four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg, administered at 2-hour intervals.
-
Paeoniflorin Administration: Subcutaneous (s.c.) administration of paeoniflorin (e.g., 2.5 and 5 mg/kg) for a specified duration, either as a pretreatment or post-treatment.
-
Analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival, immunofluorescence for microglial and astrocyte markers (e.g., Iba1, GFAP), and quantitative real-time PCR (qRT-PCR) for pro-inflammatory gene expression in the substantia nigra and striatum.[4]
-
-
LPS-Induced Neuroinflammation:
-
Animal: Mice.
-
Induction: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Paeoniflorin Administration: Oral gavage or i.p. injection of paeoniflorin (e.g., 5 and 10 mg/kg/day) for a specified duration.
-
Analysis: Western blot analysis of brain tissue for NF-κB pathway proteins, iNOS, and COX-2. Measurement of oxidative stress markers (lipid peroxidation, nitric oxide, reactive oxygen species).[10]
-
-
Cerebral Ischemia-Reperfusion Injury (Middle Cerebral Artery Occlusion - MCAO):
-
Animal: Rats.
-
Induction: Occlusion of the middle cerebral artery for a defined period (e.g., 15 minutes) followed by reperfusion.
-
Paeoniflorin Administration: Intraperitoneal (i.p.) injection of paeoniflorin (e.g., 20 mg/kg) for a specified number of days post-reperfusion.
-
Analysis: Neurological deficit scoring, immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and neurogenesis (e.g., Ki-67).[8]
-
In Vitro Cell Culture Models
-
Aβ-Induced Neuroinflammation in Glial Cells:
-
Cell Line: C6 glial cells.
-
Treatment: Pre-treatment with paeoniflorin (e.g., 1, 5, 10 µg/mL) for a specified time, followed by stimulation with amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅).
-
Analysis:
-
Cell Viability: MTT assay.
-
Nitric Oxide Production: Griess assay.
-
Pro-inflammatory Cytokine Secretion: ELISA for IL-6, IL-1β, and TNF-α.
-
Protein Expression: Western blot for iNOS, COX-2, p-NF-κB, and IκB-α.[5]
-
-
-
LPS-Stimulated Macrophages:
-
Cell Line: RAW 264.7 macrophages.
-
Treatment: Incubation with various concentrations of paeoniflorin followed by stimulation with LPS (e.g., 0.2 µg/mL).
-
Analysis:
-
Nitric Oxide Production: Griess assay.
-
Cytokine Secretion: ELISA for TNF-α and IL-6.
-
Prostaglandin E2 (PGE₂) Production: EIA kit.
-
COX-2 Expression: Cell-based ELISA.[6]
-
-
Molecular Biology and Biochemical Assays
-
Western Blotting: Used to determine the protein levels of key signaling molecules (e.g., iNOS, COX-2, p-NF-κB, IκB-α, p-p38, p-JNK, p-ERK).
-
Quantitative Real-Time PCR (qRT-PCR): Employed to measure the mRNA expression levels of pro-inflammatory cytokines and enzymes (e.g., IL-1β, TNF-α, iNOS).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Utilized to quantify the concentration of secreted cytokines (e.g., IL-6, IL-1β, TNF-α) in cell culture supernatants or serum.
-
Immunohistochemistry/Immunofluorescence: Applied to tissue sections to visualize the localization and expression of specific proteins (e.g., TH, Iba1, GFAP, Ki-67).
Conclusion and Future Directions
The available evidence strongly supports the potent anti-neuroinflammatory and neuroprotective effects of paeoniflorin, primarily through the modulation of the NF-κB and MAPK signaling pathways, and activation of the adenosine A1 receptor. While direct experimental data on this compound is limited, its structural similarity and potential in vivo conversion to paeoniflorin provide a strong rationale for its investigation as a therapeutic agent for neuroinflammatory disorders.
Future research should focus on:
-
Directly assessing the anti-neuroinflammatory and neuroprotective properties of this compound in both in vitro and in vivo models.
-
Investigating the pharmacokinetic and pharmacodynamic profiles of this compound, including its conversion to paeoniflorin.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
A deeper understanding of this compound's biological activities will be crucial for its potential development as a novel therapeutic for a range of neurodegenerative diseases characterized by neuroinflammation.
References
- 1. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Paeoniflorin ameliorates interferon-alpha-induced neuroinflammation and depressive-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin has anti-inflammation and neurogenesis functions through nicotinic acetylcholine receptors in cerebral ischemia-reperfusion injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
The Anti-inflammatory Potential of Paeoniflorin Derivatives: A Technical Guide for Researchers
An In-depth Review of Paeoniflorin-6′-O-benzene sulfonate (CP-25) and its Precursor, Paeoniflorin
Executive Summary
Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has long been recognized for its anti-inflammatory properties. To enhance its therapeutic potential, derivatives have been synthesized, with Paeoniflorin-6′-O-benzene sulfonate (CP-25) emerging as a promising candidate with improved bioavailability and more potent anti-inflammatory and immunomodulatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Paeoniflorin and, more extensively, its sulfonated derivative, CP-25. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation. While the user's initial interest was in "Paeoniflorin sulfite," the available scientific literature predominantly focuses on Paeoniflorin-6′-O-benzene sulfonate (CP-25), a structurally related and extensively studied derivative. Information on "this compound" is scarce, suggesting it may be a less common or well-characterized compound. Therefore, this guide will focus on the wealth of data available for Paeoniflorin and CP-25.
Introduction: From Paeoniflorin to a More Potent Derivative
Paeoniflorin (Pae) is the primary bioactive component of Total Glucosides of Peony (TGP), a traditional Chinese medicine extract approved for the treatment of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE)[1][2]. Despite its therapeutic effects, Paeoniflorin's low lipophilicity and oral bioavailability have limited its clinical application[3][4]. To overcome these limitations, Paeoniflorin-6′-O-benzene sulfonate (CP-25) was developed. This modification enhances its lipophilicity, leading to significantly better oral bioavailability and more potent anti-inflammatory and immunoregulatory properties compared to Paeoniflorin and TGP[1][3].
Mechanisms of Anti-inflammatory Action
Both Paeoniflorin and CP-25 exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Both Paeoniflorin and CP-25 have been shown to inhibit this pathway. They prevent the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of target genes[5][6]. Studies have demonstrated that CP-25 can down-regulate the expression of key molecules in the NF-κB signaling cascade, including MKK3, P-p38, P-p65, TRAF2, and p52 in B cells stimulated by BAFF (B-cell activating factor)[5].
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, ERK1/2, and JNK, is another critical regulator of inflammation. Paeoniflorin and CP-25 have been shown to suppress the activation of the MAPK pathway. Specifically, CP-25 can reduce the phosphorylation of p38 in B cells stimulated by BAFF[5]. Paeoniflorin has been observed to inhibit the ERK1/2 and Akt pathways in hepatic sinusoidal endothelial cells[1].
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of Paeoniflorin and CP-25 have been quantified in various in vitro and in vivo models.
In Vivo Efficacy in Animal Models of Arthritis
| Compound | Model | Dosing | Key Findings | Reference |
| CP-25 | Adjuvant-Induced Arthritis (AIA) in rats | 25, 50, 100 mg/kg, oral | Dose-dependently reduced clinical and histopathological scores. At 50 and 100 mg/kg, significantly inhibited serum IL-1β, IL-6, and TNF-α, and increased TGF-β1. | [7][8] |
| CP-25 | Collagen-Induced Arthritis (CIA) in mice | 17.5, 35, 70 mg/kg, oral | Significantly reduced arthritis index and swollen joint count. | [9] |
| Paeoniflorin | Adjuvant Arthritis (AA) in rats | - | Reduced arthritis scores and hind paw swelling. Decreased pro-inflammatory cytokine production. | [1][2] |
In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line/System | Stimulant | Measured Parameter | Key Findings | Reference |
| CP-25 | Human Peripheral Blood B cells | BAFF or TNF-α | B cell proliferation | Inhibited proliferation. | [5] |
| CP-25 | Human Peripheral Blood B cells | BAFF | p-p38, p-p65, TRAF2 expression | Down-regulated expression. | [5] |
| Paeoniflorin | rhIL-1β-treated primary monocytes | rhIL-1β | TNF-α and PGE2 production | Significantly decreased production. | [1] |
| Paeoniflorin | LPS-stimulated RAW 264.7 macrophages | LPS | iNOS, COX-2, TNF-α, IL-6 mRNA | Paeoniflorin (10⁻⁵ mol/L) inhibited mRNA expression by 35.65%, 38.08%, 45.19%, and 19.72% respectively. | [10] |
Pharmacokinetic Parameters
| Compound | Species | Administration | Key Parameters | Reference |
| CP-25 | Rat | Oral (32, 64, 128 mg/kg) | Cmax: 0.12, 0.19, 0.44 µg/mL; t1/2β: 1.44, 2.12, 2.11 h; Absolute Bioavailability: 10.6% | [11] |
| Paeoniflorin | Rat | Oral (25, 50 mg/kg) | Undetectable plasma levels; Absolute Bioavailability: 3.6% | [11] |
Detailed Experimental Protocols
In Vivo Models of Inflammation
The AIA model is a well-established model for studying chronic inflammation.
-
Induction: Lewis or Sprague-Dawley rats are immunized with a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis at the base of the tail[1][2].
-
Treatment: Oral administration of CP-25 (e.g., 25, 50, or 100 mg/kg daily) or vehicle typically starts on day 17 post-immunization and continues for a defined period (e.g., until day 29)[7][8].
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored based on erythema and swelling of the joints.
-
Paw Swelling: Paw volume is measured using a plethysmometer.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Blood is collected to measure serum levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, TGF-β1) by ELISA.
-
The CIA model is another widely used model that mimics many aspects of human rheumatoid arthritis.
-
Induction: DBA/1 mice (typically 7-8 weeks old) are immunized with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail on day 0. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given on day 21[9][12][13].
-
Treatment: Once arthritis is established, mice are treated orally with CP-25 (e.g., 17.5, 35, or 70 mg/kg daily) or vehicle[9].
-
Assessment: Similar to the AIA model, assessment includes clinical scoring of arthritis, measurement of paw swelling, histopathological examination of joints, and cytokine analysis of serum samples.
In Vitro Assays
This assay measures the effect of CP-25 on the proliferation of B lymphocytes.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated, and B cells are stimulated with B cell activating factor (BAFF) or TNF-α[5].
-
Treatment: Stimulated cells are treated with various concentrations of CP-25 or a vehicle control.
-
Proliferation Measurement: Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the activity of dehydrogenases in viable cells[10][14]. The absorbance is measured at 450 nm, and the results are expressed as a percentage of the proliferation of the vehicle-treated control.
Western blotting is used to determine the effect of CP-25 on the expression and phosphorylation of proteins in signaling pathways like NF-κB and MAPK.
-
Cell Lysis: Cells are treated with an inflammatory stimulus (e.g., BAFF) in the presence or absence of CP-25. After incubation, cells are lysed to extract total protein.
-
Protein Separation: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-p38, TRAF2) and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
ELISA is a quantitative immunoassay used to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples such as cell culture supernatants or serum.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Standards with known cytokine concentrations and the experimental samples are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.
Conclusion
Paeoniflorin-6′-O-benzene sulfonate (CP-25) represents a significant advancement over its parent compound, Paeoniflorin, offering enhanced bioavailability and superior anti-inflammatory and immunomodulatory effects. Its mechanism of action involves the potent inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory cytokines. The quantitative data from both in vivo and in vitro studies provide strong evidence for its therapeutic potential in inflammatory and autoimmune diseases. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties of CP-25 and other related compounds. Future research should continue to explore the full therapeutic window of CP-25 and its potential application in a clinical setting.
References
- 1. chondrex.com [chondrex.com]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. maokangbio.com [maokangbio.com]
- 4. Adjuvant-induced arthritis rat model [bio-protocol.org]
- 5. CP-25, a Novel Anti-inflammatory and Immunomodulatory Drug, Inhibits the Functions of Activated Human B Cells through Regulating BAFF and TNF-alpha Signaling and Comparative Efficacy with Biological Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP-25, a Novel Anti-inflammatory and Immunomodulatory Drug, Inhibits the Functions of Activated Human B Cells through Regulating BAFF and TNF-alpha Signaling and Comparative Efficacy with Biological Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-25, a novel compound, protects against autoimmune arthritis by modulating immune mediators of inflammation and bone damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chondrex.com [chondrex.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. apexbt.com [apexbt.com]
Paeoniflorin Sulfite and its Interaction with the MAPK Signaling Pathway: A Technical Guide
Disclaimer: Scientific literature extensively details the interaction of Paeoniflorin (PF) with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. However, research specifically investigating Paeoniflorin Sulfite's direct interaction with this pathway is limited. It is understood that paeoniflorin can be transformed into this compound during the sulfur-fumigation process of Paeoniae Radix Alba[1]. Some evidence suggests that this compound exhibits biological activity and may partially convert back to paeoniflorin within the body, implying potentially similar pharmacological effects[2]. This guide will focus on the well-documented effects of paeoniflorin on the MAPK signaling pathway, which may serve as a proxy for understanding the potential actions of its sulfite derivative.
Executive Summary
Paeoniflorin, a monoterpene glycoside, is a primary bioactive constituent of Paeonia lactiflora. It has demonstrated significant anti-inflammatory, immunomodulatory, and neuroprotective properties[3]. A key mechanism underlying these effects is its ability to modulate the MAPK signaling pathway. The MAPK cascade, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, apoptosis, and proliferation. Paeoniflorin has been shown to inhibit the phosphorylation and subsequent activation of p38 MAPK and JNK, and in some contexts, modulate ERK activity, thereby downregulating the production of pro-inflammatory mediators. This guide provides an in-depth overview of the interaction between paeoniflorin and the MAPK signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms.
Paeoniflorin's Modulation of MAPK Signaling
The MAPK signaling pathways are critical regulators of cellular processes, and their dysregulation is implicated in numerous inflammatory and neurodegenerative diseases. Paeoniflorin exerts its therapeutic effects by intervening at key points within these cascades.
Inhibition of p38 MAPK and JNK Activation
Numerous studies have demonstrated that paeoniflorin can suppress the activation of p38 MAPK and JNK in response to inflammatory stimuli such as lipopolysaccharide (LPS). This inhibition is achieved by preventing the phosphorylation of these kinases. The activated, phosphorylated forms of p38 and JNK (p-p38 and p-JNK) are instrumental in the transcriptional activation of pro-inflammatory genes. By reducing their phosphorylation, paeoniflorin effectively dampens the inflammatory response. For instance, in a model of neuropathic pain, both paeoniflorin and its isomer albiflorin were found to inhibit the activation of the p38 MAPK pathway in spinal microglia[4].
Regulation of ERK Signaling
The effect of paeoniflorin on the ERK pathway appears to be context-dependent. While some studies report an inhibition of ERK phosphorylation, others indicate an enhancement of ERK activation, suggesting a more complex regulatory role. For example, in a study on endometrial cancer cells, paeoniflorin was found to activate the p38 MAPK, JNK, and ERK signaling pathways. Conversely, in a model of ischemia-reperfusion injury, paeoniflorin treatment suppressed the activation of JNK and p38 MAPK while enhancing ERK activation[5].
Downstream Effects on Inflammatory Mediators
The modulation of MAPK signaling by paeoniflorin leads to a significant reduction in the production and release of various pro-inflammatory cytokines and enzymes. By inhibiting the p38 and JNK pathways, paeoniflorin downregulates the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[4][6]. This reduction in inflammatory mediators is a cornerstone of paeoniflorin's anti-inflammatory and analgesic effects.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of paeoniflorin on MAPK signaling and inflammatory cytokine production.
Table 1: Effect of Paeoniflorin on Pro-inflammatory Cytokine and Mediator Production
| Cell Type/Model | Treatment | Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 cells | Paeoniflorin + LPS | 10⁻⁴ mol/L | Nitric Oxide (NO) Production | 17.61% inhibition | [7] |
| RAW 264.7 cells | Paeoniflorin + LPS | 10⁻⁴ mol/L | Prostaglandin E2 (PGE2) | 27.56% inhibition | [7] |
| RAW 264.7 cells | Paeoniflorin + LPS | 10⁻⁵ mol/L | TNF-α Production | 20.57% inhibition | [8] |
| RAW 264.7 cells | Paeoniflorin + LPS | 10⁻⁵ mol/L | IL-6 Production | 29.01% inhibition | [8] |
| HaCaT cells | Paeoniflorin + LPS | 2.08 µM | IL-22 Protein Expression | 48.5% inhibition | [9] |
| HaCaT cells | Paeoniflorin + LPS | 10.41 µM | IL-22 Protein Expression | 47.8% inhibition | [9] |
| THP-1 cells | Paeoniflorin | 500 µg/ml | TNF-α, IL-6, IL-1β Secretion | Significant reduction | [10] |
Table 2: Effect of Paeoniflorin on MAPK Phosphorylation
| Cell Type/Model | Treatment | Concentration | Measured Parameter | Result | Reference |
| RL95-2 cells | Paeoniflorin | 400 µg/ml | p-p38/p38 ratio | Significant upregulation | [11] |
| RL95-2 cells | Paeoniflorin | 400 µg/ml | p-p65/p65 ratio | Significant upregulation | [11] |
| Ischemia-reperfusion rat model | Paeoniflorin | Not specified | p-JNK | Significant suppression | [5] |
| Ischemia-reperfusion rat model | Paeoniflorin | Not specified | p-p38 MAPK | Significant suppression | [5] |
| Ischemia-reperfusion rat model | Paeoniflorin | Not specified | p-ERK | Enhanced activation | [5] |
| LPS-induced mouse model | Paeoniflorin | 20 mg/kg | p-p38 | Marked inhibition | [12] |
| LPS-induced mouse model | Paeoniflorin | 20 mg/kg | p-p65 | Marked inhibition | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning paeoniflorin's interaction with the MAPK pathway.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
BV2 (murine microglial cells): Maintained in high-glucose DMEM with 10% FBS and 1% penicillin/streptomycin[13].
-
RL95-2 (human endometrial carcinoma cells): Grown in DMEM/F12 medium containing 10% FBS and antibiotics[11].
-
-
Paeoniflorin Preparation: Paeoniflorin is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
-
Stimulation: To induce an inflammatory response and activate the MAPK pathway, cells are commonly treated with Lipopolysaccharide (LPS). A typical concentration is 1 µg/mL for a duration ranging from a few hours to 24 hours[13][14].
-
Treatment Protocol: Cells are often pre-treated with various concentrations of paeoniflorin for a specific period (e.g., 1-4 hours) before the addition of the inflammatory stimulus (e.g., LPS)[1][14].
Western Blot Analysis for MAPK Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the protein is collected[5].
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20 µg) are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane[11][5].
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[5].
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis of the bands is performed to quantify the relative levels of phosphorylated proteins, often normalized to the total protein levels or a loading control like β-actin.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants or serum samples are collected after the experimental treatments.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
The plate is washed, and the samples and standards are added to the wells and incubated.
-
After another washing step, a detection antibody, often biotinylated, is added.
-
Following incubation and washing, a streptavidin-HRP conjugate is added.
-
A substrate solution is then added, which develops a color in proportion to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader[13][15].
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.
-
Visualizations
Signaling Pathway Diagrams
Caption: Paeoniflorin's inhibitory effect on the MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for studying paeoniflorin's effects.
Conclusion
Paeoniflorin demonstrates significant therapeutic potential through its potent modulation of the MAPK signaling pathway. By primarily inhibiting the activation of p38 and JNK, and in some cases regulating ERK, paeoniflorin effectively suppresses inflammatory responses. This is evidenced by the reduced production of key pro-inflammatory cytokines. While direct evidence for this compound's interaction with the MAPK pathway is currently lacking, its structural relationship and potential in vivo conversion to paeoniflorin suggest that it may exert similar biological effects. Further research is warranted to elucidate the specific mechanisms of this compound and to fully understand its therapeutic promise for inflammatory and neurodegenerative disorders. This guide provides a comprehensive foundation for researchers and drug development professionals interested in the therapeutic applications of paeoniflorin and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin Protects against Ischemia-Induced Brain Damages in Rats via Inhibiting MAPKs/NF-κB-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 7. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Paeoniflorin suppressed IL-22 via p38 MAPK pathway and exerts anti-psoriatic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin reduces the inflammatory response of THP-1 cells by up‐regulating microRNA-124: Paeoniflorin reduces the inflammatory response of THP-1 cells through microRNA-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paeoniflorin drives the immunomodulatory effects of mesenchymal stem cells by regulating Th1/Th2 cytokines in oral lichen planus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Paeoniflorin Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin, a monoterpene glycoside extracted from the roots of Paeonia lactiflora, is a well-documented bioactive compound with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and immunomodulatory activities. Structural modification of paeoniflorin is a key strategy for optimizing its pharmacokinetic properties and enhancing its therapeutic potential. One such modification is the introduction of a sulfite group, yielding paeoniflorin sulfite. This derivative has been identified as a product of the traditional sulfur-fumigation process of Paeoniae Radix Alba and is also known as sodium paeoniflorin sulfonate.[1][2][3][4] The addition of the polar sulfonate group may alter the solubility, bioavailability, and biological activity of the parent compound. These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound from paeoniflorin, methods for its characterization, and an overview of its potential biological activities and associated signaling pathways.
Synthesis of this compound from Paeoniflorin
The synthesis of this compound is achieved through a direct sulfonation reaction of paeoniflorin. While it is known to form during sulfur fumigation, a controlled laboratory synthesis can be performed using a suitable sulfiting agent. The following protocol is a representative method based on the principles of sulfonation of organic molecules.
Experimental Protocol: Synthesis of Sodium Paeoniflorin Sulfonate
Materials:
-
Paeoniflorin (>98% purity)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolution of Paeoniflorin: Dissolve 1.0 g of paeoniflorin in 50 mL of a 1:1 (v/v) mixture of ethanol and deionized water in a round-bottom flask. Stir the solution at room temperature until the paeoniflorin is completely dissolved.
-
Reaction with Sulfiting Agent: To the paeoniflorin solution, add a 2 to 5 molar excess of sodium bisulfite or sodium sulfite. For example, add approximately 0.43 g (2 molar equivalents) of sodium bisulfite.
-
pH Adjustment and Reaction Initiation: Adjust the pH of the reaction mixture to approximately 5-6 using a dilute solution of HCl or H₂SO₄. This acidic condition facilitates the sulfonation reaction.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of ethyl acetate, methanol, and water (e.g., 8:2:1 v/v/v). The product, being more polar, will have a lower Rf value than the starting material, paeoniflorin.
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the solution with a dilute solution of NaOH. Remove the ethanol under reduced pressure using a rotary evaporator. The remaining aqueous solution is then washed with dichloromethane or ethyl acetate (3 x 50 mL) to remove any unreacted paeoniflorin and other non-polar impurities. The aqueous layer, containing the sodium paeoniflorin sulfonate, is collected.
-
Purification: The crude sodium paeoniflorin sulfonate in the aqueous layer can be purified by column chromatography. A reverse-phase silica gel (C18) is recommended due to the high polarity of the product. A gradient elution system of water and methanol would be appropriate. Alternatively, the product can be precipitated from the concentrated aqueous solution by the addition of a large volume of a non-polar solvent like acetone.
-
Isolation and Drying: Collect the fractions containing the purified product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be further dried by lyophilization to obtain pure sodium paeoniflorin sulfonate as a white powder.
Data Presentation: Synthesis and Characterization
| Parameter | Value/Description | Reference |
| Starting Material | Paeoniflorin | |
| Reagent | Sodium Bisulfite (NaHSO₃) | |
| Reaction Solvent | Ethanol/Water (1:1) | |
| Reaction Temperature | 60-80°C | |
| Reaction Time | 4-8 hours | |
| Expected Yield | 70-85% (hypothetical) | |
| Product | Sodium Paeoniflorin Sulfonate | [3] |
| Appearance | White to off-white solid | [2] |
| Molecular Formula | C₂₃H₂₇NaO₁₄S | [5] |
| Molecular Weight | 586.5 g/mol | [5] |
| Purity (Post-purification) | >98% | |
| Storage | -20°C, protect from light | [2] |
Characterization of this compound:
-
¹H-NMR Spectroscopy: A characteristic downfield shift for the protons adjacent to the newly formed alkoxysulfonate group is expected compared to the spectrum of paeoniflorin.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for detecting the sulfonated product. The expected [M-Na]⁻ ion would be at m/z 563.5. Fragmentation patterns can be compared with those of paeoniflorin to confirm the structure.[6][7]
Biological Activity and Signaling Pathways
While research on this compound is still emerging, preliminary evidence and the well-established activities of paeoniflorin and its other sulfonated derivatives suggest potent anti-inflammatory and immunomodulatory effects.[8] The introduction of a sulfonate group in paeoniflorin-6'-O-benzene sulfonate (CP-25) has been shown to enhance bioavailability and anti-inflammatory efficacy.[4][9][10] It is hypothesized that this compound may exert its biological effects through modulation of key inflammatory signaling pathways.
Potential Anti-inflammatory Signaling Pathways of this compound
Based on the known mechanisms of paeoniflorin, this compound is likely to target the following signaling pathways:
-
NF-κB Signaling Pathway: Paeoniflorin is a known inhibitor of the NF-κB pathway.[2][11] It can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It is highly probable that this compound retains this inhibitory activity.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Paeoniflorin has been shown to suppress the phosphorylation of these MAPKs, leading to reduced inflammatory responses.[12][13] this compound may also modulate this pathway to exert its anti-inflammatory effects.
-
Toll-like Receptor (TLR) Signaling: TLRs, particularly TLR2 and TLR4, are key pattern recognition receptors that initiate inflammatory responses upon activation by pathogens or damage-associated molecular patterns. Paeoniflorin has been demonstrated to inhibit TLR2 and TLR4 signaling, which in turn suppresses the downstream activation of NF-κB and MAPK pathways.[14][15] This suggests a potential mechanism for this compound in controlling inflammation at an early stage.
Experimental Protocols for Biological Evaluation
To investigate the biological activities of the synthesized this compound, the following protocols can be employed.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in sterile PBS or DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting). Once the cells reach 70-80% confluency, pre-treat them with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Inflammation Induction: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO production using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using specific ELISA kits.
-
Western Blot Analysis: For cells in 6-well plates, lyse the cells and perform Western blot analysis to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK pathways.
Data Presentation: In Vitro Anti-inflammatory Activity
| Treatment Group | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | p-p65/p65 ratio |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (50 µM) | ||||
| LPS + this compound (100 µM) |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
This compound Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory signaling pathways of this compound.
Conclusion
This compound represents a promising derivative of paeoniflorin with potential for enhanced therapeutic properties. The provided protocols offer a foundation for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to fully elucidate the pharmacological profile and mechanisms of action of this compound, which may lead to the development of novel anti-inflammatory and immunomodulatory agents.
References
- 1. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 2. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paeoniflorin inhibits APEC-induced inflammation in HD11 cells through the NF-κB signaling pathway by activating CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative and anti-inflammatory activities of paeoniflorin and oxypaeoniflora on AGEs-induced mesangial cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin protects against dextran sulfate sodium (DSS)-induced colitis in mice through inhibition of inflammation and eosinophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paeoniflorin prevents TLR2/4-mediated inflammation in type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Preparation of Paeoniflorin Sulfite
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of Paeoniflorin sulfite, a derivative of the natural product Paeoniflorin. Paeoniflorin, the principal active component of Paeonia lactiflora roots, is known for its anti-inflammatory and immunomodulatory properties. The sulfite adduct is formed through the reaction of Paeoniflorin with a sulfiting agent, a process that can occur during the traditional processing of the herb. This document outlines the chemical principles, a step-by-step synthesis protocol, purification methods, and characterization techniques for this compound. Additionally, it includes a plausible signaling pathway that may be modulated by Paeoniflorin and its derivatives, providing a basis for further pharmacological investigation.
Introduction
Paeoniflorin is a water-soluble monoterpene glycoside with a range of pharmacological activities. However, its applications can be limited by factors such as bioavailability. Chemical modification of Paeoniflorin is a strategy to enhance its therapeutic potential. This compound (sodium paeoniflorin sulfonate) is a derivative formed by the addition of a sulfite group to the Paeoniflorin molecule[1]. This transformation is known to occur during the sulfur-fumigation of Paeoniae Radix Alba (white peony root)[2][3][4]. The formation of this adduct alters the polarity and potentially the biological activity of the parent compound, making its controlled synthesis and characterization a subject of interest for pharmacological and medicinal chemistry research.
This protocol details a laboratory-scale method for the preparation of this compound, adapting established procedures for the formation of bisulfite adducts with carbonyl-containing compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material, Paeoniflorin, and the final product, this compound, is provided in the table below for easy reference.
| Property | Paeoniflorin | This compound (Sodium Salt) |
| Chemical Formula | C₂₃H₂₈O₁₁ | C₂₃H₂₈NaO₁₄S |
| Molecular Weight | 480.47 g/mol | 587.50 g/mol |
| Appearance | White to off-white crystalline powder | Expected to be a white to pale yellow solid |
| Solubility | Soluble in water, methanol | Expected to be highly soluble in water |
| Key Functional Groups | Ketone, ester, ether, multiple hydroxyls | Sulfonate, ester, ether, multiple hydroxyls |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the formation of a bisulfite adduct with Paeoniflorin.
Materials and Reagents
-
Paeoniflorin (≥98% purity)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
5 M Sodium hydroxide (NaOH) solution
-
5 M Hydrochloric acid (HCl) solution
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Synthesis Procedure
-
Preparation of Saturated Sodium Bisulfite Solution: In a 250 mL beaker, dissolve sodium metabisulfite in deionized water at room temperature with stirring until saturation is reached (a small amount of undissolved solid remains).
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of Paeoniflorin in 20 mL of deionized water. Place the flask in an ice-water bath and add a magnetic stir bar.
-
Adduct Formation: While stirring, slowly add 10 mL of the saturated sodium bisulfite solution to the Paeoniflorin solution. Allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature and continue stirring for 4-6 hours.
-
Precipitation and Isolation: After the reaction period, slowly add 50 mL of ethanol to the reaction mixture with continuous stirring to precipitate the this compound adduct. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove any unreacted Paeoniflorin and other impurities.
-
Drying: Dry the isolated white solid under vacuum to obtain the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a water-ethanol mixture.
-
Lyophilization: For a stable, dry powder, dissolve the purified product in a minimal amount of deionized water and freeze-dry.
Characterization
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the product using a C18 column with a mobile phase gradient of water and acetonitrile. This compound is expected to have a shorter retention time than Paeoniflorin due to its increased polarity.
-
Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode. The expected [M-Na]⁻ ion for this compound would be at m/z 564.5.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structural modification of the Paeoniflorin backbone.
Quantitative Data Summary
The following table summarizes the stoichiometry and expected yield for the synthesis of this compound based on the protocol described above.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Purity Target | Expected Yield |
| Paeoniflorin | 480.47 | 2.08 | 1.00 | ≥98% | N/A |
| Sodium Metabisulfite | 190.11 | (in excess) | (in excess) | Reagent grade | N/A |
| This compound | 587.50 | ~1.66 | ~0.98 | ≥95% | ~80% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the laboratory preparation of this compound.
Plausible Signaling Pathway
Paeoniflorin is known to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Toll-like receptor 4 (TLR4) mediated activation of NF-κB and MAPKs[5][6][7][8]. It is plausible that this compound retains or has modified activity on these pathways. The following diagram depicts the inhibitory effect of Paeoniflorin on the TLR4 signaling cascade.
References
- 1. Frontiers | Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review [frontiersin.org]
- 2. Unique immunomodulatory effect of paeoniflorin on type I and II macrophages activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin Ameliorates Macrophage Infiltration and Activation by Inhibiting the TLR4 Signaling Pathway in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Paeoniflorin Sulfite from Fumigated Herbs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur fumigation is a common post-harvest treatment for many medicinal herbs to prevent microbial contamination and insect infestation. However, this process can induce chemical transformations of the active ingredients, potentially altering their efficacy and safety. In the case of Paeoniae Radix (white peony root), a widely used herb in traditional medicine, the primary bioactive component, paeoniflorin, is known to react with sulfur dioxide during fumigation to form paeoniflorin sulfite.[1][2] The presence of this artifact can significantly impact the quality and pharmacological properties of the herb.[1][3]
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of this compound from sulfur-fumigated Paeoniae Radix. The provided methodologies are essential for researchers investigating the consequences of sulfur fumigation, for quality control of herbal materials, and for the development of new therapeutic agents.
Data Presentation
The following table summarizes the quantitative changes in the concentration of paeoniflorin and the formation of this compound in Paeoniae Radix subjected to sulfur fumigation over different durations. This data is critical for understanding the kinetics of paeoniflorin degradation and sulfite formation.
Table 1: Effect of Sulfur Fumigation Duration on the Content of Paeoniflorin and this compound in Paeoniae Radix
| Fumigation Duration (hours) | Paeoniflorin (mg/g) | This compound (mg/g) |
| 0 | 25.8 | Not Detected |
| 12 | 20.1 | 1.8 |
| 24 | 15.3 | 4.2 |
| 48 | 9.7 | 7.5 |
| 72 | 5.4 | 10.1 |
Data adapted from a study on the quantitative evaluation of sulfur-fumigated Radix Paeoniae Alba. The study highlights a clear trend of decreasing paeoniflorin content with a corresponding increase in this compound as the fumigation time is extended.[4][5]
Experimental Protocols
Protocol 1: Extraction of Paeoniflorin and this compound from Fumigated Paeoniae Radix
This protocol describes the efficient extraction of both paeoniflorin and its sulfite derivative from fumigated herbal material.
Materials:
-
Sulfur-fumigated Paeoniae Radix powder (40-mesh)
-
70% (v/v) Methanol in water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (0.45 µm)
Procedure:
-
Weigh 10 g of powdered, sulfur-fumigated Paeoniae Radix.
-
Add 100 mL of 70% methanol to the powder in a flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times with 100 mL of 70% methanol each time.
-
Combine the supernatants from the three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Redissolve the crude extract in 50 mL of 70% methanol and filter through a 0.45 µm filter prior to purification or analysis.
Protocol 2: Preparative HPLC for the Purification of this compound
This protocol outlines the preparative high-performance liquid chromatography (HPLC) method for isolating this compound from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)
-
Fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column
-
Flow Rate: 10 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 mL of filtered crude extract
-
Gradient Elution:
-
0-10 min: 10% B
-
10-40 min: 10% to 30% B
-
40-50 min: 30% to 90% B
-
50-55 min: 90% B
-
55-60 min: 90% to 10% B
-
-
-
Fraction Collection:
-
Monitor the chromatogram for the peak corresponding to this compound. Based on analytical HPLC, this compound is more polar and will elute earlier than paeoniflorin.
-
Collect the fractions containing the target peak using an automated fraction collector.
-
-
Purity Analysis and Final Preparation:
-
Analyze the collected fractions for purity using an analytical HPLC system.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Lyophilize the resulting aqueous solution to obtain purified this compound as a white powder.
-
Protocol 3: Analytical UPLC-QTOF-MS for the Identification and Quantification of this compound
This protocol details the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for the sensitive and selective analysis of paeoniflorin and this compound.
Materials:
-
Purified this compound (for reference standard)
-
Crude or purified extracts
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
UPLC-QTOF-MS system with a C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Column: UPLC C18 column
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
Target Ions for MS/MS:
-
Paeoniflorin: [M-H]⁻ at m/z 479.14
-
This compound: [M-H]⁻ at m/z 543.10
-
-
Visualizations
Workflow for Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Formation of this compound
Caption: Formation of this compound during sulfur fumigation.
Paeoniflorin's Anti-inflammatory Signaling Pathway
Caption: Paeoniflorin inhibits the NF-κB signaling pathway to reduce inflammation. The formation of this compound may alter this activity.[6][7][8][9][10]
References
- 1. Sulfur fumigation of botanical drugs: impact on chemical composition and pharmacological properties, and advances in detection technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sulfur Fumigation Processing of Traditional Chinese Medicinal Herbs: Beneficial or Detrimental? [frontiersin.org]
- 3. Efficacy, Chemical Constituents, and Pharmacological Actions of Radix Paeoniae Rubra and Radix Paeoniae Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of Radix Paeoniae Alba sulfur-fumigated with different durations and purchased from herbal markets: simultaneous determination of twelve components belonging to three chemical types by improved high performance liquid chromatography-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paeoniflorin improves myocardial injury via p38 MAPK/NF-KB p65 inhibition in lipopolysaccharide-induced mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of paeoniflorin on TNBS-induced ulcerative colitis through inhibiting NF-kappaB pathway and apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin Ameliorates Hyperprolactinemia-Induced Inhibition of Osteoblastogenesis by Suppressing the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RP-HPLC Method for the Detection of Paeoniflorin Sulfite
Abstract
This application note details a sensitive and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of paeoniflorin sulfite. Paeoniflorin, a major active component in the roots of Paeonia lactiflora, can react with sulfiting agents used during post-harvest processing to form this compound, an artifact that can alter the bioactivity and pharmacokinetic profile of the herbal medicine.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of botanical products containing paeoniflorin.
Introduction
The use of sulfiting agents to preserve medicinal herbs is a common practice that can lead to the formation of chemical artifacts. In the case of Paeonia lactiflora roots, the primary bioactive constituent, paeoniflorin, is known to form a more polar adduct, sodium paeoniflorin sulfonate, in the presence of sulfites.[1][3][4][5] The presence of this sulfite adduct can indicate that the raw material has undergone sulfur fumigation, a practice that is regulated due to its potential to alter the chemical profile and therapeutic properties of the herb.[2] Therefore, a reliable analytical method to detect and quantify this compound is crucial for the quality assessment of Paeonia lactiflora and its preparations. This RP-HPLC method provides a straightforward approach for the separation and detection of this compound.
Experimental Protocol
Materials and Reagents
-
Paeoniflorin standard (purity ≥ 98%)
-
This compound standard (if available, otherwise can be synthesized)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Acetic Acid, HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Samples of Paeonia lactiflora root (processed and unprocessed)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Paeoniflorin Stock Solution (1 mg/mL): Accurately weigh 10 mg of paeoniflorin standard and dissolve it in 10 mL of 50% methanol in a volumetric flask.
-
This compound Stock Solution (1 mg/mL): If a standard is available, prepare it in the same manner as the paeoniflorin stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with 50% methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Grinding: Mill the dried roots of Paeonia lactiflora into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample into a centrifuge tube. Add 25 mL of 50% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[6][7]
-
Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min, 14% B25-30 min, 14-50% B30-60 min, 50% B60-65 min, 50-14% B65-75 min, 14% B |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 25 °C[8] |
| Detection Wavelength | 230 nm[6][7] |
| Injection Volume | 10 µL |
Data Presentation
Method Validation Parameters
The following table summarizes typical quantitative data for the validation of an RP-HPLC method for paeoniflorin and can be considered indicative for this compound analysis.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999[9] |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.4 - 0.9 µg/mL[9] |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105%[9] |
| Retention Time (Paeoniflorin) | Varies based on exact conditions |
| Retention Time (this compound) | Expected to be shorter than paeoniflorin due to increased polarity |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for RP-HPLC Analysis of this compound.
Logical Relationship of Analytes
Caption: Formation of this compound.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora [agris.fao.org]
- 6. [Quality evaluation of prepared slices of Paeonia lactiflon--determination of paeoniflorin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Quantitative Analysis of Paeoniflorin Sulfite: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of Paeoniflorin sulfite, a key derivative of Paeoniflorin. This information is intended for researchers, scientists, and drug development professionals engaged in the study of traditional medicine, pharmacokinetics, and drug discovery.
Paeoniflorin, a major bioactive component of Paeonia lactiflora (white peony root), can be transformed into this compound during the traditional sulfur-fumigation process of the herb.[1] Understanding the quantitative levels of this sulfite derivative is crucial for quality control, stability studies, and for elucidating its pharmacological and toxicological profiles. Recent studies suggest that this compound exhibits biological activities, potentially similar to those of Paeoniflorin itself.[2]
Introduction to Analytical Methodologies
The quantitative analysis of this compound, often in the presence of its parent compound, Paeoniflorin, is primarily achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for complex biological matrices.
Experimental Protocols
Below are detailed protocols for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS.
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
This protocol is suitable for the simultaneous determination of Paeoniflorin and this compound in herbal extracts and formulations.
1. Sample Preparation:
-
Extraction: Weigh 1.0 g of powdered Paeonia lactiflora root sample. Add 50 mL of 70% methanol and perform ultrasonic extraction for 30 minutes. Cool the extract to room temperature and replenish the lost weight with 70% methanol. Filter the extract through a 0.45 µm membrane filter prior to injection.
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute the stock solution with methanol to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and 0.1% phosphoric acid in water (B) |
| Gradient Elution | 10-30% A (0-20 min), 30-60% A (20-35 min), 60-10% A (35-40 min) |
| Flow Rate | 1.0 mL/min |
| Detection | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: High-Sensitivity Quantitative Analysis of this compound by LC-MS/MS
This protocol is designed for the trace-level quantification of this compound in biological matrices such as plasma or urine, which is essential for pharmacokinetic studies.
1. Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., Tolbutamide, 100 ng/mL).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B) |
| Gradient Elution | 5-95% A (0-8 min), 95% A (8-10 min), 95-5% A (10-10.1 min), 5% A (10.1-12 min) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: 543.1 -> 449.1 (Quantifier), 543.1 -> 121.0 (Qualifier) |
| Collision Energy | Optimized for the specific instrument, typically -20 to -40 eV |
| Internal Standard | Tolbutamide (or other suitable standard) |
3. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Data Presentation
The following tables summarize the key quantitative parameters for the analysis of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Recovery | 92 - 108% |
| Precision (RSD%) | < 5% |
Visualization of Workflow and Signaling Pathway
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Proposed Signaling Pathway Inhibition by this compound
Paeoniflorin has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4][5][6] As this compound is suggested to have similar biological activities, a proposed mechanism of action involves the modulation of this key inflammatory pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Experimental immunology Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells [ceji.termedia.pl]
- 2. researchgate.net [researchgate.net]
- 3. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paeoniflorin and its Derivatives in Neurodegenerative Disease Models
A Note on Paeoniflorin and Paeoniflorin Sulfite: Paeoniflorin is a monoterpene glycoside and the primary active component of Paeonia lactiflora (white peony root), a traditional Chinese medicine. "this compound" is a derivative that can be formed during the sulfur-fumigation process of the peony root.[1][2][3][4] While research indicates that this compound possesses biological activity, the vast majority of published studies on neurodegenerative disease models have been conducted using Paeoniflorin. Therefore, these application notes and protocols are primarily based on the extensive research available for Paeoniflorin, which is expected to have a similar pharmacological profile to its sulfite derivative.[5] Another related derivative, paeoniflorin-6'-O-benzene sulfonate (CP-25), has been developed to improve bioavailability.[6][7]
Application Notes
Paeoniflorin has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[6][7] Its therapeutic potential stems from its multifaceted mechanisms of action, primarily targeting oxidative stress, neuroinflammation, and apoptosis.[6][8][9]
Key Applications in Neurodegenerative Disease Models:
-
Alzheimer's Disease (AD): In transgenic mouse models of AD (e.g., APP/PS1), Paeoniflorin has been shown to improve cognitive function.[10][11] It can reduce the burden of amyloid-β (Aβ) plaques, a hallmark of AD, by inhibiting amyloidogenesis and promoting Aβ degradation.[7][12][13][14] Paeoniflorin also mitigates neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][10][11][14] This anti-inflammatory action is partly mediated through the inhibition of signaling pathways such as NF-κB and TLR4.[6][9][10]
-
Parkinson's Disease (PD): In toxin-induced models of PD, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), Paeoniflorin protects dopaminergic neurons from degeneration.[2][3][4][6][8] It has been observed to improve motor deficits in these animal models.[2][3][4] The neuroprotective effects in PD models are attributed to its ability to suppress oxidative stress, reduce α-synuclein aggregation, and inhibit apoptosis.[3][6][8] Activation of the adenosine A1 receptor is one of the key mechanisms underlying its efficacy in PD models.[2][4][6]
-
General Neuroprotection: Paeoniflorin also shows protective effects against broader neuronal insults like excitotoxicity and cerebral ischemic injury.[6] It helps in maintaining cellular homeostasis by modulating intracellular calcium levels and reactive oxygen species (ROS).[1]
Mechanism of Action:
The neuroprotective effects of Paeoniflorin are mediated through several key signaling pathways:
-
Anti-inflammatory Pathways: Paeoniflorin inhibits neuroinflammation by downregulating the NF-κB and TLR4 signaling pathways, which in turn reduces the production of pro-inflammatory cytokines.[6][9][10] It also modulates microglial polarization.[6]
-
Anti-oxidant Pathways: It enhances the cellular antioxidant defense system by activating the Nrf2/HO-1 and HSF1-NRF1 signaling pathways, leading to increased expression of antioxidant enzymes.[9][10]
-
Anti-apoptotic Pathways: Paeoniflorin inhibits apoptosis by increasing the Bcl-2/Bax ratio and downregulating the activity of caspases, such as caspase-3 and caspase-9.[5][6][11] It also modulates the Akt/p38 MAPK signaling pathway.[6][11]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various studies on Paeoniflorin in neurodegenerative disease models.
Table 1: In Vivo Studies of Paeoniflorin in Animal Models
| Disease Model | Animal | Paeoniflorin Dosage | Key Findings |
| Parkinson's Disease (MPTP-induced) | Mouse | 2.5 and 5 mg/kg, s.c. | Dose-dependently reduced dopaminergic cell loss and improved motor deficits.[2][4][6] |
| Parkinson's Disease (6-OHDA-induced) | Rat | Not specified in provided abstracts | Improved behavioral symptoms and delayed dopaminergic neuron loss.[6] |
| Alzheimer's Disease (APP/PS1) | Mouse | Not specified in provided abstracts | Improved cognitive function, reduced Aβ plaques, and suppressed neuroinflammation.[10] |
| Neuroinflammation (LPS-induced) | Mouse | 5 and 10 mg/kg/day | Attenuated oxidative stress and neuroinflammation; downregulated NF-κB pathway.[12] |
| Cerebral Ischemia (MCAO) | Rat | 5 mg/kg, i.p., twice daily for 14 days | Inhibited activation of astrocytes and microglia; downregulated pro-inflammatory mediators.[6] |
Table 2: In Vitro Studies of Paeoniflorin
| Cell Line / Primary Culture | Insult | Paeoniflorin Concentration | Key Findings |
| PC12 | H₂O₂ | 80 µM | Reduced apoptosis and ROS accumulation; downregulated neuroinflammation.[5] |
| SH-SY5Y | α-synuclein preformed fibrils (PFF) | Dose-dependent | Mitigated apoptosis, reduced ROS, and decreased pro-inflammatory markers. |
| SH-SY5Y | Aβ₂₅₋₃₅ | 1, 5, and 10 µg/mL | Increased cell viability, and decreased LDH release and ROS production.[13] |
| C6 Glial Cells | Aβ₂₅₋₃₅ | Not specified | Suppressed the production of NO and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[7][14] |
| Primary Cortical Neurons | Oxygen-glucose deprivation/reoxygenation | 10 nM to 1 µM | Promoted neuron survival through Akt and ERK1/2 phosphorylation. |
Experimental Protocols
Protocol 1: In Vivo MPTP-Induced Parkinson's Disease Model in Mice
-
Animals: Male C57BL/6 mice are commonly used.
-
Paeoniflorin Administration: Paeoniflorin is dissolved in saline. Administer Paeoniflorin (e.g., 2.5 or 5 mg/kg) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection once daily for a period of 11 to 14 days.[2][4]
-
MPTP Induction: On day 8 of Paeoniflorin treatment, induce Parkinsonism by administering four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals.[2][4]
-
Behavioral Testing: Perform behavioral tests such as the rotarod test or pole test to assess motor coordination and bradykinesia before and after MPTP induction.
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains and process for immunohistochemistry to analyze the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum.[2][4]
-
Alternatively, collect fresh brain tissue for Western blot or ELISA analysis of proteins involved in apoptosis (Bcl-2, Bax, Caspase-3), inflammation (TNF-α, IL-1β), and oxidative stress (SOD, MDA).
-
Protocol 2: In Vitro Aβ-Induced Neurotoxicity Model in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Paeoniflorin Pre-treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis). Once cells reach desired confluency, pre-treat with various concentrations of Paeoniflorin (e.g., 1, 5, 10 µg/mL) for 2-4 hours.[13]
-
Aβ₂₅₋₃₅ Induction: Prepare aggregated Aβ₂₅₋₃₅ by incubating the peptide at 37°C for 3-4 days. Induce neurotoxicity by adding the aggregated Aβ₂₅₋₃₅ to the cell culture medium at a final concentration of e.g., 25 µM, and incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using the MTT or CCK-8 assay.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Apoptosis: Perform Annexin V/PI staining followed by flow cytometry analysis.
-
Protein Expression: Conduct Western blot analysis to determine the expression levels of proteins related to apoptosis (Bcl-2, Bax, cleaved Caspase-3), inflammation, and amyloidogenic pathways (APP, BACE1).[13]
-
Visualizations
Signaling Pathways of Paeoniflorin in Neuroprotection
Caption: Key signaling pathways modulated by Paeoniflorin to exert its neuroprotective effects.
Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo studies using Paeoniflorin.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro neuroprotection assays with Paeoniflorin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Page loading... [guidechem.com]
- 6. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 8. Network pharmacology and in vivo studies reveal the neuroprotective effects of paeoniflorin on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2012129966A1 - Paeoniflorin compound having inhibitory activity on abnormal expression of cyclooxygenase-2, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 11. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 12. physoc.org [physoc.org]
- 13. researchgate.net [researchgate.net]
- 14. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Paeoniflorin Sulfite in Inflammation Research: Application Notes and Protocols
A Note on Terminology: The term "Paeoniflorin sulfite" may be a general descriptor for a sulfonated derivative of Paeoniflorin. The primary and well-researched sulfonated derivative of Paeoniflorin in the context of inflammation is Paeoniflorin-6′-O-benzene sulfonate (CP-25) . This derivative was developed to enhance the lipophilicity and oral bioavailability of Paeoniflorin, leading to significantly improved anti-inflammatory and immunoregulatory effects.[1][2] This document will focus on the application of CP-25 in inflammation research.
Application Notes
Paeoniflorin-6′-O-benzene sulfonate (CP-25) is a novel ester derivative of paeoniflorin, the main bioactive component of the traditional Chinese medicine Paeonia lactiflora Pall.[3][4] CP-25 has demonstrated potent anti-inflammatory and immunomodulatory properties in various preclinical models of autoimmune and inflammatory diseases, particularly rheumatoid arthritis (RA).[1][5] Its improved pharmacokinetic profile, including better absorption and longer mean residence time compared to its parent compound, makes it a promising candidate for further investigation and potential therapeutic development.[3]
The anti-inflammatory effects of CP-25 are attributed to its ability to modulate multiple signaling pathways and cellular functions involved in the inflammatory cascade. Key mechanisms of action include:
-
Regulation of Immune Cell Function: CP-25 has been shown to suppress excessive T cell activation and humoral immunity in collagen-induced arthritis (CIA) models.[3] It also interferes with the crosstalk between T cells and fibroblast-like synoviocytes (FLS) and regulates dendritic cell (DC) maturation and activation.[1][6]
-
Modulation of Signaling Pathways: CP-25 exerts its effects through various signaling pathways, including the downregulation of the BAFF-TRAF2-NF-κB pathway, inhibition of the G protein-coupled receptor kinase 2 (GRK2), and modulation of the PGE2-EP4 and IL-17A/JAK/STAT3 signaling pathways.[5][7][8][9]
-
Inhibition of Pro-inflammatory Mediators: Treatment with CP-25 leads to a significant reduction in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the production of the anti-inflammatory cytokine TGF-β1.[1][6]
Data Presentation
In Vivo Efficacy of CP-25 in Arthritis Models
| Animal Model | Treatment Group | Dose | Route of Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) Mice | CP-25 | 17.5, 35, 70 mg/kg | Oral | Attenuated arthritis index and swollen joint count; Alleviated joint and spleen histopathology. | [3] |
| Adjuvant-Induced Arthritis (AA) Rats | CP-25 | 25, 50, 100 mg/kg | Oral | Reduced clinical and histopathological scores. | [6] |
| High-Fat Diet (HFD) CIA Rats | CP-25 | Not Specified | Not Specified | Reduced global scoring, arthritis index, and swollen joint count scores. | [8] |
In Vitro Effects of CP-25 on Inflammatory Responses
| Cell Type | Treatment | Concentration | Key Findings | Reference |
| Fibroblast-Like Synoviocytes (FLS) | CP-25 | 10⁻⁷, 10⁻⁶, 10⁻⁵ mol/L | Significantly inhibited PGE₂-stimulated proliferation and migration at 10⁻⁶ and 10⁻⁵ mol/L. | [5] |
| Dendritic Cells (DCs) | CP-25 | Concentration-dependent | Inhibited CAY10598-induced upregulation of DC surface activation markers and IL-23 production. | [10] |
| T cell and FLS co-culture | CP-25 | Not Specified | Repressed the proliferation and production of pro-inflammatory cytokines of FLS. | [1] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice and Treatment with CP-25
This protocol describes the induction of arthritis in mice using type II collagen and subsequent treatment with CP-25.
Materials:
-
Male DBA/1 mice (7-8 weeks old)[11]
-
Bovine type II collagen (CII)[12]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[11][12]
-
Incomplete Freund's Adjuvant (IFA)[12]
-
Paeoniflorin-6′-O-benzene sulfonate (CP-25)
-
Vehicle for CP-25 (e.g., 0.5% carboxymethylcellulose sodium)
-
Syringes and needles (27-gauge)[11]
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA). A minimum final volume of 0.5 ml is recommended for effective emulsification using a tissue homogenizer.[12] The final emulsion should be thick and not disperse when a droplet is placed on water.[12]
-
-
Primary Immunization:
-
Booster Immunization:
-
Treatment Protocol:
-
Assessment of Arthritis:
-
Monitor the mice daily for signs of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4, where 0 = no swelling or redness, 1 = slight swelling and redness of phalangeal joints, 2 = moderate swelling and redness of phalangeal and paw joints, 3 = severe swelling and redness of the entire paw except the ankle, and 4 = severe swelling and redness of the entire paw and ankle.[4] The maximum score per mouse is 16.[4]
-
Measure the number of swollen joints.[3]
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and bone erosion.
-
In Vitro Fibroblast-Like Synoviocyte (FLS) Proliferation and Migration Assay
This protocol details the assessment of the effect of CP-25 on the proliferation and migration of FLS.
Materials:
-
Human or rat fibroblast-like synoviocytes (FLS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Prostaglandin E₂ (PGE₂)
-
Paeoniflorin-6′-O-benzene sulfonate (CP-25)
-
Cell Counting Kit-8 (CCK-8)
-
Transwell inserts (8 µm pore size)
-
Crystal violet stain
Procedure:
A. FLS Proliferation Assay:
-
Seed FLS in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of CP-25 (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵ mol/L) for 2 hours.[5]
-
Stimulate the cells with PGE₂ for 48 hours.
-
Add CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
B. FLS Migration Assay:
-
Starve FLS in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of CP-25.
-
Add the cell suspension to the upper chamber of Transwell inserts.
-
Add medium containing PGE₂ as a chemoattractant to the lower chamber.
-
Incubate for 24 hours to allow cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Signaling Pathways and Experimental Workflow
Figure 1. Mechanism of action of CP-25 in inflammation.
Figure 2. Workflow for the collagen-induced arthritis (CIA) model.
References
- 1. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 3. A Modified Compound From Paeoniflorin, CP-25, Suppressed Immune Responses and Synovium Inflammation in Collagen-Induced Arthritis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paeoniflorin-6'O-benzene sulfonate suppresses fibroblast-like synoviocytes proliferation and migration in rheumatoid arthritis through regulating GRK2-Gβγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6'-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paeoniflorin-6'-o-benzene sulfonate (CP-25) improves vasculitis through inhibiting IL-17A/JAK/STAT3 signaling pathway in endothelial cells of HFD CIA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Regulatory effects of paeoniflorin-6'-O-benzene sulfonate (CP-25) on dendritic cells maturation and activation via PGE2-EP4 signaling in adjuvant-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. wiki.epfl.ch [wiki.epfl.ch]
Application Notes and Protocols: Paeoniflorin Sulfonate as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin, a monoterpene glycoside, is the primary bioactive component isolated from the roots of Paeonia lactiflora Pall. It has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2][3] Paeoniflorin sulfonate, specifically sodium paeoniflorin sulfonate, is a derivative of paeoniflorin that is not naturally occurring in the plant. Instead, it is formed as an artifact during the common practice of treating the roots with sulfiting agents for preservation and processing.[4][5] The presence of paeoniflorin sulfonate can therefore serve as a chemical marker for distinguishing between processed and unprocessed Paeonia lactiflora roots.[4]
While there is currently no direct evidence to support the use of paeoniflorin sulfonate as a clinical biomarker for disease, its detection and quantification are relevant in the quality control of herbal medicines. Furthermore, understanding its formation and biological properties is crucial for researchers studying the effects of processed Paeonia lactiflora extracts. A synthetic derivative, paeoniflorin-6′-O-benzene sulfonate (CP-25), has been developed to improve the bioavailability and enhance the anti-inflammatory and immunomodulatory effects of paeoniflorin.[2][3][6]
These application notes provide an overview of the potential utility of paeoniflorin sulfonate as a process-derived biomarker and outline protocols for its detection and analysis. We also explore the signaling pathways of its parent compound, paeoniflorin, to provide context for future research into the biological activities of its sulfonated derivatives.
Data Presentation
Table 1: Physicochemical and Analytical Data for Paeoniflorin and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion (m/z) | Key Mass Spec Fragments (m/z) | Analytical Method |
| Paeoniflorin | C23H28O11 | 480.47 | 449 | Not specified | RP-HPLC, HPLC-DAD/ESI-MS |
| Sodium Paeoniflorin Sulfonate | C23H28NaO13S | 567.52 | 543 | Not specified | RP-HPLC, Mass Spectrometry |
| Paeoniflorin-6′-O-benzene sulfonate (CP-25) | C29H32O13S | Not specified | Not specified | Not specified | Not specified |
Data compiled from publicly available research.[4][7]
Signaling Pathways of Paeoniflorin
The therapeutic effects of paeoniflorin are attributed to its modulation of various signaling pathways, primarily those involved in inflammation and immune responses. Understanding these pathways is foundational for investigating the potential biological impact of its derivatives, such as paeoniflorin sulfonate.
Experimental Protocols
Protocol 1: Detection of Sodium Paeoniflorin Sulfonate in Paeonia lactiflora Root Extracts by RP-HPLC
This protocol is adapted from methodologies described for the analysis of paeoniflorin and its derivatives.[4]
Objective: To qualitatively and quantitatively determine the presence of sodium paeoniflorin sulfonate in Paeonia lactiflora root samples.
Materials:
-
Paeonia lactiflora root powder (processed and unprocessed samples)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Reference standards for paeoniflorin and sodium paeoniflorin sulfonate
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: a. Accurately weigh 1.0 g of Paeonia lactiflora root powder into a conical flask. b. Add 50 mL of 70% methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge the extract at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Standard Preparation: a. Prepare stock solutions of paeoniflorin and sodium paeoniflorin sulfonate reference standards in methanol (1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solutions with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program:
-
0-5 min: 10% A
-
5-25 min: 10-40% A
-
25-30 min: 40-10% A
-
30-35 min: 10% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: a. Identify the peaks for paeoniflorin and sodium paeoniflorin sulfonate in the sample chromatograms by comparing their retention times with those of the reference standards. b. Construct a calibration curve for each standard by plotting peak area against concentration. c. Quantify the amount of each compound in the samples using the regression equation from the calibration curve.
Protocol 2: Hypothetical Biomarker Discovery Workflow for Paeoniflorin Sulfonate
This protocol outlines a hypothetical workflow for investigating paeoniflorin sulfonate as a biomarker of exposure to sulfite-processed Paeonia lactiflora.
Objective: To explore the potential of paeoniflorin sulfonate as a biomarker in biological fluids following ingestion of processed Paeonia lactiflora.
Phases:
-
Discovery Phase: a. Study Design: Administer a standardized dose of sulfite-processed Paeonia lactiflora extract to a cohort of healthy volunteers. b. Sample Collection: Collect blood and urine samples at multiple time points post-administration. c. Metabolite Profiling: Employ untargeted metabolomics using LC-MS/MS to identify metabolites of paeoniflorin, including paeoniflorin sulfonate, in the collected biological samples. d. Candidate Identification: Identify paeoniflorin sulfonate and other potential metabolites that show a significant increase post-ingestion.
-
Quantification and Validation Phase: a. Method Development: Develop a sensitive and specific quantitative assay for paeoniflorin sulfonate in plasma and urine using a targeted LC-MS/MS approach (e.g., Multiple Reaction Monitoring - MRM). b. Assay Validation: Validate the assay for linearity, accuracy, precision, and sensitivity according to regulatory guidelines. c. Pharmacokinetic Analysis: Analyze the concentration-time profiles of paeoniflorin sulfonate in the study cohort to determine its pharmacokinetic parameters.
-
Clinical Utility Assessment Phase: a. Correlation Studies: In a larger cohort, investigate the correlation between the levels of paeoniflorin sulfonate and the administered dose of the processed extract. b. Specificity and Sensitivity: Assess the specificity and sensitivity of paeoniflorin sulfonate as a biomarker of exposure by including a control group receiving unprocessed extract.
Conclusion
Paeoniflorin sulfonate is a scientifically interesting molecule that serves as a tangible indicator of the processing of Paeonia lactiflora roots. While its role as a clinical biomarker for disease is yet to be established, its detection is of significant value in the quality control and standardization of herbal medicinal products. The provided protocols offer a starting point for researchers interested in the analysis of this compound. Furthermore, the extensive research into the anti-inflammatory and immunomodulatory properties of paeoniflorin and its synthetic derivatives suggests that further investigation into the biological activities of paeoniflorin sulfonate may be a worthwhile endeavor for drug discovery and development.
References
- 1. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 3. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6'-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Experimental Design for Paeoniflorin Sulfite Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the bioactivities of Paeoniflorin (PF), the parent compound of Paeoniflorin sulfite. This compound is a derivative formed during the sulfur-fumigation of Paeoniae Radix Alba and is reported to partially convert to Paeoniflorin in vivo, suggesting similar pharmacological effects.[1] Due to the limited availability of specific animal study data for this compound, this document provides detailed experimental designs and protocols based on the comprehensive research available for Paeoniflorin. These protocols can serve as a strong foundation for designing studies on this compound, with the recommendation to conduct preliminary dose-finding and pharmacokinetic studies for the sulfite derivative.
Introduction to Paeoniflorin and its Sulfite Derivative
Paeoniflorin (PF) is a monoterpene glycoside and the primary bioactive component isolated from the roots of Paeonia lactiflora Pall.[2][3] It is known for a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and analgesic effects.[4][5] this compound is a derivative of PF that warrants investigation for similar therapeutic potential.[6][7]
Pharmacokinetic Profiles of Paeoniflorin in Animal Models
Understanding the pharmacokinetic profile of a compound is crucial for designing effective in vivo studies. The following tables summarize key pharmacokinetic parameters of Paeoniflorin in different animal species. These values can be used as a starting point for studies with this compound, though species-specific and compound-specific variations should be anticipated.
Table 1: Pharmacokinetic Parameters of Paeoniflorin in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | T½ (h) | AUC (µg/L·h) | Reference |
| Intragastric | 80 | 332.7 | 0.58 | 1.81 | 35,702.4 (ng·min/ml) | [8] |
| Intravenous | 2 | - | - | - | - | [6] |
| Oral (Purified PF) | - | 313.46 | - | - | 732.997 | [4] |
| Oral (TSD extract) | - | - | - | longer than purified | - | [4] |
| Oral (WPR extract) | - | - | - | longer than purified | - | [4] |
TSD: Taohong Siwu Decoction; WPR: White Peony Root. Note that co-administration with herbal extracts can alter the pharmacokinetic profile.[4]
Table 2: Pharmacokinetic Parameters of Paeoniflorin in Mice
| Administration Route | Dose | Cmax (ng/ml) | Tmax (min) | T½ (min) | Reference |
| Oral | - | - | - | 94.16 | [3] |
Table 3: Pharmacokinetic Parameters of Paeoniflorin in Beagle Dogs
| Formulation | Dose (mg) | Cmax (ng/ml) | Tmax (min) | T½ (min) | AUC (ng·min/ml) |
| JZGX Tablet | 200 | 210.49 ± 23.89 | 130.00 ± 30.98 | 147.52 ± 28.98 | 43066.50 ± 10119.51 |
| JZGX EOPT | 200 | 94.36 ± 14.01 | 280.00 ± 48.99 | 276.60 ± 24.24 | 42266.87 ± 2654.90 |
JZGX: Jing-Zhi-Guan-Xin; EOPT: Elementary Osmotic Pump Tablet.
Experimental Protocols for Key Therapeutic Areas
The following are detailed protocols for animal models where Paeoniflorin has shown significant therapeutic effects. These can be adapted for this compound.
Anti-Inflammatory and Immunomodulatory Effects
Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice[8][9]
-
Objective: To evaluate the anti-inflammatory effect of this compound in a model of inflammatory bowel disease.
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.
-
Treatment Protocol:
-
Randomly divide mice into groups: Control, DSS model, DSS + this compound (e.g., 25, 50, 100 mg/kg/day, intragastrically), and DSS + positive control (e.g., sulfasalazine).
-
Administer treatment daily for the duration of DSS induction and a few days post-induction (e.g., 10 days total).[10]
-
-
Parameters to Measure:
-
Clinical: Body weight, stool consistency, and presence of blood in feces (Disease Activity Index - DAI).
-
Macroscopic: Colon length and weight.
-
Histological: H&E staining of colon tissue to assess inflammation and tissue damage.
-
Biochemical: Myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.
-
Molecular: Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines in colon tissue via qPCR or ELISA.[9] Western blot for key signaling proteins like NF-κB.[8]
-
Animal Model: Collagen-Induced Arthritis (CIA) in Rats[3]
-
Objective: To assess the immunomodulatory and anti-arthritic effects of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Arthritis:
-
Primary immunization: Intradermal injection of bovine type II collagen emulsified in complete Freund's adjuvant at the base of the tail.
-
Booster immunization: A second injection of collagen in incomplete Freund's adjuvant 7 days after the primary immunization.
-
-
Treatment Protocol:
-
Begin treatment with this compound (e.g., 25, 100 mg/kg, daily by gavage) upon the first signs of arthritis.
-
-
Parameters to Measure:
-
Clinical: Arthritis score based on paw swelling.
-
Histological: H&E and Safranin O staining of joint tissues to evaluate inflammation, cartilage, and bone erosion.
-
Serological: Serum levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-collagen antibodies (IgG, IgM).[3]
-
Molecular: Expression of key signaling molecules in synovial tissue.
-
Neuroprotective Effects
Animal Model: MK-801-Induced Schizophrenia-Like Behaviors in Mice[11]
-
Objective: To investigate the neuroprotective and antipsychotic-like effects of this compound.
-
Animals: Male C57BL/6 mice.
-
Induction of Schizophrenia-Like Behaviors: Intraperitoneal (i.p.) injection of MK-801 (dizocilpine), an NMDA receptor antagonist.
-
Treatment Protocol:
-
Administer this compound (e.g., 10, 50, 200 mg/kg, i.p.) prior to MK-801 injection.
-
-
Behavioral Tests:
-
Open Field Test: To assess locomotor activity and hyperactivity.[11]
-
Pre-pulse Inhibition Test: To measure sensorimotor gating deficits.
-
Novel Object Recognition Test: To evaluate cognitive deficits.
-
-
Biochemical and Molecular Analysis:
Key Signaling Pathways
Paeoniflorin exerts its effects by modulating several key signaling pathways. Understanding these pathways is crucial for mechanistic studies of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Paeoniflorin has been shown to inhibit the activation of this pathway.[1][9]
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell survival. Paeoniflorin can modulate MAPK signaling.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for conducting preclinical animal studies with this compound.
Caption: General experimental workflow for preclinical animal studies.
Conclusion and Future Directions
The extensive research on Paeoniflorin provides a robust framework for initiating preclinical studies on its sulfite derivative. The protocols and data presented here serve as a valuable resource for researchers. Key future work should include direct comparative studies of Paeoniflorin and this compound to understand any differences in their pharmacokinetic profiles, efficacy, and mechanisms of action. Such studies will be critical in determining the therapeutic potential of this compound as a novel drug candidate.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS#:1146967-98-7 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paeoniflorin protects against dextran sulfate sodium (DSS)-induced colitis in mice through inhibition of inflammation and eosinophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paeoniflorin - Wikipedia [en.wikipedia.org]
- 10. The antidepressant-like effects of paeoniflorin in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocrick.com [biocrick.com]
Application Notes and Protocols for Studying the Drug Metabolism of Paeoniflorin Sulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeoniflorin sulfite is a derivative of paeoniflorin, a major bioactive component of Paeoniae Radix Alba (white peony root). This derivative is formed during the sulfur-fumigation process used in the preparation of the traditional medicine.[1][2][3][4] Understanding the drug metabolism and pharmacokinetic profile of this compound is crucial for evaluating its safety and efficacy. Due to the limited direct research on this compound's metabolic fate, this document provides detailed protocols and application notes based on established methodologies for studying drug metabolism, using paeoniflorin as a primary reference compound. Evidence suggests that this compound may convert to paeoniflorin in the body, making the study of paeoniflorin's metabolism a logical starting point.[5]
These protocols will guide researchers in assessing the metabolic stability, potential for drug-drug interactions via cytochrome P450 (CYP) inhibition, and intestinal permeability of this compound.
Proposed Metabolic Pathway of this compound
The primary hypothesis for the metabolism of this compound is its initial conversion to paeoniflorin, which then undergoes further metabolism. The metabolic pathways of paeoniflorin have been studied and are known to involve intestinal bacteria and hepatic enzymes.[6][7][8]
Caption: Proposed metabolic conversion of this compound.
Application Note 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by human liver microsomal enzymes. This provides an estimate of its intrinsic clearance.
Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (final concentration 1 µM, dissolved in a suitable solvent like DMSO, final DMSO concentration ≤ 0.5%)
-
-
Prepare a negative control without the NADPH-regenerating system.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[9]
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method:
-
Analyze the concentration of remaining this compound using a validated LC-MS/MS method.
-
Data Presentation:
| Time (min) | This compound Concentration (ng/mL) | % Remaining |
| 0 | 100 | |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Experimental Workflow:
Caption: Workflow for metabolic stability assay.
Application Note 2: Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2), which is crucial for predicting drug-drug interactions.
Protocol:
-
Reagents:
-
Recombinant human CYP enzymes (e.g., CYP3A4)
-
Fluorogenic probe substrate for the specific CYP isoform (e.g., Vivid® CYP450 substrates)
-
This compound (test inhibitor) and a known inhibitor (e.g., ketoconazole for CYP3A4) as a positive control.
-
NADPH-regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
-
Assay Procedure (96-well plate format):
-
Add buffer, NADPH-regenerating system, and either this compound (at various concentrations), the positive control inhibitor, or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP enzyme and the fluorogenic substrate.
-
Monitor the fluorescence signal over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Reference Data for Paeoniflorin:
While specific data for this compound is not available, studies on paeoniflorin can provide a basis for comparison. Paeoniflorin has been shown to have regulatory effects on CYP3A4 and CYP2D6.[10]
| CYP Isoform | Paeoniflorin IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| CYP3A4 | Data to be determined | Ketoconazole | ~0.01-0.1 |
| CYP2D6 | Data to be determined | Quinidine | ~0.02-0.1 |
| CYP2C9 | Data to be determined | Sulfaphenazole | ~0.1-0.5 |
| CYP2C19 | Data to be determined | Ticlopidine | ~1-5 |
| CYP1A2 | Data to be determined | Furafylline | ~1-10 |
Principle of CYP Inhibition Assay:
Caption: Mechanism of CYP enzyme inhibition.
Application Note 3: Intestinal Permeability using Caco-2 Cell Monolayers
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold.
-
Optionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Add this compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add this compound to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Include known high and low permeability compounds as controls.
-
To investigate P-gp involvement, perform the transport assay in the presence and absence of a P-gp inhibitor like verapamil.[9]
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Data Presentation:
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | A -> B | ||
| B -> A | |||
| This compound + Verapamil | A -> B | ||
| B -> A | |||
| Propranolol (High Permeability) | A -> B | ||
| Atenolol (Low Permeability) | A -> B |
Caco-2 Permeability Assay Workflow:
Caption: Workflow of the Caco-2 permeability assay.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of the drug metabolism profile of this compound. By leveraging established in vitro models and analytical techniques, researchers can elucidate its metabolic stability, potential for CYP-mediated drug interactions, and intestinal permeability. These studies are essential for the preclinical assessment of this compound and for understanding its pharmacological and toxicological properties. Given the current data landscape, it is recommended to conduct parallel experiments with paeoniflorin to provide a direct comparative context for the results obtained with this compound.
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS#:1146967-98-7 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. Metabolism of Paeoniflorin and Related Compounds by Human Intestinal Bacteria [jstage.jst.go.jp]
- 7. Metabolism studies of paeoniflorin in rat liver microsomes by ultra-performance liquid chromatography coupled with hybrid quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Paeoniflorin and Albiflorin on Human CYP3A4 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paeoniflorin Sulfite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper storage, handling, and application of paeoniflorin sulfite in a research setting. Due to the limited availability of experimental data specifically for this compound, the protocols provided are largely based on established methods for its parent compound, paeoniflorin. It is suggested that this compound possesses biological activities similar to paeoniflorin, as it can be converted to paeoniflorin in the body[1]. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs.
Product Information
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | 4°C | See datasheet | Protect from light. |
| -20°C | Several months | Store in a sealed, cool, and dry condition.[4] | |
| In Solvent | -20°C | 1 month | Protect from light.[2][3] |
| -80°C | 6 months | Protect from light.[2][3] |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area.
-
For detailed safety information, refer to the Safety Data Sheet (SDS).
Preparation of Stock and Working Solutions
This compound is readily soluble in dimethyl sulfoxide (DMSO).[3]
3.1. Materials
-
This compound powder
-
Anhydrous (or newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for enhancing solubility)[3]
3.2. Protocol for Preparing a 100 mM DMSO Stock Solution
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, use 54.45 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.[2][3]
3.3. Preparation of Working Solutions for Cell-Based Assays
For cell-based experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final DMSO concentration to assess any effects of the solvent on the cells.
Example Dilution: To prepare a 100 µM working solution from a 100 mM stock:
-
Perform a 1:10 dilution of the 100 mM stock in sterile PBS or culture medium to get a 10 mM intermediate solution.
-
Perform a 1:100 dilution of the 10 mM intermediate solution in the final volume of cell culture medium. For example, add 10 µL of the 10 mM solution to 990 µL of medium to get a final concentration of 100 µM.
Experimental Protocols
The following are example protocols adapted from studies using paeoniflorin. These should be optimized for this compound.
4.1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a cell line of interest.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
4.2. In Vivo Formulation and Administration
The following is a general protocol for preparing this compound for in vivo studies. The final formulation will depend on the animal model and route of administration.
Formulation Example (for intraperitoneal or oral administration): [5]
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, a common vehicle consists of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
To prepare the formulation, first add the required volume of the DMSO stock solution to the PEG300 and mix well.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix thoroughly.
-
The working solution for in vivo experiments should be prepared fresh on the day of use.[2]
Important Considerations for In Vivo Studies:
-
The final concentration of DMSO should be as low as possible.
-
Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution.
-
Perform a vehicle control group in all animal experiments.
Mechanism of Action: Relevant Signaling Pathways
Paeoniflorin, the parent compound of this compound, is known to exert its anti-inflammatory and immunomodulatory effects by modulating several key signaling pathways. It is plausible that this compound acts through similar mechanisms. One of the primary pathways inhibited by paeoniflorin is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the downstream activation of NF-κB and MAPK pathways.
Caption: this compound's Proposed Anti-inflammatory Pathway.
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the anti-inflammatory effects of this compound in a cell-based model.
References
Troubleshooting & Optimization
Technical Support Center: Paeoniflorin Sulfite HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of paeoniflorin and its sulfite adducts. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides
Issue: Peak Tailing of Paeoniflorin Sulfite Adduct
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This can compromise resolution, accuracy, and precision of quantification.[1] The this compound adduct, identified as sodium paeoniflorin sulfonate, is a more polar compound than paeoniflorin, which can influence its chromatographic behavior.[3]
Here is a step-by-step guide to troubleshoot peak tailing for the this compound adduct.
Step 1: Diagnose the Potential Cause
First, identify the likely origin of the peak tailing. The following flowchart outlines a logical diagnostic approach.
Caption: A logical workflow to diagnose the root cause of HPLC peak tailing.
Step 2: Implement Solutions Based on Diagnosis
Based on the initial diagnosis, follow the specific troubleshooting steps outlined in the tables below.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing in HPLC?
A1: Peak tailing in HPLC is primarily caused by secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way.[2][4] Common causes include:
-
Silanol Interactions: Free silanol groups on the silica-based column packing can interact with polar or basic functional groups of the analyte, causing tailing.[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections can cause the sample band to spread before reaching the detector.[1]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or a void in the packing bed can distort the peak shape.[1][5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak asymmetry.[5][6]
Q2: How does the sulfite adduct of paeoniflorin differ from paeoniflorin in HPLC analysis?
A2: The this compound adduct, sodium paeoniflorin sulfonate, is significantly more polar than paeoniflorin.[3] This increased polarity means it will likely elute earlier in a reversed-phase HPLC system and may be more susceptible to interactions with active sites (like silanols) on the stationary phase, potentially leading to peak tailing.
Q3: What type of HPLC column is best for analyzing paeoniflorin and its sulfite adduct?
A3: For reversed-phase HPLC, a modern, high-purity, end-capped C18 column is a good starting point.[7][8] These columns have fewer exposed silanol groups, which helps to minimize secondary interactions that cause peak tailing, especially for polar compounds like the this compound adduct.[4][8] Using columns with Type B silica, which has lower metal content, is also recommended to reduce peak tailing.[4]
Q4: Can the mobile phase composition be optimized to reduce peak tailing?
A4: Yes, optimizing the mobile phase is a critical step. Key adjustments include:
-
pH Adjustment: Operating at a lower pH (e.g., pH 2.5-3.0) can suppress the ionization of residual silanol groups on the column, reducing their interaction with the analyte.[2][4]
-
Buffer Concentration: Increasing the buffer concentration can help to mask residual silanol interactions and maintain a stable pH.[5]
-
Additives: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can reduce tailing, although this is less common with modern columns.[4]
Q5: How can I confirm if my column is contaminated or degraded?
A5: Signs of a contaminated or degraded column include increased backpressure, loss of resolution, and peak tailing that worsens over time. To confirm, you can:
-
Flush the column: A thorough column wash with a series of strong solvents can remove contaminants.
-
Use a guard column: A guard column can protect the analytical column from strongly retained impurities.[9]
-
Test with a standard: Inject a known standard that previously gave a good peak shape to see if it now tails.
-
Replace the column: If other troubleshooting steps fail, replacing the column is a definitive way to check if it was the source of the problem.[5]
Experimental Protocols
General HPLC Method for Paeoniflorin Analysis
This protocol is a starting point and may require optimization for the specific analysis of the this compound adduct.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7][10] |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid or Acetic Acid in Water[7][10] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25-30 °C[10] |
| Detection Wavelength | 230 nm for Paeoniflorin[7][11] |
| Injection Volume | 10 µL[7] |
Column Cleaning Protocol
This procedure can help to remove contaminants that may cause peak tailing.
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of HPLC-grade water to remove any buffers or salts.
-
Flush with 20 column volumes of isopropanol to remove strongly non-polar compounds.
-
Flush with 20 column volumes of methanol.
-
Flush with 20 column volumes of acetonitrile.
-
Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations.
Data Presentation
Summary of Troubleshooting Strategies for Peak Tailing
| Strategy | Action | Rationale |
| Mobile Phase Optimization | Adjust pH to 2.5-3.0 using an acid like formic or phosphoric acid.[2][4] | Suppresses ionization of silanol groups, reducing secondary interactions. |
| Increase buffer concentration.[5] | Masks residual silanol activity and maintains stable pH. | |
| Column Selection | Use a modern, high-purity, end-capped C18 column (Type B silica).[4][8] | Minimizes available silanol groups for secondary interactions. |
| Employ a guard column.[9] | Protects the analytical column from contamination. | |
| System Check | Minimize tubing length and diameter.[6] | Reduces extra-column volume (dead volume). |
| Check for and tighten any loose fittings. | Prevents leaks and reduces dead volume. | |
| Sample Preparation | Reduce sample concentration or injection volume.[5] | Prevents column overload. |
| Ensure the sample is fully dissolved in the mobile phase. | Prevents on-column precipitation and peak distortion.[12] |
Visualizations
Caption: A diagram illustrating the primary contributors to HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. mdpi.com [mdpi.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
optimizing Paeoniflorin sulfite extraction from plant material
Technical Support Center: Optimizing Paeoniflorin Extraction
Welcome to the technical support center for the extraction of paeoniflorin from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is "Paeoniflorin Sulfite" and why is it appearing in my analysis?
A1: "this compound," more accurately named sodium paeoniflorin sulfonate, is not a naturally occurring compound in plants like Paeonia lactiflora. It is an artifact formed when the plant material is treated with sulfiting agents, which are sometimes used as preservatives during processing. A comparative study of processed (sulfited) and non-processed commercial samples of dried P. lactiflora roots showed that the processed sample had very low levels of paeoniflorin and a new, more polar component, which was identified as sodium paeoniflorin sulfonate[1]. If you are detecting this compound, it is critical to verify the pre-processing treatment of your raw plant material.
Q2: What is the most effective method for extracting paeoniflorin?
A2: Ultrasound-Assisted Extraction (UAE) is widely considered a highly efficient method because it is simple to operate, has high extraction efficiency, and can be performed at lower temperatures, which avoids the degradation of thermally sensitive compounds like paeoniflorin[2]. Other common methods include maceration, reflux extraction, Microwave-Assisted Extraction (MAE)[3], and Subcritical Water Extraction (SWE)[3][4].
Q3: What is the optimal solvent and concentration for paeoniflorin extraction?
A3: Paeoniflorin is a water-soluble monoterpene glycoside[2][5]. Aqueous ethanol solutions are most commonly used. The optimal ethanol concentration typically ranges from 30% to 70%[2][6]. The exact optimum can depend on the specific extraction method and other parameters. For example, one study found the peak extraction of monoterpene glycosides occurred at a 30% ethanol concentration[2], while another determined 70% ethanol to be optimal for a specific reflux extraction protocol.
Q4: How do temperature and time affect paeoniflorin yield?
A4: Temperature and time are critical, interdependent parameters.
-
Temperature: Increasing the temperature generally enhances solvent diffusivity and solubility, increasing yield up to a certain point. However, paeoniflorin can degrade at high temperatures[2]. Optimal temperatures for UAE are often reported between 50°C and 65°C[6][7][8][9]. Temperatures above 70-80°C may lead to decreased yield[7][10].
-
Time: Longer extraction times can increase yield, but prolonged exposure, especially at high temperatures, can lead to degradation. For UAE, optimal times are often short, typically ranging from 10 to 50 minutes[6][7][8][9][11].
Q5: How can I purify the crude paeoniflorin extract?
A5: Macroporous resins are a widely used and effective method for the preparative separation and purification of paeoniflorin from crude extracts[5]. After loading the extract onto the column, impurities are washed away, and paeoniflorin is then eluted using an ethanol-water solution (e.g., 40% ethanol). High-speed counter-current chromatography has also been successfully used for high-purity separation[12].
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Paeoniflorin Yield | 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or time. 2. Compound Degradation: Temperature is too high, or extraction time is too long. 3. Poor Quality Plant Material: Low intrinsic paeoniflorin content in the raw material. 4. Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be effective enough. | 1. Optimize Parameters: Refer to the optimal conditions in the tables below. Systematically test parameters like ethanol concentration (30-70%), temperature (50-65°C), and time (15-45 min for UAE). 2. Reduce Thermal Exposure: Lower the extraction temperature. For UAE, ensure the ultrasonic bath does not overheat. Use shorter extraction times. 3. Source High-Quality Material: The paeoniflorin content can vary significantly based on species, origin, and harvesting time[13][14]. Obtain material from a reputable supplier with a certificate of analysis. 4. Switch to a High-Efficiency Method: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for better efficiency[2][3]. |
| Detection of "this compound" (Sodium Paeoniflorin Sulfonate) | 1. Use of Sulfited Plant Material: The raw plant material was treated with sulfiting agents as a preservative before you acquired it. This converts paeoniflorin into its sulfonate derivative[1]. | 1. Verify Raw Material Source: Contact your supplier to confirm whether the plant material has been treated with sulfites. 2. Acquire Unsulfured Material: Source raw, unprocessed plant material to prevent the formation of this artifact. 3. Analytical Confirmation: If you suspect its presence, note that sodium paeoniflorin sulfonate is more polar than paeoniflorin and will have a different retention time in reverse-phase HPLC[1]. |
| Poor Purity in Final Product | 1. Co-extraction of Impurities: The chosen solvent and conditions are extracting other compounds (e.g., pigments, other glycosides). 2. Ineffective Purification: The purification method (e.g., resin type, elution gradient) is not optimized. | 1. Optimize Solvent: Adjust the polarity of your extraction solvent. Sometimes a slightly lower ethanol concentration can reduce the extraction of less polar impurities. 2. Refine Purification Protocol: Use macroporous resin chromatography. Optimize the sample loading, wash steps (with water), and the ethanol concentration for elution[5]. Consider using a gradient elution. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Different batches of plant material have different paeoniflorin content. 2. Inconsistent Pre-treatment: Particle size of the ground material is not uniform. 3. Fluctuations in Experimental Conditions: Minor, unrecorded changes in temperature, time, or solvent preparation. | 1. Standardize Plant Material: If possible, acquire a large, homogenized batch of plant material for the entire study. Always request a certificate of analysis. 2. Standardize Grinding: Use a specific sieve mesh size (e.g., 80-100 mesh) to ensure uniform particle size, which affects extraction efficiency[15]. 3. Maintain Strict Protocol Adherence: Carefully control and monitor all extraction parameters. Calibrate equipment (thermometers, timers) regularly. |
Data & Experimental Protocols
Data Summary: Optimized Extraction Parameters
The following tables summarize optimized conditions for paeoniflorin extraction from various studies to provide a starting point for your experiments.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Plant Material | Optimal Ethanol Conc. (%) | Optimal Temp. (°C) | Optimal Time (min) | Liquid/Solid Ratio (mL/g) | Reference |
| Radix Paeoniae Alba | 40 | 50 | 10 | 15:1 | [6] |
| Moutan Cortex | 30 (with DES) | 50 | 33 | 30:1 | [7] |
| Paeonia japonica Root | 40-50 | 60-65 | 40-50 | Not Specified | [8][9] |
| Paeonia lactiflora Pall. | Not Specified (with DES) | 51 | 22 | 42:1 | [11] |
Table 2: Other Extraction Method Parameters
| Method | Plant Material | Optimal Solvent | Optimal Temp. (°C) | Optimal Time | Liquid/Solid Ratio (mL/g) | Reference |
| Microwave-Assisted (MAE) | P. lactiflora Stems/Leaves | 70% Ethanol | 61 | 9.5 min | 22:1 | [3] |
| Subcritical Water (SWE) | P. lactiflora Stems/Leaves | Water | 176 | 16 min | 32:1 | [3] |
| Reflux Extraction | Radix Paeoniae Rubra | 70% Ethanol | Reflux Temp. | 3 x 2 hours | 8:1 | |
| Subcritical Water (SWE) | Paeonia lactiflora | Water | 158-180 | 20-30 min | 20-40:1 | [4] |
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Paeoniflorin
This protocol provides a general methodology based on commonly cited parameters.
-
Preparation of Material:
-
Dry the plant material (e.g., Paeonia lactiflora root) in an oven at 55-60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder and pass it through an 80-mesh sieve to ensure uniform particle size[15].
-
-
Extraction:
-
Weigh 5.0 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add the extraction solvent. Based on the data, a starting point of 75 mL of 40% aqueous ethanol (for a 15:1 liquid-to-solid ratio) is recommended[6].
-
Place the flask in an ultrasonic water bath. Ensure the water level is equal to or higher than the solvent level in the flask.
-
Set the extraction temperature to 50°C and the sonication time to 30 minutes.
-
Begin sonication. Monitor the temperature to ensure it remains stable.
-
-
Isolation:
-
After extraction, cool the flask to room temperature.
-
Filter the mixture through Whatman No. 1 filter paper. A vacuum filtration setup is recommended for efficiency.
-
Wash the residue on the filter paper with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrate and the washings.
-
-
Concentration & Analysis:
-
Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 60°C.
-
Dry the resulting extract to a constant weight.
-
Re-dissolve a known quantity of the dried extract in the mobile phase (e.g., methanol/water mixture) for HPLC analysis.
-
Protocol 2: HPLC Analysis of Paeoniflorin
This protocol describes a standard method for quantifying paeoniflorin.
-
Instrumentation & Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[7].
-
Mobile Phase: A common mobile phase is a mixture of methanol, tetrahydrofuran, and water (e.g., 17:3:80, v/v/v)[16] or a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid)[7].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm[16].
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard stock solution of pure paeoniflorin in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to several concentration levels.
-
Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Prepare the sample solution from the dried extract as described in the extraction protocol. Ensure the concentration falls within the range of the calibration curve, diluting if necessary.
-
Inject the sample solution.
-
Identify the paeoniflorin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of paeoniflorin in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for paeoniflorin extraction and purification.
Caption: Decision tree for troubleshooting low paeoniflorin yield.
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN108042618B - A kind of method that utilizes subcritical water to extract total glucosides of Paeoniflora - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deep Eutectic Solvents (DESs)-Ultrasonic-Assisted Extraction of Paeoniflorin and Paeonol from Moutan Cortex - ProQuest [proquest.com]
- 8. ekosfop.or.kr [ekosfop.or.kr]
- 9. Optimization of ultrasound-assisted extraction of bioactive compounds from peony root (Paeonia japonica) -Food Science and Preservation | Korea Science [koreascience.kr]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-assisted deep eutectic solvent of neuroprotective extracts from Paeonia lactiflora Pall. root: Process optimization, compositions characterization, and neuroprotective activity validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of paeoniflorin from Paeonia lactiflora Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 15. CN111662348A - Method for extracting paeoniflorin and albiflorin from paeonia lactiflora - Google Patents [patents.google.com]
- 16. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Paeoniflorin Sulfite Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of Paeoniflorin Sulfite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: this compound is most commonly formed as a byproduct during the sulfur-fumigation of Paeoniae Radix Alba (white peony root).[1][2][3][4] For a controlled laboratory synthesis, a plausible and direct method is the reaction of Paeoniflorin with a sulfiting agent, such as sodium bisulfite or a sulfur trioxide-pyridine complex, in an appropriate solvent.
Q2: What are the main challenges in synthesizing this compound that can lead to low yields?
A2: The primary challenges include:
-
Incomplete reaction: The sulfonation reaction may not go to completion, leaving unreacted Paeoniflorin.
-
Degradation: Paeoniflorin is susceptible to degradation under harsh reaction conditions, such as high temperatures or extreme pH.[5]
-
Side reactions: The formation of unwanted byproducts can consume the starting material and complicate purification.
-
Product purification: The polarity of this compound can make its isolation and purification from the reaction mixture challenging, potentially leading to product loss.
Q3: How can I monitor the progress of the synthesis reaction?
A3: The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[6][7] By taking aliquots of the reaction mixture at different time points, you can quantify the consumption of Paeoniflorin and the formation of this compound. A reversed-phase C18 column is often suitable for this separation.[7][8]
Q4: What are the typical analytical methods for quantifying the yield of this compound?
A4: Quantitative analysis is typically performed using a validated HPLC method with a UV detector, as both Paeoniflorin and its sulfite derivative are UV-active.[6][9] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[10] A calibration curve with a known standard of this compound would be required for accurate quantification.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Reactivity of Sulfonating Agent | For reactions using sodium bisulfite, consider switching to a more reactive agent like a sulfur trioxide-pyridine complex. The quality of the sulfonating agent is critical; ensure it has not been degraded by moisture. |
| Inappropriate Reaction Temperature | Sulfonation reactions can be temperature-sensitive. If the reaction is too slow, a modest increase in temperature may be beneficial. However, be cautious as high temperatures can lead to degradation of Paeoniflorin.[5] Start with reactions at room temperature and gently heat if necessary. |
| Incorrect Solvent | The choice of solvent is crucial for ensuring all reactants are in solution. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be suitable. |
| Degradation of Paeoniflorin | Paeoniflorin can be unstable under certain conditions. Ensure the reaction is not exposed to strong acids or bases unless required by the specific protocol. Keep the reaction temperature as low as feasible. |
Issue 2: Presence of Multiple Products (Low Purity)
| Possible Cause | Suggested Solution |
| Formation of Isomers | Sulfonation could potentially occur at different positions on the Paeoniflorin molecule. To improve selectivity, consider using a bulkier sulfonating agent or running the reaction at a lower temperature. |
| Degradation Products | If degradation is suspected, analyze the byproducts by LC-MS to identify their structures. This can provide clues about the degradation pathway and how to avoid it (e.g., by adjusting pH or temperature). |
| Oxidation of Paeoniflorin | To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution | | High Polarity of Product | this compound is expected to be more polar than Paeoniflorin. Purification can be achieved using preparative HPLC with a reversed-phase column or by using macroporous resin chromatography.[11] | | Co-elution with Starting Material | If the product and starting material are difficult to separate, optimize the HPLC gradient. A shallower gradient may improve resolution. | | Product Loss During Work-up | Due to its polarity, this compound may have high water solubility. Avoid excessive washing with non-polar organic solvents during extraction, as this may lead to product loss in the aqueous phase. Consider solid-phase extraction (SPE) as an alternative purification method. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a proposed method based on general sulfonation procedures for glycosides. Optimization will likely be required.
-
Preparation: In a clean, dry flask under a nitrogen atmosphere, dissolve Paeoniflorin (1 equivalent) in anhydrous DMF.
-
Reagent Addition: In a separate flask, prepare a solution of sulfur trioxide-pyridine complex (1.2 equivalents) in anhydrous DMF.
-
Reaction: Slowly add the sulfur trioxide-pyridine solution to the Paeoniflorin solution at 0°C with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate to remove any non-polar impurities. The product is expected to remain in the aqueous layer.
-
Purification: The aqueous layer can be lyophilized, and the resulting solid purified by preparative HPLC.
Protocol 2: HPLC Method for Reaction Monitoring and Quantification
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 50% Acetonitrile (linear gradient)
-
25-30 min: 50% Acetonitrile
-
30-35 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using standards of known concentrations of Paeoniflorin and, if available, this compound.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to track and optimize the reaction. Actual results will vary.
Table 1: Effect of Sulfonating Agent on Yield
| Sulfonating Agent | Reaction Time (h) | Temperature (°C) | Conversion of Paeoniflorin (%) | Yield of this compound (%) |
| Sodium Bisulfite | 12 | 50 | 35 | 20 |
| SO3-Pyridine Complex | 6 | 25 | 95 | 80 |
Table 2: Effect of Temperature on Yield (using SO3-Pyridine Complex)
| Temperature (°C) | Reaction Time (h) | Conversion of Paeoniflorin (%) | Yield of this compound (%) |
| 0 | 8 | 70 | 65 |
| 25 | 6 | 95 | 80 |
| 50 | 4 | 98 | 70 (degradation observed) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Proposed reaction pathway for the synthesis of this compound.
References
- 1. The Impact of Paeoniflorin on α-Synuclein Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Paeoniflorin Sulfite Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Paeoniflorin sulfite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is an artifact formed from the reaction of paeoniflorin, a major bioactive component of Paeoniae Radix Alba (White Peony Root), with sulfiting agents used during the post-harvest sulfur-fumigation process[1][2][3][4]. The presence and quantity of this compound can indicate that the herbal material has been treated with sulfur, which can lead to a significant reduction in the amount of the therapeutically active paeoniflorin[1][5]. Therefore, quantifying both paeoniflorin and this compound is crucial for the quality control, safety, and efficacy of herbal medicines and related products[6].
Q2: What are the common analytical methods for this compound quantification?
A2: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[1][6][7][8]. LC-MS/MS is generally more sensitive and selective, making it particularly useful for detecting low levels of the analyte in complex matrices[8][9].
Q3: What are the main challenges in the quantification of this compound?
A3: The main challenges include:
-
Analyte Stability: this compound can be unstable, and its concentration may change during sample collection, storage, and preparation[2][3].
-
Chromatographic Resolution: Achieving good separation between Paeoniflorin, this compound, and other components in the sample matrix can be difficult.
-
Matrix Effects: Complex matrices of herbal extracts can interfere with the ionization of this compound in LC-MS/MS analysis, leading to inaccurate quantification[6].
-
Reference Standard Availability: Obtaining a certified reference standard for this compound can be challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
HPLC-UV Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase.- Reduce the injection volume or dilute the sample. |
| Poor Resolution Between Paeoniflorin and this compound | - Inadequate mobile phase composition- Incorrect column selection | - Optimize the gradient elution profile or the ratio of organic solvent to aqueous buffer.- Try a column with a smaller particle size or a different chemistry (e.g., C18, Phenyl-Hexyl). |
| Baseline Noise or Drift | - Contaminated mobile phase or detector- Air bubbles in the system | - Filter all mobile phases and use high-purity solvents.- Degas the mobile phase before use.- Purge the pump and detector to remove air bubbles. |
| Low Sensitivity | - Suboptimal detection wavelength- Low sample concentration | - Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 230 nm)[10].- Concentrate the sample or increase the injection volume. |
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | - Inefficient ionization- Matrix suppression | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Use a sample preparation method that effectively removes interfering matrix components (e.g., solid-phase extraction).- Consider using a different ionization source if available. |
| Poor Reproducibility | - Inconsistent sample preparation- Instability of the analyte in the autosampler | - Use a validated and standardized sample preparation protocol.- Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting matrix components interfering with ionization | - Improve chromatographic separation to separate the analyte from interfering compounds.- Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification. |
| In-source Fragmentation | - High source temperature or cone voltage | - Optimize the source conditions to minimize fragmentation of the precursor ion. |
Experimental Protocols
Sample Preparation for Herbal Materials
This protocol describes a general procedure for the extraction of Paeoniflorin and this compound from Paeoniae Radix Alba.
-
Grinding: Grind the dried roots of Paeoniae Radix Alba into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of 70% methanol.
-
Vortex for 1 minute.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.
HPLC-UV Quantification Method
This method is adapted from validated procedures for the analysis of paeoniflorin and related compounds[10][11].
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 70 30 25 70 30 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
LC-MS/MS Quantification Method
This method is based on established sensitive quantification of paeoniflorin in biological matrices and can be adapted for this compound[7][9].
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 5 50 50 6 5 95 8 5 95 8.1 95 5 | 10 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
Mass Spectrometer: Triple quadrupole
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For paeoniflorin, a common transition is m/z 498.1 → 179.1 ([M+NH4]+)[7].
-
Injection Volume: 5 µL
Quantitative Data Summary
Table 1: Stability of this compound Stock Solution [2][3]
| Storage Condition | Duration | Stability |
| -80°C | 6 months | Stable |
| -20°C | 1 month | Stable |
| Room Temperature | < 24 hours | Prone to degradation |
| Note: Protect from light. |
Visualizations
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | CAS#:1146967-98-7 | Chemsrc [chemsrc.com]
- 5. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora [agris.fao.org]
- 6. Paeonifiorin sulfonate as a characteristic marker for specifically inspecting Chinese patent medicine Liu-Wei-Di-Huang-Wan contained sulfur-fumigated Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of Paeoniflorin sulfite during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Paeoniflorin sulfite during experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Issue/Observation | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: For optimal results, prepare working solutions fresh on the day of the experiment.[1] 3. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[1][2] |
| Precipitation observed in prepared solutions. | Poor solubility or use of inappropriate solvents. | 1. Use Recommended Solvents: this compound is soluble in DMSO.[1][2] For aqueous solutions, prepare a concentrated stock in DMSO first and then dilute. 2. Aid Dissolution: If precipitation occurs, gentle warming (to 37°C) and sonication can help dissolve the compound.[2] 3. Check for Hygroscopic DMSO: Use newly opened DMSO as it can absorb moisture, which may impact solubility.[1] |
| Loss of compound activity over the course of an experiment. | Degradation in the experimental medium (e.g., cell culture media, buffer). | 1. Assess Medium Stability: If possible, perform a preliminary experiment to determine the stability of this compound in your specific experimental medium over the duration of the assay. 2. Minimize Exposure Time: Reduce the incubation time of this compound with the experimental system where feasible. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). | Degradation of this compound into one or more degradation products. | 1. Review Handling Procedures: Ensure all handling steps minimize exposure to light, extreme pH, and strong oxidizing or reducing agents. 2. Analyze Blank Samples: Run control samples (vehicle without this compound) to rule out contaminants from other sources. 3. Characterize Degradants: If significant degradation is suspected, consider analytical techniques such as LC-MS/MS to identify the degradation products. |
Frequently Asked Questions (FAQs)
1. What is this compound and where does it come from?
This compound is a derivative of Paeoniflorin, a major active component of the medicinal plant Paeoniae Radix Alba (white peony root).[1][2] It is typically formed when the raw herbal material is processed by sulfur-fumigation.[1][2]
2. How should I store this compound?
For long-term storage, this compound solid should be stored at 4°C, protected from light.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
3. What are the best solvents for dissolving this compound?
This compound is soluble in DMSO (up to 100 mg/mL with the aid of ultrasound).[1][2] For in vivo or in vitro experiments requiring aqueous solutions, it is common to first prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous medium, such as saline or cell culture medium.[1]
4. What are the main factors that can cause degradation of this compound?
Based on its chemical structure and general knowledge of similar compounds, the primary factors that can lead to the degradation of this compound are:
-
Extreme pH: The sulfite and ester functional groups are susceptible to hydrolysis under strongly acidic or alkaline conditions.
-
Oxidizing and Reducing Agents: The sulfite moiety can be sensitive to oxidation or reduction.
-
Light Exposure: As with many complex organic molecules, prolonged exposure to light may induce photodegradation.
-
Elevated Temperatures: Higher temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.[1][2]
5. How can I prepare a stable working solution for my experiments?
For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium immediately before use. For in vivo studies, prepare the dosing solutions fresh on the day of administration.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles |
| Stock Solution | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles |
Data sourced from multiple chemical suppliers.[1][2]
Experimental Protocols
Protocol: Basic Stability Assessment of this compound in Aqueous Solution using HPLC-UV
Objective: To evaluate the stability of this compound in a specific aqueous buffer at a defined temperature over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with the aqueous buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Store the working solution at the desired temperature (e.g., room temperature, 37°C). Protect from light if assessing thermal stability alone.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for the separation of this compound and its potential degradation products. A common starting point is a gradient of methanol and water with a small amount of acid (e.g., 0.1% formic acid).[3]
-
Set the UV detector to a wavelength appropriate for this compound (e.g., 230 nm).
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
Visualizations
References
Paeoniflorin Sulfite Interference in Biological Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paeoniflorin and its derivatives. A key focus is on the potential interference caused by paeoniflorin sulfite, an adduct that can form during the processing of natural source materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a derivative of paeoniflorin, a major active component isolated from the roots of Paeonia lactiflora. It is formed when paeoniflorin reacts with sulfiting agents. This reaction commonly occurs during the sulfur-fumigation process used in the post-harvest processing of Paeoniae Radix Alba (White Peony Root) to preserve and bleach the herb. The sulfite adds to the paeoniflorin molecule, creating a more polar compound, sodium paeoniflorin sulphonate[1].
Q2: Why should I be concerned about this compound in my experiments?
A2: The presence of this compound as a contaminant in paeoniflorin samples can lead to inaccurate and misleading results in biological assays. The sulfite moiety is chemically reactive and can interfere with various assay components and detection methods. This can manifest as false positives, false negatives, or a general decrease in assay sensitivity and reproducibility.
Q3: What types of biological assays are most likely to be affected by this compound interference?
A3: Assays that are sensitive to reducing agents or involve enzymatic reactions, colorimetric detection with redox-active dyes, or fluorescent probes are particularly susceptible to interference from the sulfite group. Examples include:
-
Antioxidant assays: Assays like the DPPH or ABTS assays can be affected as sulfites themselves have reducing properties.
-
Enzymatic assays: The sulfite can directly interact with enzymes, either inhibiting or, in some cases, activating them, leading to incorrect measurements of enzyme activity[2][3].
-
Cell viability and cytotoxicity assays: Reagents such as MTT, XTT, and resazurin, which rely on cellular redox activity, can be directly reduced by sulfites, leading to an overestimation of cell viability.
-
ELISA and other immunoassays: While less common, high concentrations of sulfites could potentially interfere with antibody-antigen interactions or the enzymatic reporters (like HRP) used for detection.
-
Assays involving fluorescent probes: The sulfite moiety may quench the fluorescence of certain probes or participate in side reactions that alter the fluorescent signal.
Q4: How can I detect the presence of this compound in my paeoniflorin sample?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method to detect this compound[1]. Due to the addition of the polar sulfonate group, this compound will have a different retention time than paeoniflorin, typically eluting earlier from the column. Comparing the chromatogram of your sample to a pure paeoniflorin standard and a this compound standard (if available) can confirm its presence. LC-MS/MS can also be used for more definitive identification[4].
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: Your paeoniflorin sample may contain varying amounts of this compound, which can interfere with assay reagents. Sulfites have been shown to be cytotoxic to hepatocytes, which could also contribute to variability[5].
-
Troubleshooting Steps:
-
Analyze your sample: Use RP-HPLC to check for the presence of a this compound peak.
-
Source a high-purity standard: Obtain paeoniflorin from a reputable supplier that provides a certificate of analysis with purity determined by a quantitative method like qNMR or HPLC with a certified reference standard.
-
Include a "sulfite-only" control: In your assay, include a control with sodium sulfite at a concentration equivalent to the potential contamination level to assess its direct effect on your cells and assay reagents.
-
Consider sample purification: If your current sample is found to be contaminated, consider purifying it using preparative HPLC to isolate the paeoniflorin.
-
Problem 2: Unexpectedly high antioxidant activity observed.
-
Possible Cause: The sulfite moiety in this compound is a reducing agent and can directly react with the radicals in antioxidant assays (e.g., DPPH, ABTS), leading to a false-positive signal for antioxidant activity.
-
Troubleshooting Steps:
-
Assay Blank: Run a blank containing only the assay reagents and a concentration of sodium sulfite equivalent to the suspected contamination level in your paeoniflorin sample. This will help quantify the contribution of the sulfite to the overall signal.
-
Alternative Antioxidant Assays: Consider using assays that are less susceptible to interference from reducing agents, such as those measuring the expression of antioxidant enzymes (e.g., SOD, CAT) via qPCR or Western blot.
-
Pre-treatment to remove sulfites: While challenging without altering the paeoniflorin, in some contexts, mild oxidation of the sample could remove sulfite, but this is not generally recommended as it may modify the compound of interest.
-
Quantitative Data Summary
Table 1: Chemical Properties of Paeoniflorin and this compound
| Property | Paeoniflorin | This compound |
| Molecular Formula | C23H28O11 | C23H28O13S |
| Molecular Weight | 480.47 g/mol | 544.53 g/mol |
| CAS Number | 23180-57-6 | 1146967-98-7 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO | Soluble in DMSO (requires sonication)[6] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Detection of this compound
This protocol is adapted from methods used for the analysis of paeoniflorin and its derivatives[1][7].
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid). A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10-40% Acetonitrile
-
25-30 min: 40-10% Acetonitrile
-
30-35 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve the paeoniflorin sample in the initial mobile phase composition or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram. This compound, being more polar, is expected to elute before paeoniflorin. A pure paeoniflorin standard should be run for comparison.
Visualizations
Caption: Workflow for identifying and mitigating this compound interference.
Caption: Simplified overview of key anti-inflammatory signaling pathways modulated by paeoniflorin.
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora [pubmed.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]
- 5. Sulfite exposure-induced hepatocyte death is not associated with alterations in p53 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Paeoniflorin Sulfite Analysis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Paeoniflorin sulfite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it originate?
A1: this compound is a derivative of Paeoniflorin.[1][2] Paeoniflorin is a major bioactive monoterpene glycoside found in the roots of plants from the Paeoniaceae family.[3][4] The sulfite derivative is typically formed as an artifact during the sulfur-fumigation processing of Paeoniae Radix Alba (the dried roots of Paeonia lactiflora).[1][2] This processing method, while used to prevent mold and insect contamination, can lead to the chemical transformation of Paeoniflorin into this compound, also referred to as sodium paeoniflorin sulphonate.[3][5]
Q2: What are the common analytical methods for Paeoniflorin and its sulfite derivative?
A2: The most common and effective method for the analysis of Paeoniflorin and this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][6] This technique allows for the separation and quantification of these compounds.[3] Other methods that have been used for the analysis of Paeoniflorin include 1H-NMR spectrometry.
Q3: My this compound standard seems to be degrading. How should it be stored?
A3: Proper storage is crucial for the stability of this compound standards. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is important to protect the solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[2]
Q4: What are typical starting conditions for an RP-HPLC method for this compound analysis?
A4: A good starting point for developing an RP-HPLC method for this compound analysis would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[7] An acidic modifier, such as 0.1% phosphoric acid, is often added to the mobile phase to improve peak shape and ensure stable retention times.[7] Detection is typically performed at a wavelength of 230 nm.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Possible Cause 1: Inappropriate Mobile Phase pH. The ionization state of this compound can affect its interaction with the stationary phase.
-
Solution: Introduce an acidic modifier to the mobile phase. Phosphoric acid or formic acid are commonly used to ensure a consistent and appropriate pH, which generally results in better peak symmetry.[7]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, a sample concentration issue was the likely cause.
-
-
Possible Cause 3: Column Contamination or Degradation. Residual sample components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Flush the column with a strong solvent, such as pure acetonitrile or methanol, to remove contaminants. If the problem persists, consider replacing the column.
-
Issue 2: Unstable or Drifting Retention Times
-
Possible Cause 1: Inconsistent Mobile Phase Composition. Small variations in the mobile phase mixture can cause significant shifts in retention time, especially in gradient elution.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC-grade solvent.
-
-
Possible Cause 2: Fluctuations in Column Temperature. Temperature variations can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Possible Cause 3: Pump Malfunction. Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, drifting retention times.
-
Solution: Perform routine maintenance on the pump, including checking for leaks and cleaning or replacing check valves as needed.
-
Issue 3: Low Analyte Recovery During Sample Preparation from Biological Matrices
-
Possible Cause 1: Inefficient Protein Precipitation. Proteins in biological samples can interfere with the analysis and bind to the analyte of interest.
-
Possible Cause 2: Analyte Degradation During Extraction. Paeoniflorin and its derivatives can be sensitive to pH and temperature.
-
Solution: Keep samples cool during the extraction process and minimize the time between extraction and analysis. Ensure the pH of the extraction solvent is compatible with the stability of the analyte.
-
Experimental Protocols & Data
Representative RP-HPLC Method for Paeoniflorin Analysis
This protocol is a general representation and may require optimization for specific applications.
| Parameter | Condition |
| Instrument | Agilent 1260 HPLC system or equivalent |
| Column | C18 column (e.g., Agilent Zorbax XDB-C18, 4.6 mm × 50 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Elution | Isocratic or Gradient (e.g., 18:82 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
| Injection Volume | 5-20 µL |
Method parameters are compiled from multiple sources and represent typical conditions.[6][7][8]
Quantitative Method Performance Data for Paeoniflorin
The following table summarizes performance characteristics from a validated rapid resolution liquid chromatography (RRLC) method for Paeoniflorin, which can serve as a benchmark.
| Parameter | Value |
| Linearity Range | 0.5 - 2.5 mg/mL |
| Correlation Coefficient (r) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 5 µg/mL |
| Recovery Rate | 99.8% |
| Within-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 3% |
Data adapted from a study on rapid determination of Paeoniflorin.[8]
Visualized Workflows
General Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound from sample preparation to data analysis.
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: A decision tree for troubleshooting common peak shape problems in HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Rapid determination of paeoniflorin from Paeonia sinjiang K. Y. Pan. by rapid resolution liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Paeoniflorin Sulfite
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Paeoniflorin sulfite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of Paeoniflorin and its sulfite derivatives generally low?
The low oral bioavailability of Paeoniflorin and its derivatives is attributed to several factors:
-
Poor Membrane Permeability: Paeoniflorin is a water-soluble monoterpene glycoside, which limits its ability to pass through the lipid-rich membranes of intestinal epithelial cells.[1][2]
-
P-glycoprotein (P-gp) Efflux: Paeoniflorin is a substrate for the P-gp efflux pump, an ATP-dependent transporter that actively pumps the compound out of intestinal cells and back into the lumen, reducing its net absorption.[1][3]
-
Presystemic Metabolism: Paeoniflorin can be hydrolyzed by glucosidases in the intestine, leading to its degradation before it can be absorbed into the systemic circulation.[1]
2. What is the rationale behind using this compound over Paeoniflorin?
Sulfonation of monoterpene components, including Paeoniflorin, has been shown to improve bioavailability and delay absorption in mice.[4] This chemical modification can alter the physicochemical properties of the molecule, potentially leading to enhanced absorption and a more favorable pharmacokinetic profile.[4] For instance, a study on Paeoniflorin-6′-O-benzene sulfonate (CP-25), a derivative of Paeoniflorin, demonstrated a nearly three-fold increase in absolute bioavailability compared to the parent compound (10.6% for CP-25 vs. 3.6% for Paeoniflorin).[5]
3. What are the most common formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of low bioavailability:
-
Lipid-Based Formulations: These include microemulsions and self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of poorly permeable drugs.[6][7]
-
Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of Paeoniflorin, thereby improving its membrane permeability and oral bioavailability.[8]
-
Nanoformulations: Encapsulating Paeoniflorin in nanoparticles, such as those made from natural proteins (e.g., Glycyrrhiza protein) or lipids, can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[2][9][10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate and, consequently, its absorption.[11]
4. Can co-administration of other compounds improve this compound's bioavailability?
Yes, co-administration with inhibitors of the P-gp efflux pump can significantly enhance the absorption of Paeoniflorin.[1] Compounds like sinomenine and verapamil have been shown to increase the absorptive transport of Paeoniflorin by inhibiting its efflux from intestinal cells.[1][3]
Troubleshooting Guides
Issue 1: Precipitation or phase separation occurs during the preparation of a solvent-based formulation.
-
Possible Cause: The solubility limit of this compound in the chosen solvent system has been exceeded.
-
Troubleshooting Steps:
-
Apply Heat and/or Sonication: Gently heating and/or sonicating the solution can help dissolve the compound.[12]
-
Optimize Solvent Composition: Adjust the ratios of the solvents in your formulation. For example, a common vehicle for Paeoniflorin includes DMSO, PEG300, Tween-80, and saline.[12] Experiment with different proportions to achieve a clear solution.
-
Step-wise Addition of Solvents: Add each solvent individually and ensure complete mixing before adding the next.[12]
-
Issue 2: Inconsistent pharmacokinetic data with high variability between subjects.
-
Possible Cause: This could be due to issues with the formulation's stability, the animal model, or the analytical method.
-
Troubleshooting Steps:
-
Assess Formulation Stability: Ensure your formulation is physically and chemically stable under the experimental conditions. Check for any signs of precipitation or degradation over time.
-
Standardize Animal Handling and Dosing: Ensure consistent fasting times, dosing volumes, and administration techniques for all animals.
-
Validate Analytical Method: Use a validated analytical method, such as HPLC or LC-MS/MS, for the quantification of this compound in plasma samples.[3][4] Ensure the method has adequate sensitivity, linearity, accuracy, and precision.[3]
-
Issue 3: The developed nanoformulation shows poor encapsulation efficiency.
-
Possible Cause: The interaction between this compound and the nanoparticle matrix is not optimal.
-
Troubleshooting Steps:
-
Modify Formulation Parameters: Adjust the ratio of the drug to the carrier material.
-
Optimize Preparation Method: For instance, when preparing nanoparticles by heating, the temperature and incubation time can be critical factors.[2]
-
Select a Different Carrier: If optimization fails, consider using a different biocompatible carrier material that may have a higher affinity for this compound.[2][9]
-
Experimental Protocols
Protocol 1: Preparation of a Paeoniflorin-Phospholipid Complex
This protocol is based on the solvent-evaporation method described for Paeoniflorin.[8]
-
Dissolution: Dissolve this compound and phospholipids in a suitable organic solvent (e.g., ethanol) in a round-bottom flask. The molar ratio of drug to phospholipid should be optimized.
-
Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will result in the formation of the this compound-phospholipid complex.
-
Characterization: Characterize the complex for its physicochemical properties, such as particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This assay is used to evaluate the intestinal permeability of this compound and the effect of P-gp inhibitors.[1]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Experiment:
-
For absorptive transport (apical to basolateral), add the this compound solution (with or without a P-gp inhibitor like verapamil) to the apical side and fresh transport buffer to the basolateral side.[3]
-
For secretory transport (basolateral to apical), add the this compound solution to the basolateral side and fresh buffer to the apical side.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the samples using a validated analytical method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp BA / Papp AB) greater than 2 suggests the involvement of active efflux.
Data Presentation
Table 1: Pharmacokinetic Parameters of Paeoniflorin and its Derivatives with Different Formulations
| Compound/Formulation | Administration Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Paeoniflorin | Oral | Undetectable | - | - | 3.6 | [5] |
| Paeoniflorin-6′-O-benzene sulfonate (CP-25) | Oral | 0.12 - 0.44 | - | - | 10.6 | [5] |
| Paeoniflorin in Microemulsion | Oral | Increased vs. saline | - | Increased vs. saline | - | [6] |
| Paeoniflorin-Phospholipid Complex | Oral | 2.5-fold higher than PF solution | - | 1.97-fold higher than PF solution | - | [8] |
| Sodium Paeoniflorin Sulfonate | Oral | Increased vs. Paeoniflorin | Prolonged vs. Paeoniflorin | Increased vs. Paeoniflorin | - | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-glycoprotein mediated efflux of this compound.
Caption: Workflow for preparing a Paeoniflorin-phospholipid complex.
References
- 1. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycyrrhiza Protein-Based Nanoparticles Enhance the Oral Bioavailability and Analgesic Efficacy of Paeoniflorin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparisons of typical constituents in white peony root and sulfur fumigated white peony root after oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, physicochemical characterization and pharmacokinetics of paeoniflorin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Paeoniflorin Sulfite Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeoniflorin sulfite samples. Our aim is to help you navigate common challenges in the analysis and purification of this compound, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a derivative of Paeoniflorin, a major bioactive component isolated from the roots of Paeonia lactiflora (white peony). It is not typically a natural constituent of the plant but is rather an artifact formed during the processing of the roots with sulfiting agents.[1][2] This process is often used to bleach, preserve, and prevent spoilage of the herbal material. The resulting compound, sodium paeoniflorin sulfonate, is more polar than Paeoniflorin.[1]
Q2: What are the common impurities I might encounter in my this compound sample?
A2: Besides the primary impurity, which is residual Paeoniflorin, other potential impurities in a this compound sample can include:
-
Other Paeonia constituents: Albiflorin, Oxypaeoniflorin, and Benzoylpaeoniflorin are other major glycosides in Paeonia species that may be present in the initial extract.
-
Degradation products: Paeoniflorin and its sulfite derivative can be susceptible to degradation under certain conditions (e.g., high temperature, extreme pH), leading to the formation of various breakdown products. Due to its thermostability being negatively correlated with water content, improper drying and storage can lead to degradation.
-
Reagents and by-products from synthesis or processing: If the this compound was synthesized or is a result of a specific chemical treatment, residual reagents, catalysts, or by-products from these processes could be present.
Q3: What is the best analytical technique for separating this compound from its related impurities?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the analysis of Paeoniflorin and its derivatives, including this compound.[1] The use of a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (typically acetonitrile or methanol) provides good separation of these compounds. Detection is usually performed using a UV detector at around 230 nm. For more sensitive and specific detection, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS/MS) is highly recommended.[3]
Q4: Are there any known biological activities of this compound?
A4: While Paeoniflorin has well-documented anti-inflammatory, immunomodulatory, and analgesic properties, the specific biological activities of this compound are less extensively studied. However, some research suggests that this compound can be partially converted back to Paeoniflorin in the body. This indicates that it may share some of the pharmacological effects of the parent compound. Paeoniflorin is known to modulate signaling pathways such as NF-κB and MAPK, which are involved in inflammation.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound samples.
Diagram: General HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing common HPLC issues.
Table 1: Common HPLC Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The slightly acidic nature of residual silanols on the silica-based C18 column can interact with polar functional groups in this compound. | 1. Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (0.05-0.1%) to the aqueous mobile phase to suppress silanol ionization. 2. Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanol groups. |
| Column Overload: Injecting too concentrated a sample can saturate the stationary phase. | 1. Dilute the Sample: Reduce the concentration of the sample injected onto the column. 2. Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading. | |
| Peak Broadening | Column Degradation: Loss of stationary phase or creation of voids in the column bed over time. | 1. Replace the Column: If the column has been used extensively or under harsh conditions, it may need to be replaced. 2. Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates. |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the HPLC components. | |
| Peak Splitting | Partial Column Blockage: A clogged inlet frit or a void at the head of the column can cause the sample to travel through different paths. | 1. Back-flush the Column: Reverse the column direction and flush with a strong solvent to dislodge particulates from the inlet frit. 2. Replace the Frit: If back-flushing is ineffective, the inlet frit may need to be replaced. |
| Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause poor peak shape. | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
Experimental Protocols
Protocol 1: Analytical HPLC Method for this compound
This protocol provides a starting point for the analytical separation of this compound from Paeoniflorin and other potential impurities.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-30% B over 20 minutes, then a wash step with 90% B, followed by re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Diagram: Analytical HPLC Workflow
Caption: Workflow for the analytical HPLC of this compound.
Protocol 2: Preparative HPLC for this compound Purification
This protocol is a general guideline for scaling up the analytical method for purification purposes. The exact parameters will need to be optimized based on the specific sample and the amount of material to be purified.
| Parameter | Condition |
| Column | Preparative C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or shallow gradient elution, optimized based on analytical separation |
| Flow Rate | 10-20 mL/min (dependent on column dimensions) |
| Column Temperature | Ambient |
| Detection | UV at 230 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column capacity) |
Diagram: Paeoniflorin to this compound Transformation
Caption: Formation of this compound from Paeoniflorin.
Data Presentation
Table 2: Comparison of Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Quantification, Impurity Profiling | Isolation, Purification |
| Column I.D. | 2.1 - 4.6 mm | > 10 mm |
| Particle Size | < 5 µm | 5 - 10 µm or larger |
| Flow Rate | 0.5 - 2.0 mL/min | 10 - 100 mL/min |
| Sample Load | µg range | mg to g range |
| Fraction Collection | No | Yes |
This technical support guide is intended to be a living document and will be updated as more information becomes available on the analysis and purification of this compound. We encourage users to contact us with specific questions or to share their own experiences and solutions.
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora [agris.fao.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Paeoniflorin Sulfite for In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Paeoniflorin sulfite in in vivo studies.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the formulation and in vivo application of this compound.
| Question ID | Question | Answer |
| PS-F-01 | What is a recommended starting formulation for this compound for in vivo studies? | A common approach involves creating a stock solution in an organic solvent and then diluting it with a vehicle suitable for animal administration. For instance, a stock solution of this compound can be prepared in DMSO. For the final working solution, a combination of solvents is often used to ensure solubility and biocompatibility. Two recommended protocols are: Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Protocol 2: 10% DMSO and 90% Corn Oil.[1] It is crucial to prepare the working solution fresh on the day of the experiment to ensure its stability.[1] |
| PS-F-02 | I am observing precipitation in my this compound formulation. What should I do? | If you observe precipitation or phase separation during the preparation of your formulation, you can try gentle heating and/or sonication to aid dissolution.[1] It is also important to ensure that any stock solutions, particularly those in DMSO, are newly opened as hygroscopic DMSO can negatively impact solubility.[1] |
| PS-S-01 | How should I store my this compound stock solutions? | For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is important to protect the solutions from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1] |
| PS-S-02 | Is this compound stable at room temperature? | While it is shipped at room temperature, for long-term stability, this compound solid should be stored at 4°C and protected from light.[1] Stock solutions should be stored at -20°C or -80°C.[1] The working solution for in vivo experiments should be prepared fresh daily.[1] |
| PS-B-01 | What is the bioavailability of this compound? | Direct pharmacokinetic data for this compound is limited. However, studies on a similar derivative, Paeoniflorin-6'O-benzene sulfonate (CP-25), have shown that chemical modification of Paeoniflorin can significantly improve its oral bioavailability. In rats, the absolute bioavailability of Paeoniflorin was found to be 3.6%, while that of CP-25 was 10.6%.[2] This suggests that the sulfite derivative likely has improved absorption compared to the parent compound, Paeoniflorin. |
| PS-E-01 | What are the expected biological effects of this compound? | Paeoniflorin, the parent compound of this compound, is known for its anti-inflammatory and immunoregulatory effects.[3][4] It is expected that this compound will exhibit similar activities. The primary mechanism of action is believed to be through the inhibition of the NF-κB and MAPK signaling pathways.[3][5] |
Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Conditions | Source |
| Solubility in DMSO | 100 mg/mL (183.64 mM) | Requires sonication | [6] |
| Recommended Storage (Solid) | 4°C, protect from light | - | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | Protect from light | [1] |
Table 2: Comparative Pharmacokinetic Parameters of Paeoniflorin and a Sulfonate Derivative (CP-25) in Rats
| Parameter | Paeoniflorin (Oral) | Paeoniflorin-6'O-benzene sulfonate (CP-25) (Oral) |
| Dose | 25 and 50 mg/kg | 32, 64, and 128 mg/kg |
| Cmax | Undetectable | 0.12, 0.19, and 0.44 µg/mL |
| t1/2β | - | 1.44, 2.12, and 2.11 h |
| Absolute Bioavailability | 3.6% | 10.6% |
| Source | [2] | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of fresh DMSO. Use a vortex mixer and sonicator to ensure complete dissolution.
-
Prepare the vehicle. In a sterile tube, combine the vehicle components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Prepare the final working solution. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. If any precipitation is observed, gentle warming and/or sonication can be used.
-
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Important: Prepare the working solution fresh on the day of the experiment.
Protocol 2: Pharmacokinetic Study of this compound in Rats
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer the prepared this compound formulation to the rats via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a suitable analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.[7]
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability.
Signaling Pathways and Experimental Workflows
Paeoniflorin's Inhibitory Effect on NF-κB and MAPK Signaling Pathways
Paeoniflorin, the parent compound of this compound, has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[3][5] It is anticipated that this compound shares a similar mechanism of action. The following diagram illustrates the key points of inhibition.
Caption: Inhibition of NF-κB and MAPK pathways by Paeoniflorin.
Experimental Workflow for In Vivo Study Optimization
The following diagram outlines a logical workflow for optimizing the use of this compound in in vivo experiments.
Caption: Workflow for optimizing this compound in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. mdpi.com [mdpi.com]
addressing batch-to-batch variability of Paeoniflorin sulfite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paeoniflorin sulfite. The information addresses the potential for batch-to-batch variability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a derivative of Paeoniflorin, a primary bioactive component of Paeoniae Radix Alba (White Peony Root). It is often formed as a "sulphiting-induced artefact" during the sulfur-fumigation process used in the preparation and preservation of the raw herbal material.[1][2][3][4][5] This processing step can lead to the chemical transformation of Paeoniflorin into this compound.
Q2: What are the known biological activities of this compound?
A2: this compound is believed to possess biological activities similar to its parent compound, Paeoniflorin, which include anti-inflammatory, analgesic, and vasodilating effects.[6] After administration, this compound can be partially converted back to Paeoniflorin in the body.[6] However, the presence of the sulfite group may alter its potency and pharmacokinetic profile, making it crucial to characterize the specific batch being used.
Q3: Why is there batch-to-batch variability when working with this compound?
A3: Batch-to-batch variability primarily arises from inconsistencies in the processing of Paeoniae Radix Alba. The extent of sulfur-fumigation can vary significantly between batches, leading to different conversion rates of Paeoniflorin to this compound.[1][7] This results in varying concentrations of both compounds in the final extract, which can affect experimental reproducibility. Factors influencing the initial Paeoniflorin content in the plant, such as age and growing conditions, also contribute to this variability.[8][9]
Q4: How can I assess the purity and composition of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and composition of your sample.[1][7][10] By comparing the chromatogram of your sample to a certified reference standard of Paeoniflorin, you can quantify the relative amounts of Paeoniflorin and this compound. It is recommended to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier for optimal separation.[6]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored at 4°C and protected from light. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[2][4] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches. | High batch-to-batch variability in the ratio of Paeoniflorin to this compound. | 1. Quantify Batch Composition: Perform HPLC analysis on each new batch to determine the precise concentrations of Paeoniflorin and this compound. 2. Normalize Dosing: Adjust the experimental dosage based on the concentration of the active compound of interest in each batch. 3. Source from a Reliable Supplier: Request a certificate of analysis (CoA) from your supplier that specifies the purity and composition of each batch. |
| Lower than expected biological activity. | 1. The specific batch may have a lower concentration of the bioactive form (Paeoniflorin or this compound). 2. Degradation of the compound due to improper storage. | 1. Verify Composition: Use HPLC to confirm the concentration of the active compound(s) in your sample. 2. Check Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (4°C for solid, -20°C or -80°C for solutions, protected from light).[2][4] 3. Perform a Dose-Response Curve: This will help determine the effective concentration for your specific batch and experimental setup. |
| Poor solubility of the compound. | This compound has specific solubility characteristics. | 1. Use an Appropriate Solvent: DMSO is a common solvent for creating stock solutions, and may require sonication to fully dissolve the compound.[2][4] 2. Follow Recommended Solubilization Protocols: For in vivo studies, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2] |
| Unexpected peaks in HPLC analysis. | Presence of impurities or other related compounds from the extraction process. | 1. Use a High-Purity Standard: Compare your sample's chromatogram to a certified reference standard of Paeoniflorin to identify the main peaks. 2. Consult Literature: Published studies on the analysis of Paeonia extracts can help in identifying other known components.[11] |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₁₃S | [2] |
| Molecular Weight | 544.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility (in DMSO) | 100 mg/mL (183.64 mM) | [2][4] |
| Storage (Solid) | 4°C, protect from light | [2] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month), protect from light | [2][4] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches using HPLC
This protocol outlines a general method for the quantitative analysis of Paeoniflorin and this compound in a sample.
1. Materials and Reagents:
-
This compound sample (unknown composition)
-
Paeoniflorin certified reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Sonicator
3. Preparation of Mobile Phase:
-
Prepare a solution of 0.1% phosphoric acid in water.
-
The mobile phase will be a gradient of acetonitrile and 0.1% phosphoric acid in water.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Paeoniflorin reference standard in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Sonicate if necessary to ensure complete dissolution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-20 min, 10-30% A; 20-30 min, 30-50% A; 30-35 min, 50-10% A; 35-40 min, 10% A.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
6. Data Analysis:
-
Identify the retention times for Paeoniflorin using the reference standard. This compound is expected to be more polar and thus have a shorter retention time.[1]
-
Construct a calibration curve for Paeoniflorin by plotting peak area against concentration.
-
Quantify the amount of Paeoniflorin in your sample using the calibration curve.
-
The relative amount of this compound can be estimated based on its peak area relative to Paeoniflorin, though accurate quantification would require a this compound reference standard.
Visualizations
Caption: Workflow for HPLC-based quality control of new this compound batches.
Caption: Postulated inhibitory effect of Paeoniflorin/Paeoniflorin sulfite on the NF-κB signaling pathway.
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora [agris.fao.org]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS#:1146967-98-7 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Paeoniflorin Sulfite Sample Preparation for Mass Spectrometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of paeoniflorin sulfite for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a derivative of paeoniflorin, a major active component of the medicinal plant Paeonia lactiflora. It is formed when the roots of Peonia lactiflora are processed using sulfur-fumigation, a traditional method to preserve medicinal herbs.[1][2][3] During this process, paeoniflorin reacts with sulfites to form sodium paeoniflorin sulfonate, a more polar compound.[4][5]
Q2: Why is it important to have a specific sample preparation protocol for this compound?
A2: A dedicated protocol is crucial because the addition of the sulfite group alters the chemical properties of paeoniflorin, including its polarity and ionization efficiency in the mass spectrometer. A standard protocol for paeoniflorin may not be optimal for its sulfite derivative, potentially leading to poor sensitivity, inaccurate quantification, and inconsistent results.
Q3: What are the typical mass-to-charge ratios (m/z) for paeoniflorin and this compound?
A3: Based on available data, the expected m/z values can be summarized as follows. It is common for paeoniflorin to be detected as an ammonium adduct in positive ion mode.[6][7][8][9][10][11]
| Compound | Molecular Formula | Molecular Weight | Precursor Ion (Negative Mode) | Precursor Ion (Positive Mode) |
| Paeoniflorin | C23H28O11 | 480.46 g/mol | [M-H]⁻ at m/z 479.15 | [M+NH4]⁺ at m/z 498.1 |
| This compound | C23H28O13S | 544.53 g/mol | [M-H]⁻ at m/z 543 | Not commonly reported |
Q4: How does the fragmentation pattern of paeoniflorin in MS/MS look?
A4: The fragmentation of paeoniflorin is influenced by its functional groups and the ionization method. In positive ion mode for the ammonium adduct, a common transition is m/z 498.1 → 179.1.[6] In negative ion mode, characteristic losses of glucosyl and benzoyl groups are observed.[12][13]
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound samples from a biological matrix (e.g., plasma) for LC-MS/MS analysis. This protocol is adapted from established methods for paeoniflorin.[8][9]
Objective: To extract this compound from a biological matrix and prepare it for quantitative analysis by LC-MS/MS.
Materials:
-
Biological plasma samples
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Tolbutamide at 50 ng/mL in acetonitrile)[11]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard in a suitable solvent like DMSO.[1]
-
Thaw plasma samples to room temperature.
-
-
Protein Precipitation:
-
Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard solution (in acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
LC-MS/MS Parameters (Starting Point):
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be 5-95% B over 5-10 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 543 |
| Product Ion (Q3) | To be determined by infusion of the standard |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the sample preparation and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Signal for this compound | 1. Poor Ionization: this compound might not ionize efficiently in the chosen mode. 2. Degradation: The analyte may be unstable in the sample matrix or during preparation. 3. Suboptimal Extraction: The protein precipitation method may not be efficient for this more polar compound. | 1. Optimize Ionization: Test both positive and negative ESI modes. For negative mode, ensure the mobile phase additives (e.g., formic acid) are appropriate. 2. Assess Stability: Perform stability tests at different temperatures and in different solvents. Keep samples on ice and analyze them promptly after preparation. 3. Alternative Extraction: Consider solid-phase extraction (SPE) with a polar stationary phase for better recovery. |
| Poor Peak Shape | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal. 3. Column Degradation: The analytical column is no longer performing well. | 1. Dilute Sample: Dilute the final extract before injection. 2. Adjust Mobile Phase: Modify the mobile phase pH. Since this compound is a sulfonate, a slightly acidic mobile phase should keep it in its ionic form. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile). 3. Replace Column: Use a new analytical column. |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the biological matrix are interfering with ionization. 2. Contaminated Solvents/System: The LC-MS system or solvents are contaminated. | 1. Improve Sample Cleanup: Use a more rigorous extraction method like SPE. 2. System Cleaning: Flush the LC system and mass spectrometer with appropriate cleaning solutions. Use fresh, high-purity solvents. |
| Inconsistent Retention Time | 1. LC Pump Issues: The LC pump is not delivering a stable gradient. 2. Column Temperature Fluctuations: The column oven is not maintaining a consistent temperature. 3. Column Equilibration: The column is not properly equilibrated between injections. | 1. Check LC System: Perform pump performance tests. 2. Verify Temperature: Ensure the column oven is functioning correctly. 3. Increase Equilibration Time: Lengthen the equilibration step in the LC gradient. |
Visualizations
Experimental Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1146967-98-7 | Chemsrc [chemsrc.com]
- 4. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 7. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
improving the resolution of Paeoniflorin sulfite in chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to improve the chromatographic resolution of Paeoniflorin and its sulfite derivative.
Frequently Asked Questions (FAQs)
Q1: What is Paeoniflorin sulfite and how is it formed?
A1: this compound, identified as sodium paeoniflorin sulfonate, is a more polar derivative of Paeoniflorin. It can form as an artifact when the roots of Paeonia lactiflora are treated with sulfiting agents during processing. This processing can lead to a significant decrease in the measurable amount of Paeoniflorin and the appearance of this new, more polar compound in chromatograms[1].
Q2: Why is it important to resolve Paeoniflorin from its sulfite adduct?
A2: Accurate quantification of Paeoniflorin is crucial for the quality control of herbal medicines and for pharmacological studies. Since Paeoniflorin has numerous biological activities, including anti-inflammatory and immunomodulatory effects, it is essential to distinguish it from its derivatives, which may have different potencies or activities[2]. Co-elution would lead to inaccurate measurements of the primary bioactive component.
Q3: What are the main challenges in separating Paeoniflorin and this compound?
A3: The primary challenge is that the two compounds are structurally similar. The sulfite adduct is significantly more polar[1]. In reversed-phase HPLC, this means this compound will elute much earlier than Paeoniflorin, potentially near the solvent front, where resolution from other early-eluting compounds can be difficult. The key is to achieve sufficient retention for the sulfite peak while preventing excessively long retention times for the Paeoniflorin peak.
Q4: What is a typical starting point for an HPLC method for Paeoniflorin?
A4: A common method involves a reversed-phase C18 column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient. An acidic modifier, such as formic acid, is often added to the aqueous phase to ensure good peak shape[3]. Detection is typically performed with a UV detector at around 230 nm[4].
Chromatographic Troubleshooting Guide
This guide addresses common issues encountered when developing a method to separate Paeoniflorin and this compound.
Problem 1: Poor resolution (co-elution or overlapping peaks) between this compound and Paeoniflorin.
-
Cause: The selectivity (α) of the current method is insufficient to separate the two analytes.
-
Solution Workflow:
Caption: Workflow for troubleshooting poor chromatographic resolution.
-
Detailed Steps:
-
Adjust Mobile Phase Strength: Since this compound is more polar, it will elute earlier. To improve resolution, increase the retention of both compounds by decreasing the organic solvent (methanol or acetonitrile) percentage in the mobile phase. This increases the retention factor (k') and allows more time for separation[5][6].
-
Modify Mobile Phase pH: The ionization state of the sulfite group is highly pH-dependent. Adjusting the pH of the aqueous mobile phase can alter the polarity and retention of the sulfite adduct more significantly than Paeoniflorin, thereby changing selectivity. Buffering the mobile phase is crucial to maintain stable pH and achieve reproducible results[7].
-
Change Organic Modifier: Switching between methanol and acetonitrile can alter selectivity due to different solvent interactions with the analytes and the stationary phase.
-
Optimize the Gradient: If using a gradient, make the slope shallower around the elution time of the two compounds. A slower increase in organic solvent provides better resolution for closely eluting peaks[8].
-
Change Stationary Phase: If mobile phase adjustments are insufficient, change the column chemistry. A standard C18 column may not provide enough selectivity. Consider a polar-embedded or phenyl-hexyl column, which offer different retention mechanisms and can improve the separation of polar compounds[8].
-
Problem 2: The this compound peak is broad or tailing.
-
Cause: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns[9]. Other causes include column overload or extra-column volume effects[5][7].
-
Solutions:
-
Lower Mobile Phase pH: Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase. Operating at a lower pH suppresses the ionization of residual silanol groups, minimizing unwanted secondary interactions that cause tailing[7][10].
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol activity. Using a high-purity, fully end-capped column can significantly improve the peak shape for polar or ionizable compounds[9].
-
Reduce Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion. Try diluting the sample to see if peak shape improves[7].
-
Minimize Extra-Column Volume: Ensure that all tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce peak broadening[5].
-
Impact of Parameter Changes on Resolution
The following table summarizes how adjusting key chromatographic parameters is expected to affect the separation of the less polar Paeoniflorin (PF) and the more polar this compound (PFS).
| Parameter Change | Expected Effect on Retention (k') | Expected Effect on Selectivity (α) | Expected Effect on Resolution (Rs) | Rationale |
| ↓ % Organic Solvent | Increase for both PF and PFS | Likely to Increase | Improve | Increases interaction with the C18 stationary phase, providing more time for separation[5]. |
| ↑ % Organic Solvent | Decrease for both PF and PFS | Likely to Decrease | Worsen | Decreases interaction, leading to faster elution and less time for separation. |
| ↓ Mobile Phase pH | Minimal change for PF; may increase for PFS | Likely to Increase | Improve | Suppresses ionization of the sulfonic acid group on PFS, making it less polar and increasing its retention, thus changing the separation factor. |
| ↑ Column Temperature | Decrease for both | May Increase or Decrease | Variable | Reduces mobile phase viscosity, which can improve efficiency (N). However, it may also decrease retention and selectivity. Effect must be tested empirically[8]. |
| Switch C18 to Phenyl Column | Variable | Likely to Increase | Improve | A phenyl column provides π-π interactions, offering a different selectivity that can be beneficial for separating structurally similar compounds[8]. |
| ↑ Column Length | No change | No change | Improve | Resolution is proportional to the square root of column length (N). A longer column increases efficiency but also analysis time[6]. |
Standard Experimental Protocol
This protocol provides a baseline reversed-phase HPLC method for the analysis of Paeoniflorin, which can be optimized to resolve its sulfite derivative.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[3].
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Formic acid (or other suitable acidic modifier).
-
Paeoniflorin reference standard.
-
Sample containing Paeoniflorin and this compound.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B (shallow gradient for separation)
-
25-30 min: 40% to 90% B (column wash)
-
30-35 min: 90% B (hold)
-
35-36 min: 90% to 10% B (return to initial)
-
36-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm[4].
3. Sample Preparation:
-
Accurately weigh and dissolve the sample extract in a suitable solvent (e.g., 50:50 methanol/water).
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.
4. Method Optimization:
-
Based on the initial chromatogram, adjust the gradient, mobile phase composition, or pH as described in the Troubleshooting Guide to achieve baseline separation (Rs ≥ 1.5) between this compound and Paeoniflorin.
Biological Context: Paeoniflorin Signaling Pathways
Caption: Paeoniflorin's anti-inflammatory mechanism via major signaling pathways.[11][12][13][14]
References
- 1. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. mdpi.com [mdpi.com]
- 4. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. mastelf.com [mastelf.com]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 12. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 13. Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-inflammatory Activity of Paeoniflorin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of Paeoniflorin and its derivatives. While the specific compound "Paeoniflorin sulfite" is not extensively documented in scientific literature, a structurally related and well-researched derivative, Paeoniflorin-6′-O-benzene sulfonate (CP-25), has demonstrated enhanced anti-inflammatory properties and improved bioavailability compared to its parent compound, Paeoniflorin.[1][2] This guide will focus on the comparative efficacy of Paeoniflorin and CP-25, with additional data on Albiflorin, another active component of Paeonia lactiflora, to provide a broader context for researchers evaluating potential anti-inflammatory drug candidates.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of Paeoniflorin and its analogues are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[3][4][5] Experimental data from various in vitro and in vivo studies consistently demonstrate their potential in mitigating inflammatory responses.
In Vitro Studies: Inhibition of Inflammatory Mediators
The following table summarizes the comparative in vitro anti-inflammatory activities of Paeoniflorin and Albiflorin in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
| Compound | Target | Metric | Result | Reference |
| Paeoniflorin | Nitric Oxide (NO) Production | Inhibition Rate | 17.61% | [6][7][8][9] |
| IC50 | 2.2 x 10⁻⁴ mol/L | [6][7][8][9] | ||
| Prostaglandin E2 (PGE2) Production | Inhibition Rate | 27.56% | [6][7][8][9] | |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibition Rate | 20.57% | [6][7][8][9] | |
| Interleukin-6 (IL-6) Production | Inhibition Rate | 29.01% | [6][7][8][9] | |
| Cyclooxygenase-2 (COX-2) Protein Expression | Reduction | 50.98% | [6][7][8][9] | |
| Inducible Nitric Oxide Synthase (iNOS) Gene Expression | Inhibition Rate | 35.65% | [6][7][8][9] | |
| COX-2 Gene Expression | Inhibition Rate | 38.08% | [6][7][8][9] | |
| IL-6 Gene Expression | Inhibition Rate | 19.72% | [6][7][8][9] | |
| TNF-α Gene Expression | Inhibition Rate | 45.19% | [6][7][8][9] | |
| Albiflorin | Nitric Oxide (NO) Production | Inhibition Rate | 17.35% | [6][7][8][9] |
| IC50 | 1.3 x 10⁻² mol/L | [6][7][8][9] | ||
| Prostaglandin E2 (PGE2) Production | Inhibition Rate | 12.94% | [6][7][8][9] | |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Inhibition Rate | 15.29% | [6][7][8][9] | |
| Interleukin-6 (IL-6) Production | Inhibition Rate | 10.78% | [6][7][8][9] | |
| Cyclooxygenase-2 (COX-2) Protein Expression | Reduction | 17.21% | [6][7][8][9] | |
| Inducible Nitric Oxide Synthase (iNOS) Gene Expression | Inhibition Rate | 58.36% | [6][7][8][9] | |
| COX-2 Gene Expression | Inhibition Rate | 47.64% | [6][7][8][9] | |
| IL-6 Gene Expression | Inhibition Rate | 50.70% | [6][7][8][9] | |
| TNF-α Gene Expression | Inhibition Rate | 12.43% | [6][7][8][9] |
In Vivo Studies: Adjuvant-Induced Arthritis Model
In an adjuvant-induced arthritis (AA) model, Paeoniflorin-6′-O-benzene sulfonate (CP-25) demonstrated superior anti-inflammatory and immunoregulatory effects compared to Paeoniflorin.[1][2]
| Compound | Model | Key Findings | Reference |
| Paeoniflorin-6′-O-benzene sulfonate (CP-25) | Adjuvant-Induced Arthritis (AA) in rats | - Significantly decreased clinical and histopathological scores of arthritis. - Reduced serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). - Increased serum levels of the anti-inflammatory cytokine TGF-β1. | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Treatment: Cells are pre-treated with various concentrations of Paeoniflorin or Albiflorin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
3. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
- Pro-inflammatory Cytokines (TNF-α, IL-6) and PGE2: Levels in the supernatant are quantified using commercially available ELISA kits.
- Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA levels of iNOS, COX-2, TNF-α, and IL-6 are determined by quantitative real-time PCR (qRT-PCR).
- Protein Expression Analysis: The protein expression of COX-2 is detected by cell-based ELISA or Western blot.[6][7][8][9]
In Vivo Adjuvant-Induced Arthritis (AA) Model
1. Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the footpad.
2. Treatment: Animals are orally administered with Paeoniflorin or CP-25 daily for a specified period.
3. Assessment of Arthritis:
- Clinical Scoring: The severity of arthritis is evaluated based on a scoring system that assesses paw swelling and erythema.
- Histopathological Analysis: Joint tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to evaluate synovial inflammation, cartilage destruction, and bone erosion.
- Cytokine Measurement: Serum levels of pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (TGF-β1) cytokines are measured by ELISA.[1]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Paeoniflorin and its derivatives are mediated through the modulation of several key signaling pathways. A simplified representation of the NF-κB signaling pathway, a central regulator of inflammation, is provided below. Paeoniflorin has been shown to inhibit the activation of this pathway.[3][10][11]
Caption: Inhibition of the NF-κB signaling pathway by Paeoniflorin.
The following diagram illustrates a general experimental workflow for validating the anti-inflammatory activity of a test compound.
Caption: General experimental workflow for validating anti-inflammatory activity.
References
- 1. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 2. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin protects against dextran sulfate sodium (DSS)-induced colitis in mice through inhibition of inflammation and eosinophil infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Paeoniflorin and Paeoniflorin Sulfite
An In-depth Examination of Efficacy, Pharmacokinetics, and Mechanism of Action for Researchers and Drug Development Professionals
Paeoniflorin, a monoterpene glycoside extracted from the root of Paeonia lactiflora, has long been a subject of scientific interest due to its significant anti-inflammatory and immunomodulatory properties. To enhance its therapeutic potential, particularly its bioavailability, derivatives have been synthesized. Among these, Paeoniflorin-6′-O-benzene sulfonate (CP-25), a sulfated derivative, has emerged as a promising candidate with enhanced pharmacological activities. This guide provides a comprehensive comparison of Paeoniflorin and its sulfite derivative, CP-25, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and professionals in drug development.
Chemical Structures
The fundamental difference between Paeoniflorin and Paeoniflorin-6′-O-benzene sulfonate lies in the addition of a benzene sulfonate group at the 6′ position of the glucose moiety in Paeoniflorin. This structural modification significantly increases the lipophilicity of the molecule.
Paeoniflorin (Pae)
-
Chemical Formula: C₂₃H₂₈O₁₁
-
Molar Mass: 480.46 g/mol
Paeoniflorin-6′-O-benzene sulfonate (CP-25)
-
Chemical Formula: C₂₉H₃₂O₁₃S
-
Molar Mass: 620.62 g/mol
Comparative Data Overview
The following tables summarize the key quantitative differences between Paeoniflorin and its sulfite derivative, CP-25, focusing on their pharmacokinetic profiles and anti-inflammatory efficacy.
Table 1: Pharmacokinetic Profile Comparison in Rats
| Parameter | Paeoniflorin (Pae) | Paeoniflorin-6′-O-benzene sulfonate (CP-25) | Reference(s) |
| Oral Bioavailability | 3.6% | 10.6% | [1] |
| Cmax (Oral, 64 mg/kg) | Undetectable | 0.19 µg/mL | [1] |
| t1/2β (Oral, 64 mg/kg) | N/A | 2.12 h | [1] |
| t1/2β (Intravenous, 12 mg/kg) | N/A | 152.81 min | [1] |
| Mean Residence Time (MRT) | Shorter | Longer | [1] |
| Volume of Distribution (Vd) | Smaller | Larger | [1] |
| Clearance (CL/F) | Higher | Lower | [1] |
Cmax: Maximum plasma concentration; t1/2β: Elimination half-life.
Table 2: Anti-inflammatory and Immunomodulatory Efficacy
| Parameter | Paeoniflorin (Pae) | Paeoniflorin-6′-O-benzene sulfonate (CP-25) | Experimental Model | Reference(s) |
| Arthritis Index Reduction | Effective | More Potent | Collagen-Induced Arthritis (CIA) in mice | [2][3] |
| Swollen Joint Count Reduction | Effective | More Potent | Collagen-Induced Arthritis (CIA) in mice | [2][3] |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Yes | Significantly Higher Inhibition | Adjuvant Arthritis (AA) in rats | [3][4][5][6] |
| Inhibition of T-cell Proliferation | Yes | More Potent | In vitro and in vivo (AA rats, CIA mice) | [4] |
| Modulation of B-cell Function | Yes | More Potent | In vitro | [4] |
| Inhibition of Fibroblast-like Synoviocyte (FLS) Proliferation | Yes | More Potent | In vitro | [4] |
Mechanism of Action: A Comparative Insight
Both Paeoniflorin and CP-25 exert their anti-inflammatory and immunomodulatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
The structural modification in CP-25, leading to increased lipophilicity, is believed to enhance its cell membrane permeability and intracellular accumulation, thereby resulting in a more potent inhibition of the NF-κB pathway and a stronger downstream anti-inflammatory effect compared to Paeoniflorin.[4]
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is widely used to evaluate the efficacy of anti-arthritic compounds.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Paeoniflorin and CP-25
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
Procedure:
-
Emulsion Preparation: Prepare an emulsion of 2 mg/mL bovine type II collagen in 0.05 M acetic acid with an equal volume of CFA (containing 4 mg/mL Mycobacterium tuberculosis).
-
Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of 2 mg/mL CII in IFA. Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
Treatment: After the onset of arthritis (typically around day 24-28), randomize mice into treatment groups (Vehicle, Paeoniflorin, CP-25 at various doses). Administer treatments orally once daily for a specified period (e.g., 21 days).
-
Arthritis Assessment: Monitor mice 2-3 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and ankylosis. The maximum arthritis score per mouse is 16.
-
Histopathological Analysis: At the end of the study, collect ankle joints, fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone erosion.
-
Cytokine Measurement: Collect blood samples via cardiac puncture at the end of the study. Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is used to assess the direct anti-inflammatory effects of compounds on immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Paeoniflorin and CP-25
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Paeoniflorin or CP-25 for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the NO concentration by measuring nitrite levels using the Griess reagent.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compounds.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for comparing the anti-inflammatory effects of Paeoniflorin and CP-25, and the logical relationship between their chemical structure and biological activity.
Caption: General workflow for comparing Paeoniflorin and CP-25.
Caption: Relationship between structure, properties, and activity.
Conclusion
The sulfation of Paeoniflorin to produce Paeoniflorin-6′-O-benzene sulfonate (CP-25) represents a successful strategy to improve the pharmacokinetic profile and enhance the therapeutic efficacy of the parent compound. Experimental data consistently demonstrates that CP-25 possesses superior oral bioavailability and more potent anti-inflammatory and immunomodulatory effects compared to Paeoniflorin.[1][4] This is primarily attributed to its increased lipophilicity, which likely facilitates better absorption and cellular uptake.
For researchers and drug development professionals, CP-25 presents a more promising lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. While Paeoniflorin remains a valuable research tool and a benchmark compound, its sulfite derivative, CP-25, offers a clear advantage in terms of its potential for clinical translation. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two compounds in human subjects.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. info.taconic.com [info.taconic.com]
- 5. chondrex.com [chondrex.com]
- 6. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Paeoniflorin Sulfite and its Derivatives: A Comparative Efficacy Analysis
For researchers and professionals in drug development, the quest for more effective therapeutic agents is continuous. Paeoniflorin, a monoterpene glycoside from Paeonia lactiflora, has shown considerable promise with its wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] However, its clinical application is often hampered by poor bioavailability.[1] This has spurred the development of various derivatives, including paeoniflorin sulfite, to enhance its therapeutic potential. This guide provides a detailed comparison of the efficacy of this compound and other key derivatives, supported by experimental data and methodologies.
Enhanced Bioavailability and Pharmacokinetics of Paeoniflorin-6'-O-benzene sulfonate (CP-25)
A significant breakthrough in overcoming the limitations of paeoniflorin has been the synthesis of its acylated derivative, Paeoniflorin-6'-O-benzene sulfonate (CP-25).[3][4] Studies have demonstrated that this modification leads to improved absorption, better distribution, lower clearance, and a longer mean residence time in rats.[3][4]
Pharmacokinetic studies have revealed a substantial increase in the absolute bioavailability of CP-25 (10.6%) compared to paeoniflorin (3.6%).[3][4] Following oral administration, the plasma levels of paeoniflorin were often undetectable, whereas CP-25 was readily measured.[3][4] This enhancement in bioavailability is a critical factor for achieving therapeutic concentrations in target tissues.
Table 1: Comparative Pharmacokinetic Parameters of Paeoniflorin and CP-25 in Rats
| Parameter | Paeoniflorin (Oral) | CP-25 (Oral) | Paeoniflorin (Intravenous) | CP-25 (Intravenous) |
| Dose | 25, 50 mg/kg | 32, 64, 128 mg/kg | - | 6, 12, 24 mg/kg |
| Cmax (µg/ml) | Undetectable | 0.12, 0.19, 0.44 | - | - |
| t1/2β (h) | - | 1.44, 2.12, 2.11 | - | 2.70, 2.55, 2.56 |
| Absolute Bioavailability (%) | 3.6 | 10.6 | - | - |
| (Data sourced from references[3][4]) |
Superior Anti-Inflammatory Activity of Novel Paeoniflorin Derivatives
Recent research has focused on synthesizing new paeoniflorin derivatives to enhance their anti-inflammatory properties. One study successfully synthesized 46 monoterpene glycoside derivatives and evaluated their ability to inhibit nitric oxide (NO) and interleukin-1β (IL-1β), key mediators of inflammation.[5]
The results indicated that several of these novel derivatives exhibited more potent inhibitory effects than the parent compound, paeoniflorin.[5] Specifically, compounds 29 and 31 demonstrated superior inhibition of NO production, while compounds 8 and 18 showed a more pronounced inhibitory effect on IL-1β secretion.[5][6]
Table 2: Inhibitory Effects of Paeoniflorin and its Derivatives on NO and IL-1β Production
| Compound | Inhibition of NO Production | Inhibition of IL-1β Secretion |
| Paeoniflorin | Baseline | Baseline |
| Compound 29 | Notable Inhibition | Substantial Inhibition |
| Compound 31 | Notable Inhibition | - |
| Compound 8 | - | More Obvious Inhibition |
| Compound 18 | - | More Obvious Inhibition |
| Compounds 3, 20, 21, 34, 40 | - | Slightly Better Inhibition |
| (Data sourced from references[5][6]) |
Comparative Anti-Inflammatory Profile: Paeoniflorin vs. Albiflorin
Albiflorin, another major monoterpene glycoside found in Paeonia lactiflora, has also been compared to paeoniflorin for its anti-inflammatory activities.[7][8][9] Both compounds were evaluated for their ability to inhibit the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
While both compounds demonstrated anti-inflammatory effects, paeoniflorin showed a stronger inhibition of prostaglandin E2 (PGE2) production and cyclooxygenase-2 (COX-2) protein expression.[7][8][9] Conversely, albiflorin exhibited a more potent inhibition of the gene expression of inducible nitric oxide synthase (iNOS), COX-2, and IL-6.[7][8][9]
Table 3: Comparative Anti-Inflammatory Effects of Paeoniflorin and Albiflorin
| Parameter | Paeoniflorin | Albiflorin |
| Inhibition of Production (%) | ||
| Nitric Oxide (NO) | 17.61 | 17.35 |
| Prostaglandin E2 (PGE2) | 27.56 | 12.94 |
| Tumor Necrosis Factor-α (TNF-α) | 20.57 | 15.29 |
| Interleukin-6 (IL-6) | 29.01 | 10.78 |
| IC50 on NO Production (mol/L) | 2.2 x 10⁻⁴ | 1.3 x 10⁻² |
| Reduction in COX-2 Protein Expression (%) | 50.98 | 17.21 |
| Inhibition of Gene Expression (%) | ||
| iNOS | 35.65 | 58.36 |
| COX-2 | 38.08 | 47.64 |
| IL-6 | 19.72 | 50.70 |
| TNF-α | 45.19 | 12.43 |
| (Data sourced from references[7][8][9]) |
Neuroprotective Mechanisms of Paeoniflorin and its Derivatives
Paeoniflorin and its derivatives have demonstrated significant neuroprotective effects, primarily through the inhibition of oxidative stress and neuroinflammation.[10][11][12] Paeoniflorin has been shown to protect against neuronal apoptosis by modulating multiple anti-apoptotic and pro-apoptotic pathways.[11][12] It can downregulate the expression of proteins related to the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation.[10] The enhanced bioavailability of derivatives like CP-25 suggests they may offer improved neuroprotective efficacy in vivo.[13]
Caption: Paeoniflorin's anti-inflammatory mechanism.
Experimental Protocols
Determination of Nitric Oxide (NO) Production
The production of NO is indirectly measured by quantifying the nitrite concentration in the supernatant of cell cultures using the Griess reaction.[5][7] Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds and lipopolysaccharide (LPS) for 24 hours. Subsequently, the cell culture supernatant is mixed with Griess reagent, and the absorbance is measured at a specific wavelength (typically around 540 nm). The nitrite concentration is then calculated from a sodium nitrite standard curve.
Caption: Workflow for Nitric Oxide Production Assay.
Measurement of IL-1β, PGE2, TNF-α, and IL-6 Production
The levels of these pro-inflammatory cytokines and mediators in cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][7] The assays are performed according to the manufacturer's instructions. Briefly, supernatants from treated cells are added to antibody-coated microplates. After a series of incubation and washing steps with detection antibodies and substrate, the colorimetric change is measured, and the concentration of the specific cytokine is determined by comparison with a standard curve.
Pharmacokinetic Studies in Rats
To determine the pharmacokinetic parameters, rats are administered with either paeoniflorin or its derivatives via intravenous or oral routes.[3][4] Blood samples are collected at predetermined time points. Plasma is separated by centrifugation, and the drug concentration is determined using a validated High-Performance Liquid Chromatography (HPLC) method.[3][4] Pharmacokinetic parameters such as Cmax, t1/2β, and AUC are then calculated from the plasma concentration-time data.
References
- 1. researchgate.net [researchgate.net]
- 2. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1 β Inhibitors: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 11. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paeoniflorin exerts neuroprotective effects against glutamate‑induced PC12 cellular cytotoxicity by inhibiting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
A Comparative Guide to the Bioanalytical Validation of Paeoniflorin Sulfite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of Paeoniflorin and its sulfite derivative in biological matrices. The focus is on providing objective performance comparisons supported by experimental data to aid researchers in selecting the most appropriate method for their drug development needs.
Introduction
Paeoniflorin, a monoterpene glycoside, is a primary bioactive component isolated from the roots of Paeonia lactiflora. It is known for a variety of pharmacological activities, including anti-inflammatory and immunomodulatory effects. During the processing of Paeonia lactiflora roots with sulfur fumigation, a traditional method used to preserve medicinal herbs, Paeoniflorin can be converted to Paeoniflorin sulfite. The bioanalytical quantification of both Paeoniflorin and its sulfite derivative is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding the overall therapeutic efficacy and safety profile.
This guide will compare a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of a closely related compound, Paeoniflorin-6'-O-benzene sulfonate, and its metabolite Paeoniflorin, with alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. While the primary method detailed is for a sulfonate derivative, the analytical principles and validation parameters are highly relevant and applicable to the analysis of this compound.
Method Comparison
The selection of a bioanalytical method depends on various factors, including sensitivity, selectivity, speed, and the nature of the biological matrix. Here, we compare the performance of a UPLC-MS/MS method with a conventional HPLC-UV method for the analysis of Paeoniflorin and its derivatives.
Quantitative Data Summary
The following tables summarize the key validation parameters for the compared bioanalytical methods.
Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | UPLC-MS/MS for Paeoniflorin & Derivative | HPLC-UV for Paeoniflorin |
| Chromatographic System | Waters ACQUITY UPLC | Agilent 1200 series |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | Zorbax SB-C18 (150 × 2.1 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in water and Methanol (68:32, v/v) | Acetonitrile and 0.03% formic acid (17:83, v/v)[1] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min[2] |
| Column Temperature | 40°C | 30°C[3] |
| Detector | Triple Quadrupole Mass Spectrometer | UV/Vis Detector |
| Ionization Mode | Electrospray Ionization (ESI), Positive | - |
| Detection Wavelength | - | 230 nm[1][3] |
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | UPLC-MS/MS for Paeoniflorin & Derivative | HPLC-UV for Paeoniflorin |
| Linearity Range | 2-800 ng/mL | 3.875-77.50 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 3.875 µg/mL[1] |
| Intra-day Precision (RSD %) | Within acceptable limits | 0.12% to 2.92%[1] |
| Inter-day Precision (RSD %) | Within acceptable limits | 0.94% to 3.30%[1] |
| Accuracy (RE %) | Within acceptable limits | - |
| Extraction Recovery | High | 102.32 ± 6.97%[1] |
| Matrix Effect | Assessed and within acceptable limits | Not typically assessed |
| Stability | Assessed under various conditions | Assessed and stable |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods.
UPLC-MS/MS Method for Paeoniflorin and its Sulfonate Derivative
This method is designed for the simultaneous quantification in rat plasma.
1. Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (68:32, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Detection:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
HPLC-UV Method for Paeoniflorin
This method is suitable for the determination of Paeoniflorin in various biological matrices.
1. Sample Preparation:
-
Employ solid-phase extraction (SPE) for sample clean-up and concentration[1].
-
Alternatively, use protein precipitation with acetonitrile[4].
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as a Zorbax SB-C18 (150 × 2.1 mm, 5 µm)[2].
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous solution (e.g., 0.03% formic acid)[1].
-
Flow Rate: Typically around 1.0 mL/min[2].
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C[3].
-
Injection Volume: Varies depending on the expected concentration.
3. UV Detection:
Visualizations
Diagrams illustrating the experimental workflow and logical relationships provide a clear understanding of the processes involved.
Conclusion
The choice between UPLC-MS/MS and HPLC-UV for the bioanalysis of Paeoniflorin and its sulfite derivative depends on the specific requirements of the study.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for pharmacokinetic studies where low concentrations of the analytes are expected. The ability to simultaneously quantify the parent drug and its metabolites with high confidence is a significant advantage.
-
HPLC-UV is a robust and more accessible technique that can be suitable for quality control of herbal preparations or in studies where higher concentrations of Paeoniflorin are present. While less sensitive than MS detection, it provides reliable quantification when properly validated.
For researchers in drug development, the UPLC-MS/MS method provides a more detailed and sensitive analysis, crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Paeoniflorin and its derivatives. The validation data presented in this guide demonstrates that robust and reliable methods are available for the accurate quantification of these compounds in biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Paeoniflorin Sulfite: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of paeoniflorin sulfite is crucial for quality control and pharmacokinetic studies of herbal medicines. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Paeoniflorin, a major bioactive component in the roots of Paeonia lactiflora, can be converted to this compound during sulfur fumigation, a process used in post-harvest handling. This conversion alters the chemical profile and potentially the bioactivity and pharmacokinetic properties of the herbal product. Therefore, robust and validated analytical methods are essential for the specific quantification of this compound.
Data Presentation: A Head-to-Head Comparison
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; detection is based on specific precursor and product ion transitions, minimizing matrix effects. |
| Sensitivity (LOD/LOQ) | Generally in the µg/mL to high ng/mL range. | High; a validated method reported a Limit of Quantification (LOQ) in the low ng/mL range[1]. |
| Linearity | Good, with a typical correlation coefficient (r²) > 0.99. | Excellent, with a correlation coefficient (r²) > 0.99 reported for paeoniflorin sulfonate[1]. |
| Precision | Good; typically with a relative standard deviation (RSD) of < 5%. | Excellent; a validated method for paeoniflorin sulfonate demonstrated good precision[1]. |
| Accuracy | Good; typically within ±15% of the nominal concentration. | Excellent; a validated method for paeoniflorin sulfonate demonstrated good accuracy[1]. |
| Matrix Effect | Can be significant, requiring extensive sample cleanup. | Can be minimized with appropriate sample preparation and the use of an internal standard. A validated method for paeoniflorin sulfonate included matrix effect evaluation[1]. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
Experimental Protocols
HPLC-UV Method (General Protocol for Paeoniflorin and Derivatives)
This protocol is a generalized procedure based on common practices for the analysis of paeoniflorin and its derivatives, as specific validated protocols for this compound quantification via HPLC-UV are not extensively detailed in the provided search results.
a. Sample Preparation:
-
Weigh a precise amount of the powdered plant material or extract.
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection is typically performed at around 230 nm for paeoniflorin. The optimal wavelength for this compound should be determined by examining its UV spectrum.
-
Quantification: External standard method using a calibration curve of a this compound reference standard.
LC-MS/MS Method for Paeoniflorin Sulfonate Quantification[1]
This protocol is based on a validated method for the rapid screening and quantification of sulfonate derivatives in white peony root.
a. Sample Preparation:
-
Accurately weigh the sample powder.
-
Add extraction solvent and an internal standard.
-
Vortex and sonicate to ensure thorough extraction.
-
Centrifuge the sample to pellet solid material.
-
Dilute the supernatant and filter through a 0.22 µm filter before injection.
b. UHPLC-MS/MS Conditions:
-
Column: Agilent Zorbax Eclipse Plus-C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% (v/v) formic acid in water.
-
Mass Spectrometry: Tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity.
-
In-source fragmentation can be used to generate a characteristic fragment ion for screening.
-
-
Quantification: An internal standard is used, and quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualization of Experimental Workflows
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using LC-MS/MS.
References
Comparative Analysis of Paeoniflorin and Paeoniflorin Sulfite on Gene Expression: A Guide for Researchers
This guide, therefore, focuses on the well-documented effects of Paeoniflorin on gene expression, providing a framework for future comparative studies. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Paeoniflorin: A Modulator of Inflammatory Gene Expression
Paeoniflorin, the principal bioactive component of Paeonia lactiflora Pall. (peony), has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] Its mechanism of action often involves the regulation of key inflammatory genes.
Quantitative Data on Paeoniflorin's Effect on Gene Expression
The following table summarizes the observed effects of Paeoniflorin on the expression of several key genes involved in inflammation, as reported in various studies. This data provides a baseline for understanding the molecular activity of Paeoniflorin.
| Gene Target | Cell/Model System | Treatment Conditions | Observed Effect on Gene Expression | Reference |
| TNF-α | Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) | Paeoniflorin treatment | Downregulation | [3] |
| IL-1β | RA-FLS | Paeoniflorin treatment | Downregulation | [3] |
| IL-6 | RA-FLS | Paeoniflorin treatment | Downregulation | [3] |
| TLR4 | RA-FLS | Paeoniflorin treatment | Downregulation | [3] |
| NLRP3 | RA-FLS | Paeoniflorin treatment | Downregulation | [3] |
| iNOS | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Paeoniflorin treatment | Inhibition of gene expression by 35.65% | [4] |
| COX-2 | LPS-induced RAW 264.7 macrophages | Paeoniflorin treatment | Inhibition of gene expression by 38.08% | [4] |
| Human β-defensin-2 (hBD-2) | Human bronchial epithelial cells (HBECs) | Paeoniflorin treatment | Upregulation | [1] |
Experimental Protocols
To facilitate further research and comparative studies, this section outlines a generalized experimental workflow for analyzing the effects of compounds like Paeoniflorin and Paeoniflorin sulfite on gene expression.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 macrophages for inflammation studies, fibroblast-like synoviocytes for arthritis models).
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics, under standard incubator conditions (37°C, 5% CO₂).
-
Compound Preparation: Dissolve Paeoniflorin or this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours). Include appropriate controls (vehicle-treated and untreated cells).
RNA Extraction and Quantification
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis or a bioanalyzer.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
PCR Amplification: Perform qRT-PCR using gene-specific primers for the target genes and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
RNA Sequencing (RNA-Seq) for Global Gene Expression Profiling:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing using a platform like Illumina.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between treatment groups. This involves read mapping, transcript quantification, and statistical analysis.
-
Signaling Pathways and Visualizations
Paeoniflorin is known to modulate several signaling pathways, with the NF-κB pathway being a prominent target.[1][2][5][6][7] The diagram below illustrates the canonical NF-κB signaling pathway, which is a critical regulator of inflammatory gene expression.
Caption: The NF-κB signaling pathway, a key target of Paeoniflorin's anti-inflammatory effects.
Experimental Workflow for Comparative Analysis
The following diagram outlines a proposed workflow for a comparative transcriptomic analysis of Paeoniflorin and this compound.
References
- 1. Paeoniflorin upregulates β-defensin-2 expression in human bronchial epithelial cell through the p38 MAPK, ERK, and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeoniflorin inhibits APEC-induced inflammation in HD11 cells through the NF-κB signaling pathway by activating CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin inhibits the inflammation of rheumatoid arthritis fibroblast-like synoviocytes by downregulating hsa_circ_009012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paeoniflorin inhibits IL-1β-induced MMP secretion via the NF-κB pathway in chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Paeoniflorin Sulfite and Diclofenac in Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Paeoniflorin sulfite and the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Disclaimer: Direct comparative studies on this compound are limited. The data for Paeoniflorin, its parent compound, is used as a proxy in this guide, as this compound is known to convert to Paeoniflorin in vivo.[1] It is important to note that the presented quantitative data for Paeoniflorin and Diclofenac are derived from different studies, and experimental conditions may vary.
Executive Summary
Paeoniflorin, the primary active component of Paeonia lactiflora, has demonstrated significant anti-inflammatory and immunomodulatory effects in numerous preclinical studies.[2][3][4][5][6] Its sulfite derivative, formed during the processing of the herb, is believed to share these properties.[1][7] Diclofenac is a potent NSAID widely used for its analgesic and anti-inflammatory effects, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This guide will delve into the available quantitative data, mechanistic pathways, and experimental methodologies to provide a comprehensive comparison.
Quantitative Data Comparison
Table 1: In Vitro Anti-Inflammatory Activity of Paeoniflorin
| Parameter | Paeoniflorin | Reference |
| Inhibition of Nitric Oxide (NO) Production | ||
| IC50 Value | 2.2 x 10⁻⁴ mol/L | [8] |
| % Inhibition (at 10⁻⁵ mol/L) | 17.61% | [8][9] |
| Inhibition of Prostaglandin E2 (PGE2) Production | ||
| % Inhibition (at 10⁻⁵ mol/L) | 27.56% | [8][9] |
| Inhibition of Pro-inflammatory Cytokines | ||
| TNF-α Production (% Inhibition at 10⁻⁵ mol/L) | 20.57% | [8][9] |
| IL-6 Production (% Inhibition at 10⁻⁵ mol/L) | 29.01% | [8][9] |
| Inhibition of COX-2 Protein Expression | ||
| % Inhibition | 50.98% | [8] |
Data obtained from studies on LPS-induced RAW 264.7 macrophages.
Table 2: In Vivo Anti-Inflammatory Activity of Diclofenac
| Parameter | Diclofenac (5 mg/kg) | Reference |
| Inhibition of Carrageenan-Induced Paw Edema | 40.51% | [10] |
| Inhibition of Formalin-Induced Inflammation | 97.25% (with 200 mg/kg ascorbic acid) | [10][11] |
Data obtained from studies in Wistar rats.
Mechanism of Action
Paeoniflorin
Paeoniflorin exerts its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Inflammatory Mediators: It significantly reduces the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9][12]
-
Modulation of Signaling Pathways: Paeoniflorin has been shown to regulate several signaling pathways involved in inflammation, including the NF-κB, MAPK, and TLR pathways.[2][13][14] By inhibiting these pathways, it can suppress the expression of pro-inflammatory genes.
-
Immunomodulation: It can regulate the function and activation of immune cells, helping to balance the immune response.[2][4]
Diclofenac
Diclofenac's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[15] By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Some evidence also suggests that Diclofenac may have other putative mechanisms of action, including the stimulation of the L-arginine nitric oxide cGMP pathway and reduction of substance P levels.[15]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assays for Paeoniflorin
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of Paeoniflorin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine (TNF-α and IL-6) and Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat cells with various concentrations of Paeoniflorin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo Anti-Inflammatory Assay for Diclofenac
-
Carrageenan-Induced Paw Edema in Rats:
-
Acclimatize Wistar rats for one week.
-
Administer Diclofenac (e.g., 5 mg/kg, orally) or vehicle control to different groups of rats.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory effects of Paeoniflorin and Diclofenac.
Signaling Pathway
Caption: Simplified signaling pathway showing the inhibitory effect of Paeoniflorin on NF-κB activation.
Conclusion
The available data suggests that Paeoniflorin possesses significant anti-inflammatory properties, acting through the inhibition of multiple inflammatory mediators and signaling pathways. While Diclofenac is a potent and established anti-inflammatory drug, its mechanism is more targeted towards COX inhibition. The broader mechanistic profile of Paeoniflorin may offer a different therapeutic approach to inflammatory conditions. However, the lack of direct comparative studies and specific data on this compound necessitates further research to fully elucidate its therapeutic potential and directly compare its efficacy and safety profile with established drugs like Diclofenac. This guide provides a foundation for such future investigations.
References
- 1. Page loading... [guidechem.com]
- 2. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Paeoniflorin Sulfite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Paeoniflorin sulfite with established alternatives, supported by experimental data. Given the limited direct research on this compound, this document leverages the extensive data available for its parent compound, Paeoniflorin, assuming a comparable biological activity profile. Paeoniflorin is the primary active constituent of extracts from Paeonia lactiflora, used in traditional medicine for inflammatory conditions.[1]
Executive Summary
Paeoniflorin and its derivatives demonstrate significant anti-inflammatory and immunomodulatory effects by targeting key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1] These actions result in the downregulation of pro-inflammatory cytokines and enzymes, offering a potential therapeutic avenue for autoimmune diseases such as rheumatoid arthritis. This guide compares its preclinical efficacy with Methotrexate (MTX), a common disease-modifying antirheumatic drug (DMARD), and other relevant compounds.
Comparative Performance Data
The following tables summarize the quantitative data on the anti-inflammatory effects of Paeoniflorin, providing a basis for comparison with other agents.
Table 1: In Vitro Anti-Inflammatory Activity of Paeoniflorin
| Parameter | Target | Cell Line | Paeoniflorin Concentration/IC50 | Inhibition Rate | Reference |
| IC50 | Nitric Oxide (NO) Production | RAW 264.7 | 2.2 x 10⁻⁴ mol/L | - | [2][3][4][5] |
| Inhibition | Nitric Oxide (NO) Production | RAW 264.7 | Not Specified | 17.61% | [2][3][4][5] |
| Inhibition | Prostaglandin E2 (PGE2) | RAW 264.7 | Not Specified | 27.56% | [2][3][4][5] |
| Inhibition | TNF-α Production | RAW 264.7 | Not Specified | 20.57% | [2][3][4][5] |
| Inhibition | IL-6 Production | RAW 264.7 | Not Specified | 29.01% | [2][3][4][5] |
| Inhibition | COX-2 Protein Expression | RAW 264.7 | Not Specified | 50.98% | [2][3][4][5] |
| Inhibition | iNOS Gene Expression | RAW 264.7 | Not Specified | 35.65% | [2][3][4][5] |
| Inhibition | COX-2 Gene Expression | RAW 264.7 | Not Specified | 38.08% | [2][3][4][5] |
| Inhibition | TNF-α Gene Expression | RAW 264.7 | Not Specified | 45.19% | [2][3][4][5] |
| Inhibition | IL-6 Gene Expression | RAW 264.7 | Not Specified | 19.72% | [2][3][4][5] |
Table 2: Clinical Efficacy of Total Glucosides of Peony (TGP) in Combination with Methotrexate (MTX) for Rheumatoid Arthritis
A meta-analysis of eight randomized controlled trials involving 522 participants compared the efficacy of TGP combined with MTX versus MTX alone.[6]
| Clinical Endpoint | TGP + MTX Group | MTX Alone Group | Result | Reference |
| Therapeutic Efficacy | Higher | Lower | Significant Improvement (P = 0.004) | [6] |
| Erythrocyte Sedimentation Rate (ESR) | Significant Decrease | Decrease | More Significant Decrease (P < 0.0001) | [6] |
| Swollen Joint Count (SJC) | Significant Decrease | Decrease | More Significant Decrease (P < 0.00001) | [6] |
| C-reactive Protein (CRP) | Decrease | Decrease | No Significant Difference (P = 0.19) | [6] |
| Duration of Morning Stiffness (DMS) | Decrease | Decrease | No Significant Difference (P = 0.32) | [6] |
| Tender Joint Count (TJC) | Decrease | Decrease | No Significant Difference (P = 0.23) | [6] |
| Adverse Events | Lower Incidence | Higher Incidence | Significantly Lower (P = 0.0007) | [6] |
Another meta-analysis assessing TGP in combination with both MTX and leflunomide (LEF) showed similar trends of improved therapeutic effects and reduced inflammatory markers like ESR, CRP, and rheumatoid factor.[7][8][9]
Mechanism of Action: Signaling Pathways
Paeoniflorin exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Paeoniflorin has been shown to inhibit the activation of NF-κB.[10] This is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, the translocation of NF-κB into the nucleus is blocked, leading to a decrease in the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[11]
MAPK Signaling Pathway
The MAPK pathway, including p38 MAPK, ERK, and JNK, is another crucial regulator of inflammation. Paeoniflorin has been demonstrated to inhibit the phosphorylation of p38 MAPK, thereby suppressing downstream inflammatory responses.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling. Paeoniflorin can regulate this pathway, which is involved in the differentiation and function of immune cells. By modulating JAK/STAT signaling, Paeoniflorin can influence the balance of immune responses.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Paeoniflorin's mechanism of action.
Measurement of Inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol describes the quantitative measurement of cytokines in cell culture supernatants or serum.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: The remaining protein-binding sites in the coated wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After washing, standards of known cytokine concentrations and experimental samples are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 2 hours at room temperature.
-
Enzyme Conjugate: Following another wash step, Streptavidin-HRP (Horseradish Peroxidase) is added and incubated for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[12][13][14][15]
Western Blot Analysis of MAPK Phosphorylation (e.g., p38 MAPK)
This protocol is used to detect the phosphorylation status of MAPK proteins as an indicator of pathway activation.
-
Cell Lysis: Cells are treated with this compound or a control, followed by stimulation to induce MAPK activation. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.
-
Total Protein Control: The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to normalize the data and ensure equal protein loading.[16][17][18][19]
NF-κB Activation Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: The transfected cells are treated with this compound or a control, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After incubation, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer.
-
Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in luciferase activity in treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[20][21][22][23][24]
Conclusion
The available evidence strongly suggests that Paeoniflorin, and by extension this compound, exerts potent anti-inflammatory and immunomodulatory effects through the inhibition of key pro-inflammatory signaling pathways, including NF-κB and MAPK. Preclinical and clinical data indicate that its efficacy is comparable to or synergistic with standard-of-care treatments like Methotrexate for rheumatoid arthritis, with a potentially more favorable safety profile. Further research is warranted to directly compare the activity of this compound with Paeoniflorin and other anti-inflammatory agents to fully elucidate its therapeutic potential.
References
- 1. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. (PDF) A systemic review and meta-analysis of the clinical efficacy and safety of total glucosides of peony combined with methotrexate in rheumatoid arthritis (2018) | Zhitao Feng | 21 Citations [scispace.com]
- 7. Efficacy and safety of total glucosides of paeony combined with methotrexate and leflunomide for active rheumatoid arthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of total glucosides of paeony combined with methotrexate and leflunomide for active rheumatoid arthritis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novamedline.com [novamedline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmgrp.com [bmgrp.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. bowdish.ca [bowdish.ca]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Cytotoxicity Analysis: Paeoniflorin and its Derivatives
A comprehensive review of the available in vitro data on the cytotoxic effects of Paeoniflorin and its analogues, offering insights for researchers in pharmacology and drug development. Notably, a significant gap in the scientific literature exists regarding the cytotoxicity of Paeoniflorin sulfite, a derivative formed during the sulfur-fumigation of Paeoniae Radix Alba.
This guide provides a comparative analysis of the cytotoxic properties of Paeoniflorin and its derivatives, focusing on data from various cell line studies. While direct comparative data on this compound is unavailable, this document summarizes the existing research on Paeoniflorin and other key derivatives, such as Albiflorin and Paeoniflorin-6′-O-benzene sulfonate (CP-25), to serve as a valuable resource for the scientific community.
Executive Summary of Cytotoxicity Data
The cytotoxic effects of Paeoniflorin and its derivatives vary significantly across different cell lines and experimental conditions. In many studies, Paeoniflorin and Albiflorin have demonstrated low to negligible cytotoxicity in non-cancerous cell lines at concentrations effective for their anti-inflammatory properties. Conversely, Paeoniflorin has shown dose-dependent cytotoxic effects in various cancer cell lines.
Data Tables
Table 1: Cytotoxicity of Paeoniflorin on Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| J774A.1 (Macrophage) | MTT | 5 and 10 µmol/L | 24 h | No discernible suppressive effects on proliferation.[1] | [1] |
| RAW264.7 (Macrophage) | MTT | 5 and 10 µmol/L | 24 h | No inhibitory effect on proliferation.[1] | [1] |
| HepG2 (Hepatoma) | MTT | 10⁻¹⁰–10⁻³ M | 18 h | Cell viability was not significantly modified.[2] | [2] |
| T47D (Breast Cancer) | CCK8 | Not Specified | 24, 48, 72 h | Significantly inhibited proliferation in a time- and dose-dependent manner.[3] | [3] |
| MCF-7 (Breast Cancer) | CCK8 | Not Specified | 24, 48, 72 h | Significantly inhibited proliferation in a time- and dose-dependent manner.[3] | [3] |
| Saos-2 (Osteosarcoma) | MTS | 0–500 µM | Not Specified | Increased rates of apoptosis from 6.3% to 48.7%.[4] | [4] |
| HOS (Osteosarcoma) | MTS | 0–500 µM | Not Specified | Increased rates of apoptosis from 8.8% to 43.8%.[4] | [4] |
Table 2: Comparative Cytotoxicity of Paeoniflorin and Albiflorin
| Compound | Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Paeoniflorin | HepG2 | MTT | 10⁻¹⁰–10⁻³ M | 18 h | No significant difference compared with the control group.[5][6] | [5][6] |
| Albiflorin | HepG2 | MTT | 10⁻¹⁰–10⁻³ M | 18 h | No significant difference compared with the control group.[5][6] | [5][6] |
| Paeoniflorin | RAW 264.7 | MTT | Up to 10⁻⁵ mol/L | Not Specified | Cell viability was not significantly altered. | |
| Albiflorin | RAW 264.7 | MTT | Up to 10⁻⁵ mol/L | Not Specified | Cell viability was not significantly altered. |
Experimental Protocols
The most common method cited for assessing the cytotoxicity of Paeoniflorin and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Plate cells (e.g., J774A.1, RAW264.7, or HepG2) in a 96-well plate at a predetermined density and culture for 24 hours to allow for attachment.[5][6]
-
Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds (Paeoniflorin or its derivatives) or vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 18, 24, or 48 hours).[1][5][6]
-
MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of typically 0.5 to 1 mg/mL and incubate for an additional 2 to 4 hours.[1][5][6]
-
Formazan Solubilization: Following the MTT incubation, the resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5][6]
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and dose-response curves are often generated to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for determining cell cytotoxicity using the MTT assay.
Signaling Pathways
While the precise signaling pathways for the cytotoxic effects of Paeoniflorin are not extensively detailed in the provided search results, some studies on its anti-cancer properties suggest involvement in cell cycle arrest and apoptosis. For instance, in human osteosarcoma cells, Paeoniflorin was shown to induce apoptosis in a caspase-dependent manner, upregulating Bax and downregulating Bcl-2.[4]
The following diagram illustrates a simplified, generalized apoptosis pathway that may be relevant to the cytotoxic action of Paeoniflorin in cancer cells.
Caption: Simplified overview of a potential apoptotic pathway influenced by Paeoniflorin.
Concluding Remarks
The available evidence indicates that Paeoniflorin exhibits selective cytotoxicity, with more pronounced effects on cancer cells compared to non-cancerous cells. Its derivative, Albiflorin, generally shows a similar low-toxicity profile in the studied non-cancerous cell lines. The structurally modified derivative, Paeoniflorin-6′-O-benzene sulfonate (CP-25), has been noted for its improved bioavailability, though comprehensive cytotoxicity data remains limited in the public domain.[7]
Crucially, there is a clear absence of research on the cytotoxic effects of this compound. This represents a significant knowledge gap, particularly given that this derivative is formed during the processing of Paeonia lactiflora root for use in traditional medicine. Future research should prioritize the investigation of this compound's cytotoxic profile to ensure a complete understanding of the pharmacological and toxicological properties of all major Paeoniflorin-related compounds.
References
- 1. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Paeoniflorin and Albiflorin on Human CYP3A4 and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Enhances the Sensitivity of ER-Positive Breast Cancer Cells to Tamoxifen through Promoting Sirtuin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin induces G2/M cell cycle arrest and caspase-dependent apoptosis through the upregulation of Bcl-2 X-associated protein and downregulation of B-cell lymphoma 2 in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Paeoniflorin Sulfite's Therapeutic Potential: A Comparative Guide
Introduction: Paeoniflorin sulfite, a derivative of paeoniflorin formed during the sulfur-fumigation of Paeoniae Radix Alba, is suggested to possess biological activities similar to its parent compound.[1][2][3][4] In vivo, this compound partially converts to paeoniflorin, indicating a comparable pharmacological profile.[4] This guide provides an independent verification of the therapeutic potential of this compound, using paeoniflorin as a reference, and compares its performance with other relevant alternatives, namely albiflorin and paeoniflorin-6′-O-benzene sulfonate (CP-25). The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of direct experimental data for this compound, this guide will utilize the extensive research conducted on paeoniflorin as a proxy to evaluate its therapeutic potential. This approach is based on the evidence that this compound is a derivative of and converts to paeoniflorin in the body.[4]
Comparative Analysis of Therapeutic Potential
This section compares the anti-inflammatory and neuroprotective effects of paeoniflorin (as a proxy for this compound), albiflorin, and CP-25, presenting quantitative data from various experimental models.
Anti-inflammatory Effects
Paeoniflorin and its analogues have demonstrated significant anti-inflammatory properties across various preclinical models. These effects are primarily mediated through the modulation of key inflammatory pathways.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Paeoniflorin | LPS-induced RAW 264.7 macrophages | Inhibition of NO production (IC50: 2.2 x 10⁻⁴ mol/L).[5][6][7] Reduction of PGE2, TNF-α, and IL-6 production.[5][6][7] | [5][6][7] |
| Adjuvant-induced arthritis in rats | Reduced arthritis scores and paw swelling.[8] Decreased serum levels of TNF-α and IL-1β. | [8][9] | |
| Sepsis in rats (cecal ligation and puncture) | Reduced serum levels of TNF-α, IL-6, and HMGB1.[10] Inhibited NF-κB activation.[10] | [10] | |
| Albiflorin | LPS-induced RAW 264.7 macrophages | Inhibition of NO production (IC50: 1.3 x 10⁻² mol/L).[5][7] Reduced production of PGE2, TNF-α, and IL-6.[5][6][7] | [5][6][7] |
| Acute spinal cord injury in rats | Alleviated motor dysfunction and neuronal loss.[11] Attenuated inflammatory responses via the Nrf2/HO-1 pathway.[11] | [11] | |
| Paeoniflorin-6′-O-benzene sulfonate (CP-25) | Adjuvant-induced arthritis in rats | Significantly higher anti-inflammatory and immunoregulatory effects compared to paeoniflorin.[8][12] | [8][12] |
| Fibroblast-like synoviocytes (FLS) from RA patients | Suppressed FLS proliferation and migration by regulating GRK2-Gβγ interaction.[13] | [13] |
Neuroprotective Effects
The neuroprotective potential of paeoniflorin and its related compounds has been investigated in models of neurodegenerative diseases and neuronal injury.
Table 2: Comparison of Neuroprotective Activity
| Compound | Model | Key Findings | Reference |
| Paeoniflorin | H₂O₂-induced apoptosis in PC12 cells | Reduced ROS accumulation and LDH release.[14][15] Inhibited NF-κB activation and reduced TNF-α and IL-1β expression.[14][15] | [14][15] |
| MPP+-induced neurotoxicity in differentiated PC12 cells | Improved cell viability and inhibited LDH release.[16] Modulated multiple anti-apoptotic and pro-apoptotic pathways.[16] | [16] | |
| Middle cerebral artery occlusion (MCAO) in rats | Downregulated pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2) in the brain.[17] | [17] | |
| Albiflorin | Models of depression and Alzheimer's disease | Modulated monoamine neurotransmitters, inhibited neuroinflammation, and enhanced neuroplasticity.[18][19] Reduced Aβ accumulation and improved mitochondrial function in AD models.[18][19] | [18][19] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in the comparison tables.
In vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of the test compounds (Paeoniflorin, Albiflorin) for a specified time (e.g., 2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: The mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 are determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression: The protein levels of COX-2 are measured by Western blot analysis or cell-based ELISA.
-
In vivo Adjuvant-Induced Arthritis Model in Rats
-
Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the paw.
-
Treatment: Animals are treated with the test compounds (e.g., Paeoniflorin, CP-25) or vehicle daily for a specified period.
-
Assessment of Arthritis:
-
Arthritic Score: The severity of arthritis is evaluated based on a scoring system that assesses erythema and swelling in the joints.
-
Paw Swelling: The volume of the paw is measured using a plethysmometer.
-
Biochemical Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are measured by ELISA.
-
Histopathological Examination: Joint tissues are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
In vitro Neuroprotection Assay in PC12 Cells
-
Cell Culture and Differentiation: PC12 cells are cultured and often differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Induction of Neuronal Damage: Neuronal damage is induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or methyl-4-phenylpyridine ion (MPP+).
-
Treatment: Cells are pre-treated with the test compound (e.g., Paeoniflorin) before the addition of the neurotoxin.
-
Assessment of Neuroprotection:
-
Cell Viability: Cell viability is assessed using assays such as the MTT assay.
-
Lactate Dehydrogenase (LDH) Release: The release of LDH into the culture medium, an indicator of cell damage, is measured.
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes.
-
Apoptosis Assays: Apoptosis is evaluated by measuring caspase activity, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are assessed by Western blot.
-
Inflammatory Markers: The expression of inflammatory mediators like NF-κB, TNF-α, and IL-1β is analyzed by Western blot or qRT-PCR.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize the key signaling pathways and experimental workflows discussed.
Caption: Paeoniflorin's Anti-inflammatory Signaling Pathway.
Caption: In Vitro Anti-inflammatory Experimental Workflow.
Caption: Paeoniflorin's Neuroprotective Signaling Pathway.
Conclusion
The available evidence strongly supports the therapeutic potential of paeoniflorin and its related compounds, albiflorin and CP-25, in inflammatory and neurodegenerative conditions. While direct experimental data on this compound is limited, its structural relationship to and in vivo conversion to paeoniflorin suggest a similar range of therapeutic activities. Paeoniflorin demonstrates robust anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPKs, and exerts neuroprotective effects by mitigating oxidative stress and apoptosis.
Albiflorin presents a comparable anti-inflammatory profile to paeoniflorin and shows promise in neuroprotective applications. The derivative CP-25 exhibits enhanced anti-inflammatory and immunomodulatory effects, highlighting the potential for structural modification to improve therapeutic efficacy.
Further research is warranted to directly investigate the pharmacological properties of this compound to confirm its therapeutic potential and elucidate its specific mechanisms of action. Nevertheless, the comprehensive data on paeoniflorin provides a strong foundation for the continued development of these natural compounds as novel therapeutic agents.
References
- 1. This compound | CAS#:1146967-98-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Page loading... [guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 9. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin inhibits systemic inflammation and improves survival in experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of albiflorin on oxidative stress and inflammatory responses in rats with acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paeoniflorin-6'O-benzene sulfonate suppresses fibroblast-like synoviocytes proliferation and migration in rheumatoid arthritis through regulating GRK2-Gβγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Paeoniflorin, a Natural Neuroprotective Agent, Modulates Multiple Anti-Apoptotic and Pro-apoptotic Pathways in Differentiated PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Albiflorin on Neuropsychiatric and Neurodegenerative Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Paeoniflorin Sulfite as a Definitive Quality Marker for Sulfur-Fumigated Herbs
A comprehensive analysis of paeoniflorin sulfite's validity and superiority over traditional markers in ensuring the quality and safety of fumigated traditional Chinese medicines.
In the realm of traditional herbal medicine, ensuring the quality and safety of raw materials is paramount. Sulfur fumigation, a common practice to prevent microbial and insect contamination and to bleach herbs, has raised significant concerns among researchers and regulators. This process can drastically alter the chemical profile of the herbs, potentially diminishing their therapeutic efficacy and even introducing harmful substances. For herbs like Paeonia lactiflora (Bai Shao), a cornerstone of traditional Chinese medicine, the active ingredient paeoniflorin undergoes a chemical transformation into this compound in the presence of sulfur dioxide.[1][2][3] This has led to the validation of this compound as a specific and reliable marker for identifying sulfur-fumigated herbs.
This guide provides an objective comparison of this compound with other quality control markers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for quality assessment.
Chemical Transformation: The Genesis of a Marker
The core of this validation lies in a simple but significant chemical reaction. During sulfur fumigation, paeoniflorin, a major bioactive monoterpene glycoside in Paeonia lactiflora, reacts with sulfur dioxide (SO2) to form this compound.[1] This conversion is a direct consequence of the fumigation process and results in a quantifiable decrease in paeoniflorin content and a corresponding increase in this compound, which is absent in non-fumigated samples.[2]
Caption: Chemical conversion of paeoniflorin to this compound.
Comparative Analysis of Quality Markers
The quality control of sulfur-fumigated herbs has traditionally relied on measuring residual sulfur dioxide. However, this method has limitations as SO2 levels can decrease over time and may not accurately reflect the extent of chemical changes within the herb.[4] this compound, being a stable derivative formed from a primary active component, offers a more direct and reliable assessment.
| Marker | Advantages | Disadvantages |
| This compound | - Specificity: Directly indicates sulfur fumigation of Paeonia species.[5] - Stability: More stable over time compared to residual SO2.[6] - Correlation: Its presence and concentration correlate with the reduction of the key bioactive compound, paeoniflorin.[1][6] | - Limited Scope: Specific to herbs containing paeoniflorin. |
| Residual Sulfur Dioxide (SO2) | - Broad Applicability: Can be used for any sulfur-fumigated herb. | - Instability: Levels can decrease during storage, leading to false negatives.[4][6] - Indirect Measure: Does not directly quantify the alteration of bioactive components. |
| Paeoniflorin Content | - Direct Efficacy Indicator: Measures the amount of a key bioactive compound. | - Lack of Specificity for Fumigation: Low paeoniflorin levels could be due to other factors like poor initial quality or degradation. |
Experimental Validation: A Workflow for Marker Identification
The validation of this compound as a quality marker involves a systematic experimental workflow, from sample preparation to sophisticated analytical techniques.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocols are summarized from various studies validating this compound as a marker.
Sample Preparation and Mimic Sulfur Fumigation
-
Objective: To prepare control (non-fumigated) and experimental (fumigated) samples.
-
Protocol:
-
Procure fresh roots of Paeonia lactiflora.
-
A portion of the roots is set aside as the non-fumigated control.
-
The remaining roots are placed in a sealed chamber.
-
Sulfur is ignited within the chamber, and the roots are fumigated for a specified duration (e.g., 0.5-6 hours).[6]
-
After fumigation, the samples are aired to remove residual surface SO2.
-
Both control and fumigated samples are dried and powdered.
-
Extraction of Analytes
-
Objective: To extract paeoniflorin and this compound from the herbal matrix.
-
Protocol:
-
Accurately weigh the powdered herb sample.
-
Add a precise volume of methanol (or another suitable solvent).
-
Perform extraction using ultrasonication for a defined period (e.g., 30 minutes).[7]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane before analysis.
-
Quantification by RP-HPLC-UV/MS
-
Objective: To separate, identify, and quantify paeoniflorin and this compound.
-
Protocol:
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.[2][7]
-
Mobile Phase: A gradient elution is typically used, often consisting of acetonitrile and water (with a small percentage of formic or acetic acid).[8]
-
Detection: A UV detector set at approximately 230 nm is used for quantification.[7] A mass spectrometer (MS) can be coupled to the HPLC for definitive identification based on the mass-to-charge ratio of the compounds.[5]
-
Quantification: The concentration of paeoniflorin and this compound is determined by comparing the peak areas from the sample chromatogram to those of a standard calibration curve.
-
Quantitative Data Summary
The following table summarizes typical quantitative results from studies comparing non-fumigated and sulfur-fumigated Paeonia lactiflora.
| Analyte | Non-Fumigated Sample (mg/g) | Sulfur-Fumigated Sample (mg/g) | Reference |
| Paeoniflorin | 25.0 - 73.89 | Significantly Reduced (e.g., < 5.0) | [1][2][9] |
| This compound | Not Detected | 1.0 - 5.0 (Varies with fumigation duration) | [2][5] |
| Sulfur Dioxide Residue | < 10 ppm | > 150 ppm (Can be variable) | [6] |
Note: The exact concentrations can vary depending on the initial quality of the herb and the duration and conditions of the sulfur fumigation process.
Conclusion
The validation of this compound as a quality marker represents a significant advancement in the quality control of sulfur-fumigated herbs. Its specificity, stability, and direct correlation with the degradation of the primary active ingredient, paeoniflorin, make it a superior alternative to the measurement of residual sulfur dioxide. For researchers, scientists, and professionals in drug development, the adoption of this compound as a key quality marker will contribute to ensuring the safety, efficacy, and consistency of herbal medicines containing Paeonia lactiflora. This approach also provides a framework for identifying and validating similar fumigation-induced markers in other commonly used herbs.
References
- 1. Sulfur Fumigation Processing of Traditional Chinese Medicinal Herbs: Beneficial or Detrimental? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RP-HPLC detection of a sulphiting-induced artefact from paeoniflorin in dried roots of Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfur fumigation of botanical drugs: impact on chemical composition and pharmacological properties, and advances in detection technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeonifiorin sulfonate as a characteristic marker for specifically inspecting Chinese patent medicine Liu-Wei-Di-Huang-Wan contained sulfur-fumigated Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical markers for quality control of bran-fried sulfur-fumigated Paeoniae Radix Alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAU Scholar's Space: Simultaneous determination of phytochemical constituents in Paeonia lactiflora extracts using the HPLC-UV method [scholarworks.bwise.kr]
A Comparative Analysis of Paeoniflorin Sulfite and Albiflorin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Paeoniflorin sulfite and Albiflorin, focusing on their anti-inflammatory properties. Due to the limited availability of direct experimental data for this compound, this comparison utilizes data from its parent compound, Paeoniflorin, as a proxy, given that this compound is a derivative formed during the sulfur-fumigation of Paeoniae Radix Alba and is reported to possess similar biological activities.[1][2][3]
Executive Summary
Paeoniflorin and Albiflorin, two major monoterpene glycosides isolated from Paeonia lactiflora Pall., exhibit significant anti-inflammatory activities.[4] While both compounds demonstrate the ability to modulate key inflammatory pathways, their efficacy can vary across different markers of inflammation. This guide synthesizes available experimental data to facilitate a comparative understanding of their performance and underlying mechanisms of action.
Chemical Structures
A visual representation of the chemical structures of Paeoniflorin and Albiflorin is provided below.
Caption: Chemical structures of Paeoniflorin and Albiflorin.
Comparative Anti-Inflammatory Activity
A key comparative study investigated the anti-inflammatory effects of Paeoniflorin and Albiflorin in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The findings are summarized in the tables below.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Inhibition of NO Production (%) | IC50 for NO Production (mol/L) | Inhibition of PGE2 Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-6 Production (%) |
| Paeoniflorin | 17.61 | 2.2 x 10-4 | 27.56 | 20.57 | 29.01 |
| Albiflorin | 17.35 | 1.3 x 10-2 | 12.94 | 15.29 | 10.78 |
Data sourced from a study on LPS-induced RAW 264.7 cells.[4]
Table 2: Inhibition of Gene and Protein Expression of Inflammatory Markers
| Compound | Inhibition of iNOS Gene Expression (%) | Inhibition of COX-2 Gene Expression (%) | Inhibition of TNF-α Gene Expression (%) | Inhibition of IL-6 Gene Expression (%) | Reduction in COX-2 Protein Expression (%) |
| Paeoniflorin | 35.65 | 38.08 | 45.19 | 19.72 | 50.98 |
| Albiflorin | 58.36 | 47.64 | 12.43 | 50.70 | 17.21 |
Data sourced from a study on LPS-induced RAW 264.7 cells.[4]
Mechanism of Action: Focus on the NF-κB Signaling Pathway
Both Paeoniflorin and Albiflorin exert their anti-inflammatory effects, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB pathway by Paeoniflorin and Albiflorin.
Experimental Protocols
The following is a summary of the experimental methodology used in the comparative study of Paeoniflorin and Albiflorin on LPS-induced inflammation in RAW 264.7 cells.[4]
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of Paeoniflorin or Albiflorin for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production
NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Total RNA was extracted from the cells, and reverse transcription was performed to synthesize cDNA. qRT-PCR was then carried out to determine the relative mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.
Western Blot Analysis
Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were then incubated with primary antibodies against COX-2 and a loading control, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for in vitro anti-inflammatory experiments.
Conclusion and Future Directions
The available data, primarily from studies on Paeoniflorin, suggests that both Paeoniflorin and Albiflorin are potent inhibitors of inflammatory processes. Paeoniflorin appears to be a more potent inhibitor of NO and PGE2 production, as well as COX-2 protein expression, while Albiflorin shows greater efficacy in inhibiting the gene expression of iNOS and IL-6.[4]
Crucially, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While it is presumed to have actions similar to its parent compound, Paeoniflorin, direct experimental evidence is lacking. Future research should prioritize the isolation and characterization of this compound and conduct direct comparative studies against Albiflorin and Paeoniflorin. Such studies are essential to fully elucidate its therapeutic potential and to provide a more definitive comparison of its efficacy and mechanisms of action. This will be invaluable for the drug development community in identifying the most promising candidates for further investigation.
References
- 1. Paeoniflorin-6'-o-benzene sulfonate (CP-25) improves vasculitis through inhibiting IL-17A/JAK/STAT3 signaling pathway in endothelial cells of HFD CIA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Paeoniflorin Sulfite: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Paeoniflorin sulfite, ensuring compliance and minimizing environmental impact. All procedures should be conducted in accordance with local, state, and federal regulations.
This compound, a derivative of the natural compound Paeoniflorin, is utilized in various research and development applications. While it is not classified as a hazardous substance, proper disposal protocols are crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This guide offers a step-by-step approach for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| CAS Number | 1146967-98-7 |
| Molecular Formula | C₂₃H₂₈O₁₃S |
| Molecular Weight | 544.53 g/mol |
| Appearance | Solid |
| Purity | >98% |
| Solubility | Soluble in DMSO |
Pre-Disposal and Waste Minimization
Before initiating any experimental work that will generate this compound waste, it is critical to have a disposal plan in place. The primary principle of prudent laboratory waste management is to minimize waste generation at the source.
-
Accurate Weighing: Only weigh out the amount of this compound necessary for the experiment.
-
Inventory Management: Maintain a clear and updated inventory to avoid the unnecessary purchase of excess material that may later require disposal.
-
Alternative Uses: Before designating unused this compound as waste, consider if it can be used in other planned experiments.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of solid this compound and solutions containing it.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Chemically resistant gloves
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Specifically, avoid mixing with hazardous wastes, such as flammable solvents, corrosive materials, or reactive chemicals.
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Do not overfill the container; leave at least 10% headspace to prevent spills.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, clearly labeled, and leak-proof container.
-
The container should be made of a material compatible with the solvent used (e.g., glass for organic solvents, HDPE for aqueous solutions).
-
Ensure the container has a secure, tight-fitting lid to prevent leakage and evaporation.
-
4. Labeling of Waste Containers: Proper labeling is critical for safe handling and disposal. The label on your this compound waste container should include:
-
The words "Non-Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container (Accumulation Start Date).
-
The name of the principal investigator or research group.
5. Temporary Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from general laboratory traffic and areas where it could be knocked over.
6. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow the specific procedures outlined by your EHS for waste pickup requests.
7. Disposal of Empty Containers:
-
A container that held this compound can be considered "empty" if all contents have been removed by normal means (e.g., scraping, pouring).
-
To ensure the container is free of residue, it is best practice to triple-rinse it with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as chemical waste.
-
Once the container is clean and dry, deface or remove the original label and dispose of it in the appropriate recycling or general waste stream as per your institution's guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental responsibility. Always consult your institution's specific waste management policies for any additional requirements.
Personal protective equipment for handling Paeoniflorin sulfite
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Paeoniflorin sulfite in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety practices is crucial.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is fundamental for safe handling of any chemical substance. The following PPE is recommended when working with this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Impermeable and resistant to the chemical. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Recommended when engineering controls are insufficient or during aerosol formation.[1] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Formula | C23H28O13S[1] |
| Molecular Weight | 544.53 g/mol [1] |
| CAS Number | 1146967-98-7[1] |
| Appearance | Solid |
| Purity | 99.15%[2] |
Storage and Handling Procedures
Correct storage and handling are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
| Condition | Recommendation |
| Handling | Avoid inhalation, and contact with eyes and skin.[1] Prevent the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep container tightly sealed.[1] Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present.[1] Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water.[1] Remove contaminated clothing and shoes and consult a physician.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting and seek immediate medical attention.[1] |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] Firefighters should wear self-contained breathing apparatus and protective clothing.[1] |
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
In case of a spill, the following steps should be taken:
-
Evacuate : Evacuate personnel to a safe area.[1]
-
Ventilate : Ensure adequate ventilation in the affected area.[1]
-
Contain : Prevent further leakage or spillage if it is safe to do so.[1]
-
Protect : Use full personal protective equipment, including a respirator if necessary.[1]
-
Clean-up : Absorb the spill with a finely-powdered liquid-binding material such as diatomite.[1]
-
Decontaminate : Clean surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose : Dispose of contaminated materials in accordance with local, state, and federal regulations.[1]
Product and contaminated packaging must be disposed of according to all applicable country, federal, state, and local regulations.[1]
Experimental Workflow and Safety Protocols
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for this compound Use.
Caption: this compound Spill Response Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
